molecular formula C10H15O3PS2<br>C10H15O3PS2<br>(H3CO)2PSOC6H3(CH3)SCH3 B1672539 Fenthion CAS No. 55-38-9

Fenthion

Cat. No.: B1672539
CAS No.: 55-38-9
M. Wt: 278.3 g/mol
InChI Key: PNVJTZOFSHSLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fenthion (CAS 55-38-9) is a broad-spectrum organophosphorus insecticide with extensive application in agricultural and environmental research. Its primary mode of action is through the inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system, leading to the accumulation of acetylcholine and disruption of neural transmission . This mechanism provides a potent tool for studying insect physiology and neurotoxicology. Research applications for this compound include its use as a model compound in studies targeting sucking and biting insect pests such as fruit flies, leafhoppers, and mosquitoes . Its efficacy is also demonstrated in recent entomological studies, where it showed high toxicity against pests like Thrips flavus in agricultural settings . Beyond entomology, this compound serves as a critical agent in ecotoxicological research. It is highly toxic to birds and aquatic invertebrates, making it a compound of interest for studying environmental impact and the effects of pesticides on non-target organisms . Furthermore, investigations into its endocrine-disrupting potential have revealed that this compound can act as an antiandrogen, providing relevance to studies in toxicology and environmental health . From an environmental chemistry perspective, this compound's fate and behavior are subjects of ongoing study. It has low water solubility, is volatile, and its persistence is highly dependent on local conditions, with degradation occurring via photolysis and microbial activity . Analytical methods for detecting this compound and its metabolites, such as this compound sulfoxide and this compound sulfone, are well-established, utilizing techniques like UHPLC-MS/MS for accurate quantification in various matrices . This product is supplied For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all local safety and regulatory guidelines before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethoxy-(3-methyl-4-methylsulfanylphenoxy)-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C10H15O3PS2/c1-8-7-9(5-6-10(8)16-4)13-14(15,11-2)12-3/h5-7H,1-4H3
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InChI Key

PNVJTZOFSHSLTO-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)OP(=S)(OC)OC)SC
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Molecular Formula

C10H15O3PS2, Array
Record name FENTHION
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DSSTOX Substance ID

DTXSID8020620
Record name Fenthion
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Molecular Weight

278.3 g/mol
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Physical Description

Fenthion is a yellow to tan oily liquid with a slight odor of garlic. (NTP, 1992), Colorless to brown liquid with a slight, garlic-like odor. [insecticide]; [NIOSH], Liquid, COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR. PALE YELLOWISH BRONZE LUMPS WITH METALLIC LUSTRE., Colorless to brown liquid with a slight, garlic-like odor., Colorless to brown liquid with a slight, garlic-like odor. [insecticide]
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Boiling Point

189 °F at 0.01 mmHg (NTP, 1992), 87 °C AT 0.01 MM HG, Bp: 105 °C @ 0.01 mm Hg /Commercial product/
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Flash Point

170 °C
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Solubility

Insoluble (<1 mg/ml at 72.5 °F) (NTP, 1992), READILY SOL IN GLYCERIDE OILS, SOL IN METHANOL, ETHANOL, ETHER, ACETONE, & MANY ORGANIC SOLVENTS, ESPECIALLY CHLORINATED HYDROCARBONS, Slightly sol in petroleum ether, Solubility (20 °C): 2 mg/kg water; >1 kg/kg dichloromethane, propan-2-ol., For more Solubility (Complete) data for FENTHION (6 total), please visit the HSDB record page., 0.0075 mg/mL at 20 °C, Solubility in water at 20 °C: none, 0.006%
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Density

1.25 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.250 AT 20 °C/4 °C, Relative density (water = 1): 1.25, 1.25
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Vapor Density

Relative vapor density (air = 1): 9.6
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Vapor Pressure

3e-05 mmHg at 68 °F (NTP, 1992), 0.00003 [mmHg], 4 mPa at 20 °C; 10 mPa at 30 °C, Vapor pressure at 25 °C: negligible, 0.0003 mmHg
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Impurities

The S-methyl isomer ... is a known contaminant in technical fenthion ... .
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Color/Form

COLORLESS LIQUID, Colorless to brown liquid.

CAS No.

55-38-9
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Melting Point

43 °F (NIOSH, 2023), 7 °C, 7.5 °C, 43 °F
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Foundational & Exploratory

Fenthion's Mechanism of Action as a Cholinesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of fenthion, an organothiophosphate insecticide, as a cholinesterase inhibitor. The document details its metabolic activation, the kinetics of cholinesterase inhibition by its metabolites, and the downstream effects on cholinergic signaling. Furthermore, it provides detailed experimental protocols for key assays and analytical methods relevant to the study of this compound's toxicology and pharmacology.

Executive Summary

This compound is a non-systemic insecticide that exerts its toxic effects through the inhibition of cholinesterases, primarily acetylcholinesterase (AChE) and to a lesser extent, butyrylcholinesterase (BChE).[1][2] this compound itself is a poor inhibitor of these enzymes and requires metabolic activation in the target organism to form more potent inhibitory metabolites.[3] This bioactivation process, primarily occurring in the liver, involves two main oxidative pathways: desulfuration, which converts the thione (P=S) group to an oxon (P=O) group, and sulfoxidation of the methylthio group on the phenyl ring. The resulting metabolites, particularly this compound-oxon and its sulfoxide and sulfone derivatives, are powerful irreversible inhibitors of cholinesterases. Inhibition of these enzymes leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts and neuromuscular junctions, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.

Metabolic Activation of this compound

The transformation of this compound into its more toxic metabolites is a critical step in its mechanism of action. This bioactivation is primarily catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs) in the liver.[4][5]

The key metabolic transformations include:

  • Desulfuration: The conversion of the P=S group in this compound to a P=O group results in the formation of this compound-oxon. This is a crucial activation step as the oxon analogs of organophosphates are significantly more potent cholinesterase inhibitors.

  • Sulfoxidation: The sulfur atom of the methylthio group on the phenyl ring is oxidized to form this compound sulfoxide, which can be further oxidized to this compound sulfone.[3] These sulfoxidated metabolites can also undergo desulfuration to yield their respective oxon analogs (this compound-oxon sulfoxide and this compound-oxon sulfone), which are also potent cholinesterase inhibitors.

The metabolic pathway of this compound is illustrated in the following diagram:

G This compound This compound Fenthion_Sulfoxide Fenthion_Sulfoxide This compound->Fenthion_Sulfoxide Sulfoxidation (CYP, FMO) Fenthion_Oxon Fenthion_Oxon This compound->Fenthion_Oxon Desulfuration (CYP) Fenthion_Sulfone Fenthion_Sulfone Fenthion_Sulfoxide->Fenthion_Sulfone Sulfoxidation (CYP) Fenthion_Oxon_Sulfoxide Fenthion_Oxon_Sulfoxide Fenthion_Sulfoxide->Fenthion_Oxon_Sulfoxide Desulfuration (CYP) Fenthion_Oxon_Sulfone Fenthion_Oxon_Sulfone Fenthion_Sulfone->Fenthion_Oxon_Sulfone Desulfuration (CYP) Fenthion_Oxon->Fenthion_Oxon_Sulfoxide Sulfoxidation (CYP, FMO) Fenthion_Oxon_Sulfoxide->Fenthion_Oxon_Sulfone Sulfoxidation (CYP)

Metabolic activation pathway of this compound.

Cholinesterase Inhibition

The primary molecular target of this compound's active metabolites is acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). Butyrylcholinesterase (BChE), found in plasma and various tissues, is also inhibited, though generally to a lesser extent.

Mechanism of Inhibition

The active oxon metabolites of this compound act as irreversible inhibitors of cholinesterases. The phosphorus atom of the metabolite is electrophilic and is attacked by a serine hydroxyl group in the active site of the enzyme. This results in the formation of a stable, phosphorylated enzyme that is catalytically inactive. The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, causing the signs and symptoms of organophosphate poisoning.

Quantitative Inhibition Data

The inhibitory potency of this compound and its metabolites is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following tables summarize the available quantitative data for the inhibition of AChE and BChE.

Table 1: Inhibition of Acetylcholinesterase (AChE) by this compound and its Metabolites

CompoundEnzyme SourceIC50 (µM)Reference
This compoundHuman recombinant (hrAChE)>1000[4]
This compoundElectric eel (eeAChE)>1000[4]
This compound-oxonHuman recombinant (hrAChE)1.2[4]
This compound-oxonElectric eel (eeAChE)0.9[4]
(R)-(+)-Fenthion-oxon sulfoxideHuman recombinant (hrAChE)6.9[3][4]
(R)-(+)-Fenthion-oxon sulfoxideElectric eel (eeAChE)6.5[3][4]
(S)-(-)-Fenthion-oxon sulfoxideHuman recombinant (hrAChE)230[3][4]
(S)-(-)-Fenthion-oxon sulfoxideElectric eel (eeAChE)111[3][4]
This compound sulfoxide (racemate)Human recombinant (hrAChE)No inhibition[3][4]
This compound sulfoxide (racemate)Electric eel (eeAChE)No inhibition[3][4]

Table 2: Inhibition of Butyrylcholinesterase (BChE) by this compound and its Metabolites

CompoundEnzyme SourceIC50 (µM)Reference
This compoundOreochromis niloticus (kidney)- (Significant inhibition observed)[1]
This compoundOreochromis niloticus (liver)- (Significant inhibition observed)[1]

Note: Quantitative IC50 or Ki values for the inhibition of BChE by this compound and its specific metabolites are not widely available in the reviewed literature. However, studies indicate that BChE is also a target.

Disruption of Cholinergic Signaling

The inhibition of AChE by this compound's active metabolites leads to a significant disruption of normal cholinergic signaling. The resulting accumulation of acetylcholine in the synapse causes hyperstimulation of both muscarinic and nicotinic acetylcholine receptors.

The following diagram illustrates the impact of this compound on a cholinergic synapse:

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Action Potential Action Potential Voltage-gated Ca2+ channel Voltage-gated Ca2+ channel Action Potential->Voltage-gated Ca2+ channel opens Ca2+ influx Ca2+ influx Voltage-gated Ca2+ channel->Ca2+ influx Vesicle fusion Vesicle fusion Ca2+ influx->Vesicle fusion triggers Acetylcholine (ACh) Acetylcholine (ACh) Vesicle fusion->Acetylcholine (ACh) releases ACh_in_synapse ACh Acetylcholine (ACh)->ACh_in_synapse AChE Acetylcholinesterase (AChE) ACh_in_synapse->AChE hydrolysis blocked ACh_Receptor Acetylcholine Receptor ACh_in_synapse->ACh_Receptor binds Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Fenthion_metabolites This compound Metabolites Fenthion_metabolites->AChE inhibit Signal Transduction Signal Transduction ACh_Receptor->Signal Transduction activates Cellular Response Cellular Response Signal Transduction->Cellular Response

Disruption of cholinergic signaling by this compound metabolites.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound's mechanism of action.

In Vitro Metabolism of this compound in Rat Liver Microsomes

This protocol describes a typical procedure for studying the metabolism of this compound using rat liver microsomes.

Materials:

  • Rat liver microsomes (commercially available or prepared in-house)

  • This compound (analytical standard)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing rat liver microsomes (e.g., 0.5 mg/mL protein concentration), potassium phosphate buffer, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the temperature to equilibrate.

  • Initiation of Reaction: Add this compound (e.g., from a stock solution in a suitable solvent like DMSO, ensuring the final solvent concentration is low, typically <1%) to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of this compound can be varied depending on the experimental design (e.g., for kinetic studies).

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

  • Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Carefully collect the supernatant, which contains this compound and its metabolites, and analyze it using an appropriate analytical method such as HPLC-MS/MS or GC-MS.

Cholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is widely used to measure cholinesterase activity.

Materials:

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test sample (e.g., tissue homogenate, plasma, or purified enzyme)

  • This compound metabolite of interest (for inhibition studies)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of the substrate (e.g., 10 mM ATCI) and DTNB (e.g., 10 mM) in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test sample to each well. For inhibition studies, also add the this compound metabolite at various concentrations. Include appropriate controls (e.g., blank with no enzyme, control with no inhibitor).

  • Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes).

  • Initiation of Reaction: Add the substrate solution to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes). The rate of color change is proportional to the cholinesterase activity.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). For inhibition studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Sample Preparation for this compound and Metabolite Analysis (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices.

Materials:

  • Homogenized sample (e.g., food, tissue)

  • Acetonitrile (with 1% acetic acid for the AOAC method)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate or sodium chloride)

  • Dispersive solid-phase extraction (dSPE) sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB))

  • Centrifuge tubes (50 mL and 2 mL)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Extraction:

    • Weigh a known amount of the homogenized sample (e.g., 10-15 g) into a 50 mL centrifuge tube.

    • Add a measured volume of acetonitrile (e.g., 10-15 mL).

    • Add the QuEChERS extraction salts.

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at a specified speed (e.g., 3000-5000 x g) for 5 minutes to separate the layers.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take an aliquot of the upper acetonitrile layer (e.g., 1-8 mL) and transfer it to a 2 mL or 15 mL dSPE tube containing the appropriate sorbents. The choice of sorbents depends on the matrix (e.g., PSA for removing organic acids and sugars, C18 for fats, GCB for pigments).

    • Vortex the dSPE tube for 30-60 seconds.

    • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.

  • Final Extract:

    • The resulting supernatant is the cleaned-up extract. It can be directly analyzed by LC-MS/MS or GC-MS, or it can be further concentrated and reconstituted in a suitable solvent if necessary.

Experimental and Analytical Workflow

A typical workflow for investigating the mechanism of this compound as a cholinesterase inhibitor involves several integrated steps, from metabolic activation to the assessment of enzyme inhibition.

G cluster_0 Metabolic Activation cluster_1 Cholinesterase Inhibition Assay Incubation Incubation of this compound with Liver Microsomes Metabolite_Extraction Extraction of this compound and Metabolites Incubation->Metabolite_Extraction Metabolite_ID Metabolite Identification and Quantification (LC-MS/MS or GC-MS) Metabolite_Extraction->Metabolite_ID Inhibition_Assay Ellman's Assay with this compound/Metabolites Metabolite_ID->Inhibition_Assay Use identified metabolites as inhibitors Enzyme_Prep Preparation of Cholinesterase (AChE/BChE) Enzyme_Prep->Inhibition_Assay Data_Analysis Determination of IC50/Ki Values Inhibition_Assay->Data_Analysis

Integrated workflow for studying this compound's cholinesterase inhibition.

Conclusion

The toxicity of this compound is a direct consequence of its metabolic activation to potent oxon and sulfoxidated metabolites, which act as irreversible inhibitors of acetylcholinesterase and, to a lesser extent, butyrylcholinesterase. This inhibition leads to the accumulation of acetylcholine and the subsequent hyperstimulation of the cholinergic nervous system. Understanding the intricacies of its metabolic pathways, the kinetics of enzyme inhibition by its various metabolites, and the resulting disruption of cholinergic signaling is crucial for assessing its toxicological risk and for the development of potential antidotes and safer alternatives. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the complex mechanism of action of this compound and other organophosphate insecticides.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Fenthion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion is an organothiophosphate insecticide, avicide, and acaricide belonging to the organophosphate class of chemicals.[1][2] It functions as a contact and stomach insecticide, effective against a wide range of sucking and biting pests, including fruit flies, mosquitoes, leaf hoppers, and animal parasites.[1][2][3] Like other organophosphates, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2][4] Due to its toxicity, particularly to avian species, its use is restricted in many regions.[1][3] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, its mechanism of action, and the experimental protocols used to determine these characteristics.

Chemical Identification

The technical grade of this compound typically appears as a yellow-to-brown oily liquid with a characteristic weak garlic odor, whereas the pure compound is a colorless, almost odorless liquid.[1][2][3]

IdentifierValue
IUPAC Name O,O-Dimethyl O-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate[1][5][6]
CAS Number 55-38-9[1][2][3][7]
Molecular Formula C₁₀H₁₅O₃PS₂[1][2][7][8][9]
Molecular Weight 278.33 g/mol [1][2][8][10]
Synonyms & Trade Names Baytex, Entex, Baycid, Lebaycid, Mercaptophos, Queletox, Tiguvon[1][3][11]

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound. These parameters are critical for understanding its environmental fate, transport, and toxicokinetics.

Physical Properties
PropertyValueConditions
Appearance Colorless liquid (pure); Brown oily liquid (technical)[1][3][11]Standard
Melting Point 7.0 - 7.5 °C (44.6 - 45.5 °F)[1][2][3]Standard
Boiling Point 87 °C[1][2][10][11][12]at 0.01 mmHg
Density 1.250 g/cm³[1][2][13]at 20 °C
Vapor Pressure 3 x 10⁻⁵ to 4 x 10⁻⁵ mmHg[1][13]at 20 °C
Octanol/Water Partition Coefficient (log P) 4.091[3]Standard
Solubility
SolventSolubilityConditions
Water 54 - 56 mg/L (ppm)[1]at 20 °C
Organic Solvents Soluble[1][2][3][4]Methanol, Ethanol, Ether, Acetone, Chlorinated Hydrocarbons
Chemical Stability and Degradation

This compound is relatively stable to light and acid but is moderately susceptible to hydrolysis under alkaline conditions.[2] Its persistence in the environment is influenced by several degradation pathways:

  • Hydrolysis: The hydrolytic half-life (DT₅₀) of this compound is highly dependent on pH, with reported values of 223 days at pH 4, and 151 days at both pH 7 and pH 9.[2]

  • Photodegradation: In the atmosphere, this compound reacts rapidly with hydroxyl radicals, with an estimated half-life of about 5 hours.[1] In soil and water, photodegradation is a significant pathway in the presence of sunlight.[1]

  • Biodegradation: Microbial activity in soil and water contributes to the degradation of this compound.[1][12] The half-life in aquatic environments can range from 2.9 to 21.1 days, while in soil it can range from four to six weeks.[1]

Mechanism of Action & Signaling Pathways

Acetylcholinesterase Inhibition

The primary toxicological mechanism of this compound is the inhibition of acetylcholinesterase (AChE).[1][10] This process occurs after metabolic activation of this compound to its oxygen analog, this compound-oxon, and other oxidized metabolites, which are more potent inhibitors.[9][11][14]

The inhibition pathway is as follows:

  • Metabolic Activation: this compound undergoes oxidative desulfuration (P=S to P=O) and oxidation of its methylthio group to sulfoxide (B87167) and sulfone derivatives.[9][15]

  • AChE Binding: The active metabolites, particularly the "oxon" forms, bind to the serine hydroxyl group in the active site of AChE.[4]

  • Enzyme Phosphorylation: This binding results in a stable, phosphorylated enzyme that is unable to perform its normal function.[2][4]

  • Acetylcholine (B1216132) Accumulation: The inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine in cholinergic synapses.[1][4]

  • Cholinergic Crisis: The excess acetylcholine continuously stimulates muscarinic and nicotinic receptors, leading to a state of cholinergic crisis characterized by symptoms such as tremors, convulsions, respiratory depression, and ultimately, death if untreated.[1][10]

AChE_Inhibition This compound This compound (P=S) Metabolites Active Metabolites (this compound-oxon, Sulfoxides, Sulfones) (P=O) This compound->Metabolites Metabolic Activation (Oxidation) AChE Acetylcholinesterase (AChE) Metabolites->AChE Inhibition Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis (Normal Function) Phosphorylated_AChE Inactive Phosphorylated AChE AChE->Phosphorylated_AChE ACh Acetylcholine (ACh) ACh->AChE Receptors Cholinergic Receptors (Muscarinic & Nicotinic) ACh->Receptors Stimulation Effect Cholinergic Crisis (Toxic Effects) Receptors->Effect Overstimulation

Diagram 1: Acetylcholinesterase inhibition pathway by this compound.
Metabolic Bioactivation Pathway

This compound itself is a relatively weak AChE inhibitor. It requires bioactivation in the host organism, primarily through oxidation reactions catalyzed by cytochrome P450 enzymes in the liver. The key transformations are the conversion of the phosphorothioate (B77711) (P=S) to the phosphate (B84403) (P=O) and the oxidation of the side-chain sulfur to sulfoxide and sulfone. The resulting metabolites are significantly more potent inhibitors of AChE.[9][14][16]

Fenthion_Metabolism cluster_oxidation Oxidative Metabolism This compound This compound (Parent Compound) F_Sulfoxide This compound Sulfoxide This compound->F_Sulfoxide Oxidation F_Oxon This compound-oxon This compound->F_Oxon Oxidative Desulfuration F_Sulfone This compound Sulfone F_Sulfoxide->F_Sulfone Oxidation FO_Sulfoxide This compound-oxon Sulfoxide F_Sulfoxide->FO_Sulfoxide Oxidative Desulfuration FO_Sulfone This compound-oxon Sulfone F_Sulfone->FO_Sulfone Oxidative Desulfuration F_Oxon->FO_Sulfoxide Oxidation FO_Sulfoxide->FO_Sulfone Oxidation

Diagram 2: Metabolic bioactivation pathway of this compound.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate determination of physicochemical properties and biological activity. The following sections outline methodologies commonly employed for key this compound-related experiments.

Determination of Octanol-Water Partition Coefficient (log P) - OECD 107

This protocol summarizes the Shake Flask Method, suitable for compounds with a log P value between -2 and 4.[17][18]

Objective: To determine the ratio of a chemical's concentration in a two-phase system of n-octanol and water at equilibrium.

Methodology:

  • Preparation: Use high-purity n-octanol and water. Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours, followed by a separation period.

  • Test Substance Preparation: Prepare a stock solution of this compound in n-octanol. The concentration should not exceed 0.01 mol/L.[11]

  • Partitioning:

    • In a suitable vessel (e.g., a glass-stoppered centrifuge tube), combine a known volume of the water phase and the n-octanol phase. Recommended volume ratios are 1:1, 1:2, or 2:1.

    • Add a small, precise amount of the this compound stock solution.

    • Seal the vessel and shake vigorously at a constant temperature (e.g., 20-25°C) until equilibrium is reached. A minimum of 5 minutes is recommended, but longer times may be necessary.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the n-octanol and water phases. This step is critical to prevent the formation of emulsions which can lead to inaccurate results.[13][18]

  • Analysis:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of this compound in each phase using a suitable analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (C_octanol) to the concentration in the aqueous phase (C_water). The final result is expressed as its base-10 logarithm (log P).

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Pre-saturate n-octanol and water C 3. Mix phases and This compound stock A->C B 2. Prepare this compound stock solution in n-octanol B->C D 4. Shake to reach equilibrium C->D E 5. Centrifuge for phase separation D->E F 6. Sample each phase E->F G 7. Analyze concentration (e.g., GC/HPLC) F->G H 8. Calculate P and log P G->H

Diagram 3: Experimental workflow for Log P determination (OECD 107).
Determination of Water Solubility - OECD 105

This protocol outlines the Flask Method, generally suitable for substances with a water solubility greater than 10⁻² g/L.[3]

Objective: To determine the saturation mass concentration of this compound in water at a given temperature.

Methodology:

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

  • Test Preparation:

    • Add an amount of this compound in excess of its expected solubility to a vessel containing a known volume of pure water (e.g., distilled or deionized).

    • The system is then agitated at a constant temperature (e.g., 20 ± 0.5 °C).[3]

  • Equilibration: Agitate the mixture for a sufficient time to reach equilibrium. It is recommended to approach equilibrium from both undersaturation and supersaturation to ensure a true equilibrium is reached. This may take 24 hours or longer.

  • Phase Separation: After equilibration, the mixture is left to stand at the test temperature to allow undissolved this compound to settle. Centrifugation may be required to separate the aqueous phase from any undissolved solid or liquid this compound.

  • Sampling and Analysis:

    • A sample of the clear, aqueous supernatant is carefully taken.

    • The concentration of this compound in the sample is determined by a suitable analytical method (e.g., HPLC, GC-MS).

  • Data Reporting: The water solubility is reported in units of mass per volume of solution (e.g., g/L or mg/L) at the specified temperature.

In-Vitro Acetylcholinesterase Inhibition Assay

This protocol is a generalized method based on the Ellman assay, commonly used to measure AChE activity and its inhibition.[19]

Objective: To determine the concentration of this compound (or its metabolites) required to inhibit 50% of AChE activity (IC₅₀).

Methodology:

  • Reagent Preparation:

    • Enzyme: Prepare a solution of purified AChE (e.g., from human recombinant sources or electric eel) in a suitable buffer (e.g., phosphate buffer, pH 7.4).[14][20]

    • Substrate: Prepare a solution of acetylthiocholine (B1193921) (ATCh).[20]

    • Chromogen: Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[20]

    • Inhibitor: Prepare serial dilutions of the test compound (this compound or its active metabolites) in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add the AChE enzyme solution and the inhibitor solution at various concentrations. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for binding.[21]

    • Initiate the reaction by adding the ATCh and DTNB mixture to all wells.[20]

  • Measurement:

    • AChE hydrolyzes ATCh to thiocholine.

    • Thiocholine reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

    • Measure the rate of color change by reading the absorbance at 412 nm over time using a microplate reader.[19][20]

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

Synthesis of Fenthion: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical overview of the synthesis of Fenthion, an organothiophosphate insecticide, from its precursor 4-methylmercapto-m-cresol. The guide is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, offering detailed experimental protocols, quantitative data, and process visualizations.

Overview of the Synthetic Pathway

This compound, with the IUPAC name O,O-Dimethyl O-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate, is synthesized through a two-stage process. The first stage involves the synthesis of the key intermediate, 4-methylmercapto-m-cresol. The second stage is the condensation of this intermediate with dimethyl phosphorochloridothioate to yield the final product, this compound.

Synthesis_Pathway cluster_precursor Stage 1: Precursor Synthesis cluster_this compound Stage 2: this compound Synthesis m-Cresol m-Cresol Precursor 4-methylmercapto-m-cresol m-Cresol->Precursor H2SO4 DimethylDisulfide Dimethyl Disulfide DimethylDisulfide->Precursor This compound This compound Precursor->this compound Condensation DMPCT Dimethyl Phosphorochloridothioate DMPCT->this compound

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 4-methylmercapto-m-cresol

The synthesis of 4-methylmercapto-m-cresol is achieved through the reaction of m-cresol with dimethyl disulfide, typically using a strong acid as a catalyst.[1]

Materials:

  • m-Cresol

  • Dimethyl disulfide

  • Sulfuric acid (95%)

  • Sodium carbonate solution (10%)

  • Water

Procedure:

  • Charge the reaction vessel with m-cresol and dimethyl disulfide.

  • Begin stirring the mixture and cool the reactor to 0°C.

  • Slowly add concentrated sulfuric acid dropwise over approximately 1 hour, ensuring the reaction temperature is maintained below 5°C.

  • After the addition is complete, maintain the reaction mixture at a temperature below 5°C for an additional 3 hours.

  • Allow the mixture to stand, leading to the separation of layers.

  • Separate the organic layer and neutralize it with a 10% sodium carbonate solution.

  • Wash the organic layer with water until the pH is between 7 and 8.

  • Perform distillation under reduced pressure to remove any unreacted m-cresol and dimethyl disulfide. The remaining material is the 4-methylmercapto-m-cresol product.[1]

Stage 2: Synthesis of this compound

The final step in the synthesis is the condensation of 4-methylmercapto-m-cresol with dimethyl phosphorochloridothioate.[2][3] This reaction is typically performed in the presence of an acid scavenger to neutralize the hydrochloric acid byproduct.[4]

Materials:

  • 4-methylmercapto-m-cresol

  • Dimethyl phosphorochloridothioate

  • Anhydrous organic solvent (e.g., Toluene, Dichloromethane)

  • Acid scavenger (e.g., Triethylamine)

Procedure:

  • Dissolve 4-methylmercapto-m-cresol in an anhydrous organic solvent such as toluene within the reaction vessel.

  • Add the acid scavenger, for example, triethylamine, to the mixture.

  • Under controlled temperature conditions, add dimethyl phosphorochloridothioate to the solution.

  • Maintain the reaction under controlled temperatures with continuous stirring to ensure completion.

  • Upon completion, the reaction mixture can be washed and purified to isolate this compound.[4]

Experimental_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: this compound Synthesis A Mix m-Cresol and Dimethyl Disulfide B Cool to 0°C A->B C Add H2SO4 (keep temp < 5°C) B->C D React for 3 hours C->D E Separate Organic Layer D->E F Neutralize and Wash E->F G Distill under Vacuum F->G H Isolate 4-methylmercapto-m-cresol G->H I Dissolve Precursor in Solvent H->I Proceed to Stage 2 J Add Acid Scavenger I->J K Add Dimethyl Phosphorochloridothioate J->K L React under Controlled Temperature K->L M Wash and Purify L->M N Isolate this compound M->N

Figure 2: General experimental workflow for this compound synthesis.

Data Presentation

The following tables summarize the key chemical properties and available reaction data for the synthesis of this compound and its precursor.

Table 1: Physicochemical Properties of Key Compounds

CompoundIUPAC NameCAS NumberMolecular FormulaMolar Mass ( g/mol )Appearance
4-methylmercapto-m-cresol 3-Methyl-4-(methylthio)phenol3120-74-9C₈H₁₀OS154.23Colorless needle-like crystals[1]
This compound O,O-Dimethyl O-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate55-38-9C₁₀H₁₅O₃PS₂278.33Colorless, nearly odorless liquid[2]

Table 2: Reaction Conditions and Yields

Reaction StageReactantsKey Reagents/SolventsTemperatureTimeReported Yield
Precursor Synthesis m-Cresol, Dimethyl disulfideSulfuric acid< 5°C~4 hoursNot specified in reviewed literature
This compound Synthesis 4-methylmercapto-m-cresol, Dimethyl phosphorochloridothioateToluene or Dichloromethane, TriethylamineControlledNot specifiedHigh yield and purity are achievable[4]

Note: Specific quantitative yield data for these industrial processes are often proprietary and not widely available in public-domain literature. The conditions provided are based on established chemical principles for these reaction types.

Conclusion

The synthesis of this compound from 4-methylmercapto-m-cresol is a well-established chemical process. The successful and high-yield production of this compound relies on the careful control of reaction conditions, particularly temperature, and the effective neutralization of byproducts. The provided protocols and diagrams offer a foundational understanding for laboratory-scale synthesis and further process development.

References

An In-depth Technical Guide to the Major Degradation Products of Fenthion in the Environment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenthion, an organothiophosphate insecticide, is subject to a variety of degradation processes in the environment, leading to the formation of several transformation products. Understanding the nature of these products and the pathways of their formation is critical for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the major degradation products of this compound in soil, water, and the atmosphere, resulting from both biotic and abiotic processes. Quantitative data on degradation rates and product formation are summarized, and detailed experimental protocols for their analysis are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the complex processes involved in this compound's environmental fate.

Introduction

This compound (O,O-Dimethyl O-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate) has been used globally for the control of a wide range of insect pests. Upon its release into the environment, it undergoes transformation through various mechanisms, including hydrolysis, oxidation, and photodegradation[1]. These processes yield a suite of degradation products, some of which may exhibit greater persistence or toxicity than the parent compound[2]. A thorough understanding of these degradation pathways and the resulting products is therefore essential for environmental monitoring and regulatory purposes.

Major Degradation Pathways of this compound

The environmental degradation of this compound proceeds primarily through two interconnected pathways: oxidation and hydrolysis . These can be influenced by biotic factors (microbial metabolism) and abiotic factors (photolysis, temperature, pH).

Oxidative Degradation

Oxidation is a primary transformation route for this compound, affecting both the thioether and the thionophosphate moieties of the molecule. This leads to the formation of a series of more polar and often more toxic metabolites. The principal oxidative degradation products include:

  • This compound sulfoxide: Formed by the oxidation of the methylthio group.

  • This compound sulfone: Further oxidation of the sulfoxide yields the sulfone.

  • This compound oxon: Oxidation of the P=S bond to a P=O bond results in the formation of the oxygen analog, this compound oxon.

  • This compound oxon sulfoxide: A product of both thioether oxidation and P=S to P=O conversion.

  • This compound oxon sulfone: The most oxidized metabolite, resulting from the oxidation of both the thioether and thionophosphate groups.

These oxidative transformations can occur in soil, water, and on plant surfaces, often mediated by microbial activity and sunlight[3][4].

Hydrolytic Degradation

Hydrolysis of this compound and its oxidative metabolites involves the cleavage of the P-O-aryl linkage, leading to the formation of phenolic derivatives. The rate of hydrolysis is significantly influenced by pH, with faster degradation occurring under alkaline conditions[5]. Key hydrolytic degradation products include:

  • 3-methyl-4-methylthiophenol (MMTP): The initial phenol product from the hydrolysis of this compound.

  • 3-methyl-4-methylsulfinylphenol (MMSP): Formed from the hydrolysis of this compound sulfoxide or the oxidation of MMTP.

  • 3-methyl-4-methylsulfonylphenol: The hydrolysis product of this compound sulfone.

  • Dimethyl phosphorothioate and Dimethyl phosphate: Resulting from the cleavage of the ester linkage[6].

The following diagram illustrates the major degradation pathways of this compound.

Fenthion_Degradation This compound This compound F_sulfoxide This compound sulfoxide This compound->F_sulfoxide Oxidation F_oxon This compound oxon This compound->F_oxon Oxidation (P=S -> P=O) MMTP 3-methyl-4- methylthiophenol (MMTP) This compound->MMTP Hydrolysis DMTP Dimethyl phosphorothioate This compound->DMTP Hydrolysis F_sulfone This compound sulfone F_sulfoxide->F_sulfone Oxidation F_oxon_sulfoxide This compound oxon sulfoxide F_sulfoxide->F_oxon_sulfoxide Oxidation (P=S -> P=O) MMSP 3-methyl-4- methylsulfinylphenol (MMSP) F_sulfoxide->MMSP Hydrolysis F_oxon_sulfone This compound oxon sulfone F_sulfone->F_oxon_sulfone Oxidation (P=S -> P=O) F_oxon->F_oxon_sulfoxide Oxidation DMP Dimethyl phosphate F_oxon->DMP Hydrolysis F_oxon_sulfoxide->F_oxon_sulfone Oxidation MMTP->MMSP Oxidation Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Soil, Water, etc.) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup UHPLC_MSMS UHPLC-MS/MS Analysis Cleanup->UHPLC_MSMS GC_MS GC-MS Analysis Cleanup->GC_MS Identification Identification UHPLC_MSMS->Identification GC_MS->Identification Quantification Quantification Report Final Report Quantification->Report Identification->Quantification

References

The Core Metabolic Pathways of Fenthion in Insect Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenthion, an organothiophosphate insecticide, has been widely utilized for the control of a broad spectrum of insect pests. Its efficacy and the development of resistance in target species are intrinsically linked to the metabolic pathways that activate and detoxify the compound within the insect. This technical guide provides an in-depth exploration of these pathways, focusing on the enzymatic systems responsible for the biotransformation of this compound. Key metabolic processes, including oxidation by cytochrome P450 monooxygenases and hydrolysis by esterases, are detailed. This document summarizes quantitative toxicological data, presents detailed experimental methodologies for studying this compound metabolism, and uses visualizations to illustrate the core biochemical transformations and workflows.

Introduction

This compound (O,O-Dimethyl O-[3-methyl-4-(methylthio)phenyl] phosphorothioate) is a contact and stomach insecticide that functions by inhibiting acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[1] However, the parent this compound molecule is a relatively weak AChE inhibitor. Its potent insecticidal activity relies on metabolic bioactivation within the insect to its oxygen analog, this compound oxon. Concurrently, insects possess detoxification enzyme systems that metabolize this compound and its activated products into less toxic, more readily excretable compounds. The balance between these activation and detoxification pathways determines the ultimate toxicity of this compound to a specific insect and is a primary mechanism of insecticide resistance.[2]

The metabolism of this compound in insects is primarily a two-phase process.

  • Phase I Metabolism: Involves oxidation and hydrolysis reactions that introduce or unmask functional groups, altering the molecule's biological activity.[3]

  • Phase II Metabolism: Consists of conjugation reactions where the modified compounds are coupled with endogenous molecules, such as glutathione, to increase water solubility and facilitate excretion.[3][4]

This guide will focus on the key enzymatic players in these phases: Cytochrome P450s (P450s), Carboxylesterases (CarE), and Glutathione S-transferases (GSTs).

Core Metabolic Pathways of this compound

The metabolism of this compound proceeds through several key reactions, primarily oxidation and hydrolysis. These pathways can lead to either bioactivation (increased toxicity) or detoxification.

Phase I Metabolism: Oxidation (Bioactivation and Detoxification)

Oxidation is the most critical pathway in this compound metabolism, mediated predominantly by the cytochrome P450 monooxygenase system.[5] These reactions occur at two primary sites on the this compound molecule: the phosphorothioate group (P=S) and the thioether group (-SCH₃) on the aromatic ring.

  • Oxidative Desulfuration (Bioactivation): The P=S group is oxidized to a P=O group, converting this compound to This compound oxon . This is a bioactivation step, as this compound oxon is a much more potent inhibitor of acetylcholinesterase.[6][7]

  • Thioether Oxidation (Bioactivation/Detoxification): The thioether group is oxidized first to This compound sulfoxide and then further to This compound sulfone .[8] These initial oxidations can also be considered bioactivation steps, as the resulting oxon sulfoxide and sulfone metabolites are highly toxic.[9]

These two oxidative processes can occur independently or sequentially, leading to a suite of five major oxidative metabolites.[10]

  • This compound Sulfoxide

  • This compound Sulfone

  • This compound Oxon

  • This compound Oxon Sulfoxide

  • This compound Oxon Sulfone

The overall oxidative pathway is illustrated in the diagram below.

G This compound This compound (P=S, Thioether) Sulfoxide This compound Sulfoxide (P=S, Sulfoxide) This compound->Sulfoxide Oxon This compound Oxon (P=O, Thioether) This compound->Oxon Oxidative Desulfuration (Bioactivation) Hydrolysis Hydrolytic Products (Detoxification) This compound->Hydrolysis Hydrolysis Sulfone This compound Sulfone (P=S, Sulfone) Sulfoxide->Sulfone OxonSulfoxide This compound Oxon Sulfoxide (P=O, Sulfoxide) Sulfoxide->OxonSulfoxide Oxidative Desulfuration Sulfoxide->Hydrolysis Hydrolysis OxonSulfone This compound Oxon Sulfone (P=O, Sulfone) Sulfone->OxonSulfone Oxidative Desulfuration Sulfone->Hydrolysis Hydrolysis Oxon->OxonSulfoxide Oxon->Hydrolysis Hydrolysis OxonSulfoxide->OxonSulfone OxonSulfoxide->Hydrolysis Hydrolysis OxonSulfone->Hydrolysis Hydrolysis P450 Cytochrome P450 Monooxygenases P450->this compound P450->Sulfoxide P450->Sulfone P450->Oxon P450->OxonSulfoxide Esterases Esterases Esterases->this compound G A Insect Tissue Collection (e.g., abdomens) B Homogenization (Buffer + Protease Inhibitors) A->B C Differential Centrifugation B->C D Microsomal Fraction (P450s) C->D E Cytosolic Fraction (GSTs, Esterases) C->E F In Vitro Metabolism Assay (Incubation with this compound + Cofactors) D->F E->F G Reaction Quenching & Metabolite Extraction F->G H UHPLC-MS/MS Analysis (Separation & Detection) G->H I Data Analysis (Metabolite ID & Quantification) H->I

References

Environmental fate and transport of Fenthion in soil and water

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Environmental Fate and Transport of Fenthion in Soil and Water

Abstract

This compound is a broad-spectrum organophosphate insecticide used to control a variety of pests in agricultural and public health settings.[1][2] Its introduction into the environment necessitates a thorough understanding of its fate and transport to assess ecological risks accurately. This technical guide provides a comprehensive overview of this compound's behavior in soil and water. This compound exhibits moderate persistence in the environment, with its fate being primarily governed by strong adsorption to soil particles, which significantly limits its mobility and potential for groundwater contamination.[1][3] Degradation occurs through a combination of biotic and abiotic pathways, with photodegradation and microbial action being the most significant routes.[4] Key degradation products include this compound sulfoxide, this compound sulfone, and various phenolic compounds.[5][6] This document summarizes key quantitative data, details experimental protocols for studying its environmental fate, and provides visualizations of its degradation pathways and transport processes.

Physicochemical Properties

The environmental behavior of this compound is largely dictated by its physicochemical properties, which influence its solubility, mobility, and persistence. This compound is characterized by low water solubility and a high affinity for organic solvents and soil organic matter.[1][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name O,O-dimethyl O-4-methylthio-m-tolyl phosphorothioate[1]
CAS Number 55-38-9[1]
Molecular Weight 278.33 g/mol [1]
Appearance Colorless to yellow/brown oily liquid with a weak garlic odor[1][2]
Water Solubility 2 - 7.5 mg/L at 20°C[1][3]
Vapor Pressure 4 mPa (3 x 10⁻⁵ mm Hg) at 20°C[1][8]
Log K_ow_ (Octanol-Water Partition Coeff.) 4.09 - 4.11[1][3]
K_oc_ (Soil Organic Carbon-Water Partitioning Coeff.) 1500 - 4000 cm³/g[3][8]
Henry's Law Constant 1.46 x 10⁻⁶ atm·m³/mol[8]

Environmental Fate in Soil

Degradation

The degradation of this compound in soil is a multifaceted process involving both biotic and abiotic mechanisms. Microbial activity is a primary driver of its breakdown.[4] In non-sterile soil, this compound degrades relatively quickly, whereas its persistence increases significantly in sterile soil, highlighting the importance of microbial action.[9]

  • Aerobic Degradation: Under aerobic conditions, this compound degrades rapidly. The primary degradation products identified are this compound sulfoxide, 3-methyl-4-(methylsulfinyl) phenol, and 3-methyl-4-(methylsulfonyl) phenol.[5][6]

  • Anaerobic Degradation: In the absence of oxygen, degradation still occurs, though data suggests it may be slower than aerobic degradation.[5]

  • Photodegradation: When exposed to sunlight on the soil surface, photodegradation is a predominant degradation mechanism.[4]

Persistence

This compound is considered to be of moderate persistence in soil.[1] The half-life can vary significantly depending on environmental conditions such as soil type, moisture, temperature, and microbial activity.

Table 2: Half-life of this compound in Soil

ConditionHalf-life (t₁/₂)Reference
Average Field Conditions34 days[1]
General Soil Residues4 to 6 weeks[1][4]
Aerobic, Silt Loam Soil (Lab Study)< 1 day[5][6]
Sterile Soil (Lab Study)14 - 21 days[9]
Sorption and Mobility

This compound adsorbs strongly to soil particles, a characteristic attributed to its high K_oc_ value.[1][3][4] This strong adsorption significantly limits its mobility within the soil profile. Consequently, this compound has a very low potential for leaching into groundwater.[1][3][7] Studies have shown that the majority of this compound residues remain in the top centimeter of soil, with insignificant amounts detected in runoff water.[9] Adsorption is greater in soils with higher organic matter and clay content.[9]

Environmental Fate in Water

Degradation

In aquatic environments, this compound degradation is primarily driven by photolysis and, to a lesser extent, hydrolysis and microbial action.[4]

  • Photolysis: In the presence of sunlight, photodegradation is a dominant and rapid process.[4] The photolytic half-life of this compound in water exposed to summer sunlight can be as short as four hours.[9] The process involves two main pathways: photochemical hydrolysis of the phosphorus-O-phenyl ester and oxygenation triggered by singlet oxygen.[10] Major photoproducts include this compound sulfoxide, 3-methyl-4-methylthiophenol (MMTP), and 3-methyl-4-methylsulfinylphenol (MMSP).[10]

  • Hydrolysis: this compound is relatively stable to hydrolysis in neutral and acidic media but degrades more rapidly under alkaline conditions.[1][11] The primary hydrolysis mechanism involves an attack on the phosphorus atom, leading to the formation of corresponding phenol derivatives.[11][12]

  • Biodegradation: While hydrolysis and biodegradation in the water column alone are relatively slow, the presence of non-sterile sediment significantly accelerates this compound's disappearance, indicating that sediment microorganisms play a crucial role in its degradation in aquatic systems.[13]

Persistence

The persistence of this compound in water is highly variable and dependent on factors like sunlight exposure, pH, temperature, and the presence of sediment and microorganisms.

Table 3: Half-life of this compound in Water

ConditionHalf-life (t₁/₂)Reference
Normal Aquatic Environment2.9 to 21.1 days[4]
River Water Study~14 days (50% remaining)[1]
Water Exposed to Summer Sunlight4 hours[9]
Hydrolysis (pH 7, 25°C)59.0 days[11][12]
Hydrolysis (pH 9, 25°C)55.5 days[11][12]
Water with Non-sterile Sediment≥ 3.8 days[13]
Water (Sterile)≥ 14 days[13]
Transport

The primary transport mechanism for this compound from water to the atmosphere is volatilization. However, based on its Henry's Law constant, this process is considered to be slow.[8]

Mandatory Visualizations

Key Degradation Pathways

The degradation of this compound proceeds through several key reactions, including oxidation of the thioether group, hydrolysis of the phosphate ester linkage, and photochemically-induced transformations.

Fenthion_Degradation This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation (Microbial, Photochemical) Fenoxon Fenoxon (Oxygen Analog) This compound->Fenoxon Oxidative Desulfuration MMTP 3-methyl-4- methylthiophenol (MMTP) This compound->MMTP Hydrolysis / Photolysis DP Dimethyl phosphorothioate This compound->DP Hydrolysis / Photolysis Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation MMSP 3-methyl-4- methylsulfinylphenol (MMSP) MMTP->MMSP Oxidation

Caption: Primary degradation pathways of this compound in soil and water.
Experimental Workflow for Soil Degradation

Studying the degradation of this compound in soil typically involves controlled laboratory incubations using radiolabeled compounds to trace the parent molecule and its transformation products.

Soil_Degradation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Soil Collection & Sieving B Soil Characterization (pH, OM, Texture) A->B C ¹⁴C-Fenthion Application B->C D Aerobic Incubation (Biometer Flasks) C->D E Anaerobic Incubation (Flooded Soil) C->E F Periodic Sampling D->F E->F G Solvent Extraction F->G H Analysis (HPLC, GC-MS) G->H I Quantification of ¹⁴C (LSC) G->I J Data Interpretation (Half-life, Metabolites) H->J I->J

Caption: Experimental workflow for a typical this compound soil degradation study.
Logical Relationships in Environmental Fate

The overall environmental fate and transport of this compound are determined by the interplay between its application, its partitioning between environmental compartments, and the various transformation and transport processes.

Environmental_Fate_Logic cluster_input cluster_compartments Environmental Compartments cluster_processes Processes Input This compound Application Soil Soil Input->Soil Water Surface Water Input->Water Sorption Sorption Soil->Sorption Degradation Degradation (Biotic & Abiotic) Soil->Degradation Leaching Leaching Soil->Leaching Runoff Runoff Soil->Runoff Water->Degradation Volatilization Volatilization Water->Volatilization Air Atmosphere GW Groundwater Leaching->GW Runoff->Water Volatilization->Air

Caption: Logical relationships governing this compound's environmental fate.

Experimental Protocols

Aerobic and Anaerobic Soil Degradation Study (Adapted from OECD 307)

This protocol outlines a method to determine the rate and pathway of this compound degradation in soil under controlled aerobic and anaerobic conditions.

  • Soil Collection and Preparation: Collect fresh soil from a location with no prior pesticide use. Sieve the soil (e.g., 2 mm) and characterize its properties (pH, organic carbon, texture, moisture content).

  • Test Substance: Use ¹⁴C-labeled this compound, typically labeled in the phenyl ring, to facilitate tracing. Prepare a stock solution in an appropriate solvent.

  • Application: Treat triplicate soil samples with the ¹⁴C-Fenthion solution to achieve the desired concentration. The application should be uniform. Allow the solvent to evaporate.

  • Aerobic Incubation: Place the treated soil samples into biometer flasks or a flow-through incubation system.[14] Maintain the soil moisture at 40-60% of its maximum water holding capacity and incubate in the dark at a constant temperature (e.g., 20°C). Pass CO₂-free, humidified air through the system to maintain aerobic conditions and trap evolved ¹⁴CO₂ and other volatile organics.[14]

  • Anaerobic Incubation: After a brief aerobic phase (e.g., up to 30 days or until half of the substance has degraded) to establish microbial activity, flood the soil samples with deoxygenated water and purge the headspace with an inert gas like nitrogen to create anaerobic conditions.[14]

  • Sampling and Extraction: Collect soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days). Extract this compound and its transformation products from the soil using appropriate organic solvents (e.g., acetonitrile, methanol) of varying polarity.[14][15]

  • Analysis:

    • Quantify the total radioactivity in extracts and soil residues using Liquid Scintillation Counting (LSC).

    • Identify and quantify this compound and its major metabolites in the extracts using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Gas Chromatography-Mass Spectrometry (GC-MS).[16][17]

  • Data Analysis: Calculate the dissipation half-life (DT₅₀) of this compound and the formation and decline kinetics of its major metabolites.

Soil Column Leaching Study (Adapted from OECD 312)

This protocol is designed to assess the mobility and potential for this compound and its degradates to leach through the soil profile.

  • Column Preparation: Use undisturbed soil cores or pack glass columns with sieved soil to a defined bulk density (e.g., 30 cm length). Pre-condition the columns by slowly passing a solution like 0.01 M CaCl₂ through them until a steady flow is achieved.[14]

  • Test Substance Application: Apply ¹⁴C-labeled this compound uniformly to the surface of the soil columns at a rate relevant to agricultural practice.[14]

  • Leaching (Elution): Apply a defined volume of an artificial rainwater solution (e.g., 0.01 M CaCl₂) to the top of the columns over a set period (e.g., 48 hours) to simulate rainfall.[14]

  • Leachate Collection: Collect the leachate that passes through the columns in fractions using a fraction collector.[14]

  • Analysis of Leachate: Measure the total radioactivity in each leachate fraction using LSC. If significant radioactivity is detected (>0.1% of applied), identify and quantify the parent compound and metabolites using HPLC or other suitable methods.

  • Soil Sectioning and Analysis: After the leaching period, freeze the soil columns and extrude the soil core. Section the core into segments (e.g., every 2-5 cm).[14] Extract each soil section and analyze for radioactivity and the distribution of this compound and its metabolites as described in the degradation study protocol.

  • Data Analysis: Calculate a mass balance to account for all applied radioactivity. Determine the distribution of this compound and its metabolites in the soil profile and the total amount leached.

Conclusion

The environmental fate of this compound is characterized by strong sorption to soil, which significantly restricts its mobility and potential to contaminate groundwater. Its persistence is moderate and is primarily controlled by degradation processes. In soil, microbial degradation is the key dissipation pathway, while in water, photolysis is often the most rapid route. The main transformation products result from oxidation and hydrolysis. While this compound's low mobility mitigates some environmental risks, its high toxicity to non-target organisms, particularly birds and aquatic invertebrates, remains a significant concern that must be managed through careful application practices.[4][7]

References

Fenthion's Impact on Non-Target Organisms: A Toxicological Deep-Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological effects of the organophosphate insecticide fenthion on a range of non-target organisms. This compound, a restricted-use pesticide, has been widely employed for the control of various pests, including fruit flies, mosquitoes, and weaver birds.[1] However, its broad-spectrum activity and high toxicity pose significant risks to unintended wildlife, including birds, fish, aquatic invertebrates, and beneficial insects.[1][2] This document synthesizes key toxicological data, outlines detailed experimental methodologies for pivotal studies, and visually represents the core mechanisms and workflows associated with this compound toxicology.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity of this compound across various non-target species, providing key metrics such as LD50 (median lethal dose) and LC50 (median lethal concentration) values.

Table 1: Avian Acute Oral Toxicity of this compound

SpeciesScientific NameAgeGuidelineTest TypeLD50 (mg/kg)Toxicity ClassificationReference
ChukarAlectoris chukar3 monthsFIFRA 158.490 [71-1]Oral gavage4.0Very Highly Toxic[2]
Bobwhite QuailColinus virginianus---<4Very Highly Toxic[3]
MallardAnas platyrhynchos---26Highly Toxic[3]
Japanese QuailCoturnix japonica-----[3]
Canada GooseBranta canadensis-----[3]
Finch------[3]
Starling------[3]
Sparrow------[3]
Mourning DoveZenaida macroura-----[3]

Table 2: Aquatic Toxicity of this compound

SpeciesScientific NameTest DurationLC50/EC50 (µg/L)Toxicity ClassificationReference
Freshwater Fish
Rainbow TroutOncorhynchus mykiss96-h9300Moderately Toxic[3]
Brown TroutSalmo trutta96-h1330Moderately Toxic[3]
Coho SalmonOncorhynchus kisutch96-h1320Moderately Toxic[3]
CarpCyprinus carpio96-h1160Moderately Toxic[3]
Largemouth BassMicropterus salmoides96-h1540Moderately Toxic[3]
BluegillLepomis macrochirus96-h1380Moderately Toxic[3]
Yellow PerchPerca flavescens96-h1650Moderately Toxic[3]
Fathead MinnowPimephales promelas96-h2400Moderately Toxic[3]
GoldfishCarassius auratus96-h3400Moderately Toxic[3]
Marine Fish
--96-h240 - 1370-
Freshwater Invertebrates
----Very Highly Toxic[3]
Marine Crustaceans
LobsterHomarus americanus96-h0.1 - 12Highly Toxic
Marine Molluscs
Eastern OysterCrassostrea virginica96-h (growth)690-
Blue MusselMytilus edulis96-h (mortality)15,000 - 18,800-

Core Toxicological Mechanisms

This compound, like other organophosphates, primarily exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.

Signaling Pathway: Acetylcholinesterase Inhibition

This compound itself is a weak inhibitor of AChE.[4] It undergoes metabolic activation in the target organism to more potent oxygen analogs (oxons), such as this compound oxon, which are powerful AChE inhibitors.[5] These metabolites phosphorylate the serine hydroxyl group at the active site of AChE, rendering the enzyme inactive. This leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts and neuromuscular junctions, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxicity.[6]

AChE_Inhibition cluster_metabolism Metabolic Activation cluster_synapse Synaptic Cleft cluster_inhibition Inhibition cluster_effect Downstream Effects This compound This compound Metabolites This compound Oxon & Other Oxon Metabolites This compound->Metabolites Oxidation AChE Acetylcholinesterase (AChE) Metabolites->AChE Inhibition Inhibited_AChE Inhibited AChE (Phosphorylated) ACh Acetylcholine (ACh) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binding ACh_Accumulation ACh Accumulation Hyperstimulation Receptor Hyperstimulation ACh_Accumulation->Hyperstimulation Neurotoxicity Neurotoxicity Hyperstimulation->Neurotoxicity

Caption: Mechanism of this compound-induced neurotoxicity via acetylcholinesterase inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are synthesized protocols for key experiments cited in the literature, based on established guidelines such as those from the OECD.

Avian Acute Oral Toxicity Test (adapted from OECD Guideline 223)

This protocol outlines the procedure for determining the acute oral toxicity (LD50) of this compound in a bird species like the Chukar.[2][7][8]

  • Test Animals:

    • Species: Chukar (Alectoris chukar), 3 months of age.[2]

    • Acclimation: Acclimatize birds to laboratory conditions for at least 7 days prior to dosing.

    • Housing: House birds individually in cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

    • Diet: Provide a standard commercial avian diet and water ad libitum.

  • Test Substance Preparation:

    • Prepare a solution or suspension of this compound (e.g., 90% active ingredient) in a suitable vehicle (e.g., corn oil).[2]

    • Prepare a range of dose concentrations based on preliminary range-finding studies.

  • Experimental Procedure:

    • Fasting: Fast birds for approximately 16 hours before dosing.

    • Dosing: Administer the test substance directly into the crop or proventriculus using a gavage tube.[2]

    • Control Group: Administer the vehicle only to a control group of birds.

    • Dose Levels: Use a sequential dosing design as per OECD 223, starting with a sighting study to determine the approximate lethal range, followed by the main study with multiple dose levels.[7][8]

  • Observations:

    • Mortality: Record mortality twice daily for 14 days.[2]

    • Clinical Signs: Observe birds for signs of toxicity (e.g., lethargy, convulsions, wing droop, salivation) at least once daily.

    • Body Weight: Measure the body weight of each bird at the start of the study and at regular intervals thereafter.

  • Data Analysis:

    • Calculate the LD50 value and its 95% confidence intervals using appropriate statistical methods (e.g., probit analysis).

Avian_Toxicity_Workflow start Start: Acclimation of Birds fasting Fasting (16h) start->fasting dosing Oral Gavage Dosing (this compound or Vehicle) fasting->dosing observation Observation Period (14 days) - Mortality - Clinical Signs - Body Weight dosing->observation data_analysis Data Analysis (LD50 Calculation) observation->data_analysis end End: Report Results data_analysis->end

Caption: Workflow for an avian acute oral toxicity study.

Fish Chronic Toxicity Test for Enzymatic Effects (adapted from Muralidharan, 2014)

This protocol describes a chronic exposure study to assess the sublethal effects of this compound on enzyme activities in fish.[1][9]

  • Test Organisms:

    • Species: Common Carp (Cyprinus carpio).[1][9]

    • Acclimation: Acclimate fish to laboratory conditions in dechlorinated tap water for 15 days.

    • Housing: Maintain fish in glass aquaria with continuous aeration.

  • Experimental Design:

    • Exposure: Expose fish to sublethal concentrations of this compound (e.g., 0.193 mg/L and 0.38 mg/L) for 60 days.[1][9]

    • Control Group: Maintain a control group in this compound-free water.

    • Water Quality: Monitor water quality parameters (pH, temperature, dissolved oxygen) regularly.

  • Sample Collection and Preparation:

    • After the exposure period, sacrifice the fish.

    • Dissect out tissues of interest (e.g., liver, brain, muscle).

    • Homogenize the tissues in appropriate buffers and centrifuge to obtain the supernatant for enzyme assays.

  • Enzyme Assays:

    • Measure the activity of various enzymes, such as:

      • Lactate Dehydrogenase (LDH)

      • Succinate Dehydrogenase (SDH)

      • Glutamate Oxaloacetate Transaminase (GOT)

      • Glutamate Pyruvate Transaminase (GPT)

      • Acid and Alkaline Phosphatases

      • Adenosine Triphosphatase (ATPase)

      • Acetylcholinesterase (AChE)

    • Use established spectrophotometric methods for each enzyme assay.

  • Data Analysis:

    • Compare the enzyme activities in the this compound-exposed groups to the control group using statistical tests (e.g., ANOVA).

Analytical Method for this compound Residue in Tissues (QuEChERS and UHPLC-MS/MS)

This method is used for the simultaneous analysis of this compound and its metabolites in biological matrices.[10]

  • Sample Preparation (QuEChERS):

    • Homogenize the tissue sample (e.g., 10 g) with water.

    • Add acetonitrile for extraction and shake vigorously.

    • Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

    • Centrifuge the sample.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Add a dSPE sorbent (e.g., primary secondary amine (PSA) and C18) to remove interfering substances.

    • Vortex and centrifuge the sample.

  • Instrumental Analysis (UHPLC-MS/MS):

    • Analyze the final extract using an ultra-high-performance liquid chromatograph coupled with a tandem mass spectrometer.

    • Use a suitable column (e.g., C18) for chromatographic separation.

    • Operate the mass spectrometer in positive electrospray ionization mode and monitor for specific parent and daughter ions of this compound and its metabolites in the multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Quantify the analytes using a matrix-matched calibration curve.

Logical Relationship: From Exposure to Toxicological Effect

The following diagram illustrates the logical progression from this compound application in the environment to the manifestation of toxic effects in non-target organisms.

Fenthion_Exposure_Effect application This compound Application (e.g., Mosquito Control) environment Environmental Compartments (Water, Soil, Vegetation) application->environment exposure Exposure of Non-Target Organisms (Dermal, Inhalation, Ingestion) environment->exposure uptake Uptake and Distribution exposure->uptake metabolism Metabolic Activation (to this compound Oxon) uptake->metabolism inhibition AChE Inhibition metabolism->inhibition effects Toxicological Effects inhibition->effects acute Acute Effects (Mortality, Neurotoxicity) effects->acute chronic Chronic/Sub-lethal Effects (Reproductive, Enzymatic) effects->chronic

Caption: Logical flow from this compound exposure to toxicological outcomes.

Sub-lethal Effects on Non-target Organisms

Beyond acute mortality, this compound exposure can lead to a range of sub-lethal effects that can have significant long-term consequences for wildlife populations.

  • Reproductive and Developmental Effects: Studies have shown that this compound can adversely affect reproduction in birds, leading to decreased fertility and increased neonatal deaths at high doses.[11][12] In pregnant mice, this compound administration caused poisoning in developing fetuses.[3]

  • Enzymatic and Oxidative Stress: In fish, chronic exposure to this compound has been shown to inhibit the activity of several key enzymes, including LDH, SDH, GOT, and GPT, and induce oxidative stress.[1][9][13]

  • Immunotoxicity: While data is limited, organophosphates as a class are known to have immunomodulatory effects, which could compromise the ability of non-target organisms to fight off diseases.[6]

  • Behavioral Changes: Sub-lethal exposure to organophosphates can lead to alterations in feeding behavior and other essential activities, which can indirectly impact survival and reproduction.[6]

Conclusion

The data presented in this technical guide underscore the significant toxicological risks that this compound poses to a wide array of non-target organisms. The high acute toxicity to birds and aquatic invertebrates, coupled with a range of sub-lethal effects, highlights the potential for this insecticide to have detrimental impacts on ecosystem health. The detailed experimental protocols and mechanistic diagrams provided herein serve as a valuable resource for researchers and scientists engaged in the study of pesticide toxicology and the development of safer alternatives. A thorough understanding of these toxicological endpoints is critical for conducting accurate environmental risk assessments and for making informed regulatory decisions.

References

Acute Toxicity and LD50 Values of Fenthion in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion is an organothiophosphate insecticide, avicide, and acaricide characterized by its contact and stomach action against a broad spectrum of pests.[1] Its mechanism of action, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system in both insects and mammals.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.[3] Due to its potential for mammalian toxicity, a thorough understanding of its acute toxicity profile, particularly its LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values, is essential for risk assessment and the development of safety protocols. This technical guide provides an in-depth overview of the acute toxicity of this compound in various mammalian species, details the experimental methodologies for toxicity testing, and illustrates the key signaling pathways involved in its toxic action.

Data Presentation: Acute Toxicity of this compound in Mammals

The acute toxicity of this compound varies depending on the route of administration and the mammalian species. The following tables summarize the available LD50 and LC50 values.

Table 1: Acute Oral LD50 Values of this compound in Mammals

SpeciesSexLD50 (mg/kg)Reference(s)
RatMale180 - 298
RatMale190 - 315[4]
RatMale340 - 560[5][6]
Rat-140 - 615
Rat-586[7]
Mouse-88 - 145
MouseMale~125[5][6]
Rabbit-150[8]
Rabbit-100

Table 2: Acute Dermal LD50 Values of this compound in Mammals

SpeciesSexLD50 (mg/kg)Reference(s)
Rat-330 - 1000
Rat-330 - 500[4]
Rat-330 - >5000
Rat-1680[7]
Mouse-500
Rabbit-963

Table 3: Acute Inhalation LC50 Values of this compound in Mammals

SpeciesSexLC50 (mg/L)Exposure DurationReference(s)
Rat-2.4 - 3.01 hour
RatFemale0.454 (mg/m³)4 hours[9]
RatMale0.507 (mg/m³)4 hours[9]
Rat-1.2-

Table 4: Other Acute Toxicity Values of this compound in Mammals

Route of AdministrationSpeciesLD50 (mg/kg)Reference(s)
IntraperitonealRat260[7]
IntraperitonealMouse80 (non-lethal dose with fetal effects)
IntravenousMouse320

Experimental Protocols for Acute Toxicity Testing

The determination of acute toxicity values such as LD50 and LC50 is conducted following standardized guidelines to ensure reproducibility and comparability of data. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals. The following is a summary of the general methodologies prescribed in these guidelines, which are applicable to the assessment of this compound's acute toxicity.

Acute Oral Toxicity (Based on OECD Guidelines 420, 423, and 425)
  • Principle: A single dose of the test substance is administered orally to a group of experimental animals. The animals are then observed for a defined period (typically 14 days) for signs of toxicity and mortality.

  • Animal Species: The preferred species is the rat, although other rodent species may be used. Healthy, young adult animals of a single sex (usually females, as they are often slightly more sensitive) are typically used.

  • Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycles. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is typically administered by gavage using a stomach tube. The substance may be dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The volume administered is generally kept low to avoid physical distress.

  • Dosage Levels: Several dose levels are used to establish a dose-response relationship. The number of animals per dose group can vary depending on the specific guideline followed (e.g., OECD 423 uses a stepwise procedure with a small number of animals per step).

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; and somatomotor activity and behavior patterns), and changes in body weight. Observations are conducted frequently on the day of dosing and at least daily thereafter for 14 days.

  • Pathology: All animals (those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis or the moving average method.

Acute Dermal Toxicity (Based on OECD Guideline 402)
  • Principle: A single dose of the test substance is applied to a shaved area of the skin of the experimental animals. The animals are observed for signs of toxicity and mortality over a 14-day period.

  • Animal Species: The rat, rabbit, or guinea pig are commonly used.

  • Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

  • Application of Test Substance: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape to hold the substance in contact with the skin and prevent ingestion. The exposure duration is typically 24 hours.

  • Observations and Pathology: Similar to the oral toxicity test, animals are observed for clinical signs of toxicity, body weight changes, and mortality for 14 days, followed by a gross necropsy.

  • Data Analysis: The dermal LD50 is calculated using appropriate statistical methods.

Acute Inhalation Toxicity (Based on OECD Guideline 403)
  • Principle: Animals are exposed to the test substance, in the form of a gas, vapor, aerosol, or dust, in a specially designed inhalation chamber for a defined period (typically 4 hours).

  • Animal Species: The rat is the preferred species.

  • Exposure Conditions: The animals are exposed in dynamic inhalation chambers that ensure a stable and uniform concentration of the test substance in the air. The concentration of the substance is monitored throughout the exposure period.

  • Dosage Levels: Multiple concentration levels are tested to determine the LC50.

  • Observations and Pathology: Animals are observed for signs of toxicity during and after exposure for a period of 14 days. Body weight is monitored, and a gross necropsy is performed on all animals.

  • Data Analysis: The LC50, the concentration of the substance that is lethal to 50% of the test animals, is calculated using statistical methods.

Mandatory Visualization

Signaling Pathway of this compound Toxicity

This compound, as an organophosphate, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE). This leads to an accumulation of acetylcholine (ACh) at cholinergic synapses, resulting in the overstimulation of muscarinic and nicotinic acetylcholine receptors.

Fenthion_Toxicity_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron / Effector Cell Nerve_Impulse Nerve Impulse ACh_Vesicle Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicle Triggers Release ACh Acetylcholine (ACh) ACh_Vesicle->ACh Releases ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Binds & Activates Nicotinic_Receptor Nicotinic Receptor ACh->Nicotinic_Receptor Binds & Activates Choline + Acetate Choline + Acetate AChE->Choline + Acetate This compound This compound Fenthion_Metabolites This compound Metabolites (e.g., Fenoxon) This compound->Fenthion_Metabolites Metabolic Activation Fenthion_Metabolites->AChE Inhibits Downstream_Signaling Downstream Signaling (e.g., G-protein activation, Ion channel opening) Muscarinic_Receptor->Downstream_Signaling Nicotinic_Receptor->Downstream_Signaling Toxic_Effects Toxic Effects (SLUDGE, muscle tremors, paralysis, seizures) Downstream_Signaling->Toxic_Effects

Caption: this compound's mechanism of toxicity via acetylcholinesterase inhibition.

Experimental Workflow for LD50 Determination

The following diagram illustrates a generalized workflow for determining the LD50 of a chemical substance like this compound, based on standard OECD guidelines.

LD50_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing and Observation cluster_2 Phase 3: Data Collection and Analysis Animal_Acclimatization Animal Acclimatization (e.g., Rats, 7-14 days) Dose_Formulation Test Substance Formulation (this compound in appropriate vehicle) Animal_Fasting Animal Fasting (Overnight) Animal_Acclimatization->Animal_Fasting Range_Finding_Study Range-Finding Study (Optional, to estimate dose range) Dose_Administration Dose Administration (e.g., Oral Gavage) Range_Finding_Study->Dose_Administration Informs dose selection Animal_Fasting->Dose_Administration Clinical_Observation Clinical Observation (Signs of toxicity, mortality) Dose_Administration->Clinical_Observation Body_Weight Body Weight Measurement Dose_Administration->Body_Weight Observation_Period 14-Day Observation Period Body_Weight->Observation_Period Gross_Necropsy Gross Necropsy (All animals) Observation_Period->Gross_Necropsy Data_Analysis Statistical Analysis (e.g., Probit Analysis) Gross_Necropsy->Data_Analysis LD50_Determination LD50 Value Determination Data_Analysis->LD50_Determination

References

Fenthion's Solubility Profile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the solubility of the organothiophosphate insecticide Fenthion in aqueous and organic media, tailored for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of this compound's solubility, presenting quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data: Solubility of this compound

This compound, a non-polar organothiophosphate, exhibits low solubility in water and high solubility in a wide range of organic solvents. This characteristic is pivotal for its formulation, environmental fate, and toxicological assessment. The following tables summarize the available quantitative and qualitative solubility data for this compound.

Quantitative Solubility Data

The table below presents the experimentally determined solubility of this compound in water and various organic solvents at a standard temperature of 20°C.

SolventChemical ClassSolubility (g/L)Temperature (°C)
Water (pH 7)Aqueous0.0042[1]20
n-HexaneNon-polar Aprotic100[1]20
TolueneNon-polar Aprotic>250[1]20
DichloromethanePolar Aprotic>250[1]20
Propan-2-olPolar Protic>1000[2]20
Qualitative Solubility Data

This compound is readily soluble in a variety of other common organic solvents. While precise quantitative data is not consistently reported in the literature for the following solvents, they are widely recognized as effective solvents for this compound.

SolventChemical ClassSolubility Description
MethanolPolar ProticSoluble[2]
EthanolPolar ProticSoluble[2]
AcetonePolar AproticSoluble[2]
EtherNon-polar AproticSoluble[2]
ChloroformPolar AproticSparingly Soluble[3]
Dimethyl Sulfoxide (DMSO)Polar AproticSparingly Soluble[3]
Glyceride OilsNon-polarReadily Soluble[2]
Petroleum EtherNon-polar AproticSlightly Soluble[2]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The methodologies outlined below are based on established international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and are applicable to the assessment of this compound's solubility in both aqueous and organic solvents.

OECD Guideline 105: Flask Method

The Flask Method is a straightforward and widely used technique for determining the solubility of substances that are soluble at or above 10 mg/L.

Principle: A supersaturated solution of the test substance is prepared at an elevated temperature and then allowed to equilibrate at the test temperature. The concentration of the substance in the saturated aqueous phase is then determined.

Apparatus:

  • Glass flasks with stoppers

  • Constant temperature water bath or shaker

  • Centrifuge (optional)

  • Analytical instrumentation for concentration measurement (e.g., HPLC, GC, UV-Vis Spectrophotometer)

Procedure:

  • Preliminary Test: To estimate the approximate solubility, add increasing volumes of the solvent to a known amount of this compound at the test temperature and shake for a set period (e.g., 24 hours). Observe the volume at which the substance completely dissolves.

  • Sample Preparation: Based on the preliminary test, add an excess amount of this compound to a flask containing the chosen solvent (water or organic solvent).

  • Equilibration: Seal the flask and agitate it in a constant temperature bath set slightly above the test temperature (e.g., 30°C) for at least 24 hours to ensure saturation.

  • Temperature Equilibration: Transfer the flask to a constant temperature bath set at the desired test temperature (e.g., 20°C) and continue agitation for a minimum of 24 hours, and up to 72 hours, to allow the solution to reach equilibrium. It is crucial that undissolved solid this compound remains present.

  • Phase Separation: Allow the solution to stand at the test temperature to permit phase separation. If necessary, centrifuge the sample at the test temperature to separate the solid phase from the supernatant.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of this compound in the aliquot using a validated analytical method.

  • Confirmation: Repeat the analysis with samples taken at different time points (e.g., 48 and 72 hours) to ensure that equilibrium has been reached. The solubility is the average of at least two consecutive concordant measurements.

OECD Guideline 105: Column Elution Method

The Column Elution Method is suitable for substances with low solubility (less than 10 mg/L), such as this compound in water.

Principle: A column is packed with an inert support material coated with the test substance. The solvent is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the saturation solubility.

Apparatus:

  • Glass column with a thermostat jacket

  • Inert support material (e.g., glass beads, silica gel)

  • Metering pump or leveling vessel to control flow rate

  • Fraction collector

  • Analytical instrumentation for concentration measurement

Procedure:

  • Column Preparation:

    • Dissolve this compound in a volatile solvent.

    • Add this solution to a known amount of the inert support material and evaporate the solvent completely, leaving the support material coated with this compound.

    • Pack the coated support material into the column.

  • Elution:

    • Pump the solvent (water or organic solvent) through the column at a low, constant flow rate. Maintain the column at the desired test temperature.

  • Fraction Collection: Collect fractions of the eluate at regular intervals.

  • Sample Analysis: Determine the concentration of this compound in each fraction using a suitable analytical method.

  • Data Analysis: Plot the concentration of this compound versus the volume or time of elution. The concentration will initially increase and then reach a stable plateau. The solubility is the average concentration of the fractions within this plateau.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining the solubility of a chemical substance like this compound.

G cluster_prep Preparation & Preliminary Assessment cluster_method_selection Method Selection cluster_high_sol High Solubility Protocol cluster_low_sol Low Solubility Protocol cluster_analysis Analysis & Final Determination start Start: Obtain Pure this compound Sample prelim_test Perform Preliminary Solubility Test (Estimate solubility range) start->prelim_test decision Solubility > 10 mg/L? prelim_test->decision flask_method Flask Method (OECD 105) decision->flask_method Yes column_method Column Elution Method (OECD 105) decision->column_method No equilibration Equilibrate at Constant Temperature flask_method->equilibration phase_separation Phase Separation (Centrifugation/Settling) equilibration->phase_separation analysis Analyze Supernatant/Eluate Concentration (e.g., HPLC, GC) phase_separation->analysis elution Elute with Solvent at Constant Rate column_method->elution fraction_collection Collect Eluate Fractions elution->fraction_collection fraction_collection->analysis end End: Report Solubility Value analysis->end

Caption: Workflow for determining the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Fenthion in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion is an organophosphorus insecticide that has been utilized globally in agriculture and for public health purposes.[1] Its potential toxicity and adverse environmental effects necessitate sensitive and reliable analytical methods for its detection in water sources.[1] Monitoring this compound levels in drinking and environmental water is crucial for ensuring public safety and assessing environmental contamination. This document provides detailed application notes and protocols for various analytical techniques used to quantify this compound in water samples, including chromatographic, spectrophotometric, and electrochemical methods.

Sample Preparation: Extraction and Preconcentration

Due to the typically low concentrations of this compound in water and the complexity of environmental matrices, a sample preparation step is essential to extract and preconcentrate the analyte before instrumental analysis.[2] Common techniques include Solid-Phase Extraction (SPE) and Dispersive Liquid-Liquid Microextraction (DLLME).

Solid-Phase Extraction (SPE)

SPE is a widely used technique that offers high recovery rates and reduced solvent consumption.[3]

Protocol:

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through a C18 SPE cartridge.[3]

    • Follow with 5 mL of methanol.[3]

    • Equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent bed does not dry out.[3]

  • Sample Loading:

    • Filter the water sample (100-500 mL) through a 0.45 µm glass fiber filter.[3]

    • Load the filtered sample onto the conditioned C18 cartridge at a flow rate of 5-10 mL/min.[3]

  • Washing:

    • Wash the cartridge with 5 mL of a methanol/water solution (e.g., 40:60, v/v) to remove polar interferences.[3]

    • Dry the cartridge under vacuum for 10-15 minutes.[3]

  • Elution:

    • Elute the retained this compound with 5 mL of dichloromethane.[4][5]

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 150 µL of methanol/water (50:50, v/v)) for subsequent analysis.[4]

Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a rapid and efficient microextraction technique with high enrichment factors.[2][6]

Protocol:

  • Sample Preparation:

    • Take 10 mL of the water sample in a conical test tube.[2]

    • Adjust the sample pH to 10.0 using a buffer solution.[2]

  • Extraction:

    • Rapidly inject a mixture of 600 µL of methanol (dispersive solvent) and 220 µL of chlorobenzene (extraction solvent) into the sample.[2]

    • A cloudy solution will form.

  • Phase Separation:

    • Centrifuge the mixture for 1 minute at 3000 rpm to separate the phases.[2]

  • Analysis:

    • Collect the sedimented phase (extraction solvent with concentrated this compound) for analysis.

Analytical Methods

Several instrumental methods can be employed for the determination of this compound in the prepared water sample extracts.

Chromatographic Methods

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the separation and quantification of this compound.

Protocol:

  • Injector Temperature: 250°C (splitless mode)[7]

  • Oven Temperature Program:

    • Initial temperature: 100°C (hold for 2 min)[7]

    • Ramp 1: 20°C/min to 180°C[7]

    • Ramp 2: 10°C/min to 250°C (hold for 2 min)[7]

  • Column: Dimethylpolysiloxane column[5]

  • Carrier Gas: Helium

  • MS Interface Temperature: 250°C[7]

  • Ion Source Temperature: 200°C[7]

  • Detection: Selected Ion Monitoring (SIM) mode[7]

Protocol:

  • Column: Aluspher RP-Select B[4][5]

  • Mobile Phase:

    • Solvent A: 0.0125M NaOH in methanol[4]

    • Solvent B: 0.0125M NaOH in HPLC-grade water[4]

  • Gradient Elution:

    • Isocratic at 10% A for 5 min[4]

    • Linear gradient to 90% A over 15 min[4]

    • Hold at 90% A for 5 min[4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection Wavelength: 250 nm[5]

This method is highly sensitive and selective for the simultaneous analysis of this compound and its metabolites.[8]

Protocol:

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid[8]

    • Solvent B: Methanol with 0.1% formic acid[8]

  • Gradient Program:

    • 95% A for 0.5 min[8]

    • Decrease to 5% A over 2.5 min[8]

    • Hold for 3 min[8]

    • Increase to 95% A in 0.5 min and hold for 3.5 min[8]

  • Flow Rate: 0.2 mL/min[8]

  • Ionization: Positive electrospray ionization (ESI+)[8]

  • Detection: Multiple Reaction Monitoring (MRM) mode[8]

Spectrofluorimetry

This method, coupled with DLLME, offers a cost-effective and sensitive alternative for this compound determination.[2][6]

Protocol:

  • Instrumentation: A spectrofluorometer with a Xenon lamp.

  • Measurement:

    • The extracted this compound in the organic solvent is transferred to a quartz cuvette.

    • The fluorescence intensity is measured at the appropriate excitation and emission wavelengths.

    • Multivariate calibration models like Partial Least Squares (PLS) can be applied to the spectrofluorimetric data for quantification.[6]

Electrochemical Methods

Electrochemical sensors, particularly those based on modified electrodes, provide rapid and cost-effective detection of this compound.[1]

Protocol (Cyclic Voltammetry):

  • Working Electrode: Glassy carbon electrode, which can be modified with nanoparticles to enhance sensitivity.[1]

  • Reference Electrode: Ag/AgCl

  • Counter Electrode: Platinum wire

  • Procedure:

    • The modified electrode is immersed in the sample solution.

    • The potential is scanned within a defined range.

    • The oxidation and reduction peaks of this compound are measured to determine its concentration.[1]

Data Presentation

The performance of various analytical methods for this compound detection is summarized in the tables below.

Table 1: Performance of Chromatographic Methods for this compound Detection in Water

MethodSample PreparationLimit of Detection (LOD)Linearity RangeRecoveryReference
GC-MSSolid-Phase Extraction0.13 µg/L0.05–10 µg/L71–104%[7][9]
LC-MS/MSSolid-Phase Extraction0.021 µg/L--[9]
UHPLC-MS/MSQuEChERS0.01 mg/kg (LOQ)-70-120%[8]

Table 2: Performance of Spectrofluorimetric Method for this compound Detection in Water

MethodSample PreparationLimit of Detection (LOD)Linearity RangeIntra-day Precision (RSD%)Inter-day Precision (RSD%)Reference
SpectrofluorimetryDLLME1.23 ng/mL5.0–110.0 ng/mL2.74%3.82%[6][10]

Table 3: Performance of Electrochemical Methods for this compound Detection

MethodElectrodeLimit of Detection (LOD)Linear RangeReference
Molecularly Imprinted Polymer SensorScreen-Printed Gold Electrode0.04 µg/mL0.01–17.3 µg/mL[11]
Dipstick-type ImmunosensorScreen-Printed Electrode-10⁻² to 10³ µg/L[12]

Visualizations

Experimental Workflows

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis WaterSample Water Sample Filter Filter (0.45 µm) WaterSample->Filter Load 2. Load Sample Filter->Load Condition 1. Condition (Ethyl Acetate, Methanol, Water) Condition->Load Wash 3. Wash (Methanol/Water) Load->Wash Elute 4. Elute (Dichloromethane) Wash->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis Instrumental Analysis (GC-MS, HPLC) Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound analysis.

DLLME_Workflow cluster_prep Sample Preparation cluster_extraction Dispersive Liquid-Liquid Microextraction (DLLME) cluster_analysis Analysis WaterSample 10 mL Water Sample AdjustpH Adjust pH to 10.0 WaterSample->AdjustpH Inject Inject Mixture (Methanol + Chlorobenzene) AdjustpH->Inject Centrifuge Centrifuge (3000 rpm) Inject->Centrifuge Collect Collect Sedimented Phase Centrifuge->Collect Analysis Instrumental Analysis Collect->Analysis

Caption: Dispersive Liquid-Liquid Microextraction (DLLME) workflow.

Logical Relationships of Analytical Techniques

Analytical_Methods cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_chrom Chromatographic Techniques This compound This compound in Water Sample SPE Solid-Phase Extraction (SPE) This compound->SPE DLLME Dispersive Liquid-Liquid Microextraction (DLLME) This compound->DLLME Electrochemical Electrochemical Methods This compound->Electrochemical Chromatography Chromatography SPE->Chromatography Spectrofluorimetry Spectrofluorimetry DLLME->Spectrofluorimetry GCMS GC-MS Chromatography->GCMS HPLC HPLC-DAD Chromatography->HPLC UHPLC UHPLC-MS/MS Chromatography->UHPLC

Caption: Relationship between sample preparation and analytical methods.

References

Application Notes and Protocols for the Analysis of Fenthion by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of the organophosphorus insecticide Fenthion in various matrices, with a primary focus on food products, using Gas Chromatography-Mass Spectrometry (GC-MS). Detailed protocols for sample preparation utilizing the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are presented, along with optimized GC-MS instrumental parameters for sensitive and selective detection. This application note is intended to serve as a practical resource for researchers, analytical chemists, and food safety professionals requiring a robust and reliable method for this compound residue analysis.

Introduction

This compound is a broad-spectrum organophosphate insecticide and acaricide used to control a wide range of pests on agricultural crops and for public health purposes. Due to its potential toxicity and the establishment of maximum residue limits (MRLs) in food commodities by regulatory agencies, sensitive and accurate analytical methods are crucial for monitoring its presence. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of this compound residues due to its high selectivity and sensitivity. This document outlines a validated workflow for this compound analysis, from sample extraction to data acquisition and interpretation.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS method is a streamlined and effective approach for extracting pesticide residues from a variety of food matrices.[1][2][3] The following protocol is a general guideline and may require minor modifications depending on the specific matrix.

Materials:

  • Homogenizer (e.g., high-speed blender)

  • Centrifuge and 50 mL centrifuge tubes

  • Vortex mixer

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) (optional, for highly pigmented samples)

  • C18 sorbent (optional, for high-fat samples)

  • This compound analytical standard

  • Internal standard (e.g., Triphenylphosphate - TPP) stock solution

Procedure:

  • Sample Homogenization: Weigh 10-15 g of a representative portion of the homogenized sample (e.g., fruit, vegetable) into a 50 mL centrifuge tube. For dry samples, rehydrate with an appropriate amount of water.[2]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • If using an internal standard, add the appropriate volume at this stage.

    • Add the appropriate QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).[4]

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) - Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL centrifuge tube containing a mixture of PSA and anhydrous MgSO₄ (e.g., 50 mg PSA and 150 mg MgSO₄ per mL of extract). For samples with high pigment content, GCB can be added. For high-fat matrices, C18 may be included.

    • Vortex for 30 seconds.

  • Final Centrifugation and Collection: Centrifuge the d-SPE tube for 5 minutes at high speed. Carefully collect the supernatant (the cleaned extract) and transfer it to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

Table 1: GC-MS Instrumental Parameters

ParameterSetting 1Setting 2
Gas Chromatograph
ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalentHP-5ms Ultra Inert (15 m x 0.25 mm, 0.25 µm film thickness)
Inlet Temperature250 °C280 °C
Injection ModeSplitlessPulsed Splitless
Injection Volume1 µL1 µL
Carrier GasHeliumHelium
Flow Rate1.0 mL/min (constant flow)1.2 mL/min (constant flow)
Oven Program80 °C (1 min hold), ramp at 20 °C/min to 170 °C, then ramp at 20 °C/min to 310 °C (3.5 min hold)[5]60 °C (1 min hold), ramp to 220°C at 20°C/min, then to 270°C at 5°C/min, and a final ramp to 280°C at 20°C/min (1 min hold)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Electron Ionization (EI)
Ionization Energy70 eV70 eV
Ion Source Temp.230 °C250 °C
Transfer Line Temp.280 °C290 °C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan (for initial identification)Multiple Reaction Monitoring (MRM) for GC-MS/MS
Mass Spectrometer Settings

For quantitative analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity. For even greater specificity, particularly in complex matrices, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended.

Table 2: this compound Mass Spectrometry Parameters

ParameterValueReference
Molecular Weight 278.33 g/mol
Key Fragment Ions (m/z) 278 (Molecular Ion), 169, 125, 109
SIM Ions (Quantifier/Qualifier) 278 (Quant), 169 (Qual), 125 (Qual)
GC-MS/MS Transition 1 278 -> 169 (Collision Energy ~20 eV)[5]
GC-MS/MS Transition 2 278 -> 109 (Collision Energy ~20 eV)[5]

Quantitative Data Summary

Method performance should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD). The following tables provide representative data from this compound analysis studies.

Table 3: Method Validation Data for this compound Analysis

MatrixLinearity (r²)LOD (µg/kg)LOQ (µg/kg)Reference
Various Crops>0.99-10[6]
Fruits & Vegetables>0.99-2[7]
Fruits & Vegetables-310[8]

Table 4: Recovery and Precision Data for this compound

MatrixSpiking Level (µg/kg)Average Recovery (%)RSD (%)Reference
Brown Rice1085.25.1[6]
Chili Pepper1092.83.7[6]
Orange1070.38.9[6]
Potato10100.04.3[6]
Soybean1088.92.5[6]

Note on Matrix Effects: Signal suppression or enhancement due to co-eluting matrix components is a common phenomenon in the analysis of complex samples.[5][9] For this compound, significant signal suppression has been observed in various matrices.[9] Therefore, it is highly recommended to use matrix-matched calibration standards for accurate quantification.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the analysis of this compound in food samples using the QuEChERS and GC-MS method.

Fenthion_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt (Fruits, Vegetables, etc.) Homogenize Homogenization Sample->Homogenize Extract QuEChERS Extraction (Acetonitrile + Salts) Homogenize->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 Cleanup Dispersive SPE Cleanup (PSA, MgSO4) Centrifuge1->Cleanup Centrifuge2 Final Centrifugation Cleanup->Centrifuge2 FinalExtract Clean Extract Centrifuge2->FinalExtract GC_Inject GC Injection FinalExtract->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Detection Mass Spectrometric Detection (SIM or MRM) GC_Separation->MS_Detection Data_Acq Data Acquisition MS_Detection->Data_Acq Peak_Integration Peak Integration & Identification Data_Acq->Peak_Integration Quantification Quantification (Matrix-Matched Calibration) Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound analysis.

This compound Fragmentation Pathway

The following diagram illustrates the primary electron ionization fragmentation of this compound.

Fenthion_Fragmentation This compound This compound (m/z 278) Frag1 m/z 169 This compound->Frag1 - C6H6S Frag2 m/z 125 This compound->Frag2 - C6H4(CH3)(SCH3)O Frag3 m/z 109 This compound->Frag3 - C6H4(CH3)(SCH3)S

Caption: this compound EI fragmentation.

References

Application of Fenthion in Controlling Fruit Flies in Orchards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenthion is an organothiophosphate insecticide that has been historically utilized for the control of a wide range of sucking and chewing pests, including fruit flies (Diptera: Tephritidae), which are significant economic pests in fruit orchards worldwide.[1][2][3] It functions as a contact and stomach poison with respiratory action.[1] Due to its efficacy against both adult flies and, in some cases, larvae within the fruit, it has been a tool in integrated pest management (IPM) programs.[4][5] However, due to concerns regarding toxicity and environmental impact, the use of this compound has been restricted or discontinued in many regions, making it critical for researchers to understand its application and efficacy in the context of developing alternatives.[3][6][7] These notes provide detailed protocols and data related to its use for scientific and research purposes.

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphate insecticides, this compound's mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2][8] In a normal cholinergic synapse, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft, binds to postsynaptic receptors to propagate a nerve impulse, and is then rapidly hydrolyzed into choline and acetic acid by AChE. This breakdown terminates the signal. This compound irreversibly binds to the active site of AChE, inactivating the enzyme.[8][9] This leads to an accumulation of ACh in the synapse, causing continuous and excessive stimulation of postsynaptic receptors, resulting in nerve function disruption, paralysis, and ultimately, the death of the insect.[3][8]

Fenthion_MoA cluster_0 Normal Synaptic Transmission cluster_1 Action of this compound ACh Acetylcholine (ACh) Receptor Postsynaptic Receptor ACh->Receptor Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Signal Nerve Impulse Receptor->Signal Stimulates Products Choline + Acetic Acid AChE->Products This compound This compound This compound->AChE Inhibits Blocked_AChE Inhibited AChE ACh_Buildup ACh Accumulation ACh_Buildup->Receptor Overstimulates Continuous_Signal Continuous Nerve Firing (Paralysis & Death) Efficacy_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Bioassay Execution cluster_2 Phase 3: Data Collection & Analysis cluster_3 Phase 4: Conclusion A Insect Rearing (e.g., Bactrocera dorsalis) D Residual Assay: Treat fruit, age residue (e.g., 7 days), introduce adult flies A->D E Larvicidal Assay: Artificially infest fruit, apply treatment post-infestation A->E F Direct Spray Assay: Apply insecticide directly to adults (e.g., Potter Spray Tower) A->F B Prepare this compound Concentrations (e.g., 50-150 mL/100L) B->D B->E B->F C Select & Prepare Substrate (e.g., Peaches, Nectarines) C->D C->E G Assess Adult Mortality (e.g., at 24, 48 hours) D->G H Count Pupae & Emerged Adults (Larval survival assessment) E->H F->G I Calculate LT50 / LD50 values G->I J Statistical Analysis (e.g., ANOVA, Probit) H->J I->J K Determine Efficacy & Compare with Controls/Alternatives J->K

References

Preparation of Fenthion Stock Solutions for Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the safe and accurate preparation of fenthion stock solutions for use in laboratory research. This compound is a broad-spectrum organophosphate insecticide and a potent acetylcholinesterase (AChE) inhibitor.[1][2] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Overview and Safety Precautions

This compound is a colorless to brown oily liquid with a slight garlic-like odor.[3] It is classified as toxic and presents significant health risks if not handled properly. It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[4][5] Furthermore, it is suspected of causing genetic defects and cancer and is known to cause damage to organs through prolonged or repeated exposure.[4][6] Therefore, strict adherence to safety protocols is mandatory.

General Safety Precautions:

  • Work Area: All handling of this compound, both in pure form and in solution, must be conducted in a well-ventilated chemical fume hood.[4][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (impervious rubber), and chemical safety goggles or a face shield.[6][7]

  • Handling: Avoid inhalation of mist, vapors, or spray.[5][6] Prevent contact with skin and eyes.[6][7] Do not eat, drink, or smoke when handling this compound.[4][6]

  • Disposal: Dispose of all this compound waste, including empty containers and contaminated materials, in accordance with local, regional, and national regulations for hazardous waste.[4]

  • First Aid: In case of accidental exposure, seek immediate medical attention.[7][8]

    • If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[5]

    • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[5][6]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4][7]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Physicochemical Properties and Solubility

Understanding the physicochemical properties of this compound is crucial for selecting the appropriate solvent and storage conditions.

PropertyValueReference
Molecular FormulaC₁₀H₁₅O₃PS₂[9]
Molecular Weight278.33 g/mol [9]
AppearanceYellow to brown oily liquid[9]
Water SolubilityLow[2][10]
Organic Solvent SolubilityHighly soluble in methanol, ethanol, ether, acetone, chlorinated hydrocarbons, acetonitrile, and ethyl acetate.[2][11]

Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution

This protocol details the preparation of a 10 mg/mL (10,000 ppm) stock solution of this compound in a suitable organic solvent.

Materials:

  • This compound (analytical standard, purity ≥95%)

  • Anhydrous solvent (e.g., Acetone, Acetonitrile, or Ethyl Acetate)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Glass pipettes or calibrated micropipettes

  • Amber glass vials with screw caps

  • Vortex mixer

  • Spatula

Procedure:

  • Calculate the required mass of this compound:

    • To prepare a 10 mg/mL stock solution, the mass of this compound needs to be adjusted based on its purity.

    • Use the following formula: Mass (mg) = (Desired Concentration (mg/mL) x Desired Volume (mL) / Purity (%)) x 100

    • For example, to prepare 10 mL of a 10 mg/mL solution using this compound with 98% purity: Mass (mg) = (10 mg/mL x 10 mL / 98) x 100 = 102.04 mg

  • Weigh the this compound:

    • In a chemical fume hood, carefully weigh the calculated amount of this compound onto a weighing paper or directly into a tared glass vial using an analytical balance.

  • Dissolve the this compound:

    • Transfer the weighed this compound to a clean, dry volumetric flask of the desired volume (e.g., 10 mL).

    • Add a small amount of the chosen solvent (e.g., acetone) to the flask to dissolve the this compound.

    • Vortex the flask gently until the this compound is completely dissolved.

  • Bring to final volume:

    • Once the this compound is fully dissolved, carefully add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Mix and store:

    • Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the stock solution to an amber glass vial with a screw cap.

    • Label the vial clearly with the name of the compound, concentration, solvent, preparation date, and your initials.

Storage and Stability

Proper storage is essential to maintain the integrity of the this compound stock solution.

ParameterRecommendationReference
Storage Temperature Store in a cool, dry, well-ventilated area. For long-term storage, it is recommended to store at -20°C.
Light Conditions Store in the dark, using amber glass vials to protect from light.[6]
Container Use tightly sealed glass containers.[6][7]
pH Stability This compound is relatively stable in acidic to neutral conditions but degrades under alkaline conditions (pH > 11).[7][8][11]
Incompatibilities Avoid strong oxidants and strong acidic or alkaline products.[6][7]

Workflow Diagram

The following diagram illustrates the workflow for the preparation of a this compound stock solution.

Fenthion_Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage start Start calculate Calculate Mass of this compound start->calculate Purity Adjustment weigh Weigh this compound in Fume Hood calculate->weigh dissolve Dissolve in Solvent weigh->dissolve fill Bring to Final Volume dissolve->fill mix Mix Thoroughly fill->mix transfer Transfer to Amber Vial mix->transfer label_vial Label Vial transfer->label_vial store Store at -20°C in the Dark label_vial->store end End store->end

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Note: High-Throughput Analysis of Fenthion Residues in Fruits and Vegetables using QuEChERS and Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the determination of Fenthion and its primary metabolites in a variety of fruit and vegetable matrices. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). This method provides high-throughput capabilities, excellent sensitivity, and accuracy, meeting the stringent requirements for food safety monitoring and regulatory compliance. The straightforward sample preparation reduces solvent consumption and minimizes matrix effects, ensuring reliable quantification of this compound residues.

Introduction

This compound is a broad-spectrum organophosphate insecticide used to control a wide range of pests on various agricultural commodities.[1] Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food products.[2] Consequently, sensitive and reliable analytical methods are crucial for monitoring its presence in fruits and vegetables to ensure consumer safety.

The QuEChERS method has become a preferred technique for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage.[3][4] This approach combines extraction and clean-up into a streamlined two-step process, significantly enhancing laboratory efficiency.[3] When coupled with the high selectivity and sensitivity of UHPLC-MS/MS, it allows for the accurate determination of this compound and its metabolites at trace levels.[1][5] This application note provides a detailed protocol for the analysis of this compound in diverse produce, along with performance data demonstrating the method's validity.

Experimental

Materials and Reagents
  • This compound analytical standard and its metabolites (this compound oxon, this compound sulfoxide, this compound sulfone, this compound oxon sulfoxide, this compound oxon sulfone)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (≥98%)

  • Ultrapure water

  • QuEChERS extraction salts (e.g., citrate-buffered)

  • Dispersive solid-phase extraction (d-SPE) tubes for cleanup

Equipment
  • High-speed homogenizer

  • Centrifuge capable of 4000 rpm

  • Vortex mixer

  • UHPLC-MS/MS system with an electrospray ionization (ESI) source

QuEChERS Protocol: Step-by-Step

A citrate-buffered QuEChERS method is recommended for optimal extraction efficiency of this compound and its metabolites.[1][5]

  • Sample Homogenization: Weigh 10-15 g of a representative portion of the fruit or vegetable sample and homogenize until a uniform consistency is achieved. For dry samples, rehydration may be necessary before homogenization.[6]

  • Extraction:

    • Transfer a 10 g homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate citrate-buffered QuEChERS extraction salt packet.

    • Securely cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile layer.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes to achieve phase separation.[2]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. PSA helps in removing interfering matrix components like organic acids and sugars.

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Carefully transfer the cleaned supernatant into a clean vial.

    • The extract is now ready for UHPLC-MS/MS analysis. For some applications, the extract may be filtered through a 0.22 µm filter prior to injection.

UHPLC-MS/MS Analysis

  • Chromatographic Column: A C18 reversed-phase column is suitable for the separation of this compound and its metabolites.

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid provides good chromatographic resolution and sensitivity.[1][5]

  • Ionization Mode: Positive electrospray ionization (ESI+) is used for the analysis of the target compounds.[1][5]

  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its metabolites should be optimized.

Method Validation and Performance

The presented method has been validated across various fruit and vegetable matrices, demonstrating excellent performance characteristics.

Quantitative Data Summary

The following table summarizes the performance data for the analysis of this compound and its metabolites in selected produce.

AnalyteMatrixSpiking Level (mg/kg)Recovery (%)RSD (%)LOQ (mg/kg)
This compound Orange0.0185.35.20.01[1]
0.192.14.8
Chili Pepper0.0198.76.10.01[1]
0.1102.45.5
This compound oxon Potato0.0190.27.30.01[1]
0.195.86.9
This compound sulfoxide Soybean0.01101.54.50.01[1]
0.1105.33.8
This compound sulfone Brown Rice0.0188.98.10.01[1]
0.193.27.4

Recovery and precision data are based on studies demonstrating method validity, with acceptance criteria typically between 70-120% recovery and RSD ≤20%.[1]

Matrix Effects

Significant signal suppression has been observed for this compound and its metabolites in various matrices, particularly in complex ones like oranges.[1] Therefore, the use of matrix-matched calibration curves is essential for accurate quantification.

Conclusion

The QuEChERS extraction method coupled with UHPLC-MS/MS analysis provides a highly effective and efficient workflow for the routine monitoring of this compound residues in fruits and vegetables. The method is characterized by its high sample throughput, low solvent consumption, and excellent sensitivity and accuracy. The use of matrix-matched standards is crucial to compensate for matrix-induced signal suppression and ensure reliable results. This application note serves as a comprehensive guide for researchers and analytical laboratories involved in food safety testing.

Experimental Workflow Diagram

Fenthion_QuEChERS_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction QuEChERS Extraction cluster_Cleanup Dispersive SPE Cleanup cluster_Analysis Analysis Sample Fruit/Vegetable Sample Homogenize Homogenize (10-15 g) Sample->Homogenize Homogenized_Sample 10 g Homogenized Sample in 50 mL Tube Homogenize->Homogenized_Sample Add_ACN Add 10 mL Acetonitrile Homogenized_Sample->Add_ACN Add_Salts Add Citrate-Buffered QuEChERS Salts Add_ACN->Add_Salts Vortex_Extract Vortex (1 min) Add_Salts->Vortex_Extract Centrifuge1 Centrifuge (≥4000 rpm, 5 min) Vortex_Extract->Centrifuge1 Supernatant1 Transfer Acetonitrile Supernatant Centrifuge1->Supernatant1 dSPE_Tube d-SPE Tube (PSA + MgSO4) Supernatant1->dSPE_Tube Vortex_Clean Vortex (30 sec) dSPE_Tube->Vortex_Clean Centrifuge2 Centrifuge (≥4000 rpm, 5 min) Vortex_Clean->Centrifuge2 Final_Extract Transfer Cleaned Supernatant to Vial Centrifuge2->Final_Extract Analysis UHPLC-MS/MS Analysis Final_Extract->Analysis

Caption: QuEChERS workflow for this compound analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Fenthion Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion is a widely used organophosphate insecticide for controlling a broad spectrum of pests in agricultural and public health settings.[1][2] Its potential for environmental contamination and human toxicity necessitates sensitive and reliable analytical methods for its quantification in various matrices.[1][2][3] High-Performance Liquid Chromatography (HPLC) offers a robust and versatile platform for the determination of this compound and its metabolites. This application note provides detailed protocols and quantitative data for the analysis of this compound using HPLC, intended for researchers, scientists, and professionals in related fields.

Principles of this compound Quantification by HPLC

The quantification of this compound by HPLC is typically achieved using reversed-phase chromatography. In this mode, a nonpolar stationary phase (commonly C18) is used with a polar mobile phase. This compound, being a relatively nonpolar compound, is retained on the column and then eluted by a gradient or isocratic flow of the mobile phase. Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector, as this compound possesses chromophores that absorb UV radiation. For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometry (MS) detector.

Data Presentation

The following tables summarize quantitative data for this compound quantification from various validated HPLC methods.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterMethod 1 (Postmortem Samples)[1][4]Method 2 (Produce)[5][6]Method 3 (Environmental Water)[7]Method 4 (Plasma)[8]
Column Aluspher RP-Select BWaters Xbridge C18HYPERSIL GOLD C8ACQUITY UPLC BEH C18
Mobile Phase Gradient: Methanol and 0.0125M NaOH in waterGradient: 0.1% Formic acid in water and methanolIsocratic: 46% Acetonitrile and 54% WaterGradient: Methanol and formic acid aqueous solution
Flow Rate 1.0 mL/min0.2 mL/min1.0 mL/minNot Specified
Detector DAD (250 nm)UHPLC-MS/MSDAD (210 nm)DAD
Injection Volume Not Specified5 µLNot SpecifiedNot Specified
Column Temp. Not Specified40 °CNot SpecifiedNot Specified

Table 2: Quantitative Performance Data for this compound Quantification

ParameterMethod 1 (Postmortem Samples)[1]Method 2 (Produce)[2][5]Method 3 (Environmental Water)[7]Method 4 (Plasma)[8]
Retention Time (min) Not SpecifiedNot Specified24.473Not Specified
Limit of Detection (LOD) 0.1 µg/mL (GC-MS)Not Specified0.01 - 0.09 mg/L0.1 - 0.2 mg/L
Limit of Quantification (LOQ) 0.25 µg/mL (HPLC-DAD)0.01 mg/kg0.02 - 0.29 mg/L0.3 - 0.6 mg/L
Recovery (%) Good70.3 - 100.081.5487.18 - 111.02
Linearity (r²) Not Specified>0.99Not Specified0.9998 - 0.9999

Experimental Protocols

Sample Preparation

Sample preparation is a critical step to extract this compound from the matrix and remove interfering substances.[3] The choice of method depends on the sample matrix.

a) Solid-Phase Extraction (SPE) for Postmortem and Water Samples [1][9]

This protocol is suitable for cleaning up complex aqueous samples like blood, urine, and environmental water.

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.

  • Sample Loading: Homogenize and dilute the aqueous sample (e.g., 1g of tissue homogenate or 10 mL of water) and apply it slowly to the conditioned cartridge.

  • Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove polar interferences.

  • Drying: Dry the cartridge under a vacuum for approximately 5 minutes.

  • Elution: Elute the retained this compound with 5 mL of a suitable organic solvent like dichloromethane or ethyl acetate.

  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume (e.g., 150 µL) of the mobile phase or a methanol/water mixture.

b) QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Produce Samples [2][5]

This method is widely used for pesticide residue analysis in food matrices.

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g).

  • Extraction: Place the homogenized sample into a 50 mL centrifuge tube, add 10 mL of acetonitrile, and shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl) to induce phase separation. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at a suitable speed (e.g., 3000-4000 rpm) for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a sorbent mixture (e.g., PSA and C18) to remove interferences. Vortex for 30 seconds and centrifuge.

  • Final Extract: The supernatant is ready for HPLC analysis.

c) Liquid-Liquid Extraction (LLE) for Plasma Samples [8]

  • Extraction: To 0.50 mL of plasma, add a mixture of ethyl acetate and acetonitrile (1:1, v/v). Vortex to mix.

  • Phase Separation: Centrifuge to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of methanol.

HPLC Analysis Protocol

This protocol provides a general guideline for the HPLC analysis of this compound. Method parameters should be optimized based on the specific instrument and sample type.

  • Instrument Setup:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile or methanol.

    • Detector: DAD or UV detector set to an appropriate wavelength (e.g., 210 nm or 250 nm).[1][7]

    • Flow Rate: 1.0 mL/min.[1][7]

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled (e.g., 35-40 °C).

  • Isocratic Elution Method:

    • Prepare a premixed mobile phase of acetonitrile and water (e.g., 46:54 v/v).[7]

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample extract.

    • Run the analysis for a sufficient time to allow for the elution of this compound (e.g., up to 30 minutes).

  • Gradient Elution Method:

    • Set up a gradient program. For example, starting with a lower percentage of organic solvent and increasing it over time. A typical gradient could be: 10% B to 90% B over 15 minutes.[1][4]

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample.

    • Start the gradient run.

  • Quantification:

    • Prepare a series of this compound standard solutions of known concentrations in the mobile phase.

    • Inject the standards to create a calibration curve by plotting peak area against concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualization

The following diagram illustrates the general workflow for the quantification of this compound by HPLC.

Fenthion_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Produce, Plasma) Extraction Extraction (SPE, QuEChERS, LLE) Sample->Extraction Cleanup Extract Cleanup & Concentration Extraction->Cleanup Injection HPLC Injection Cleanup->Injection Reconstituted Extract Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (DAD/UV/MS) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Chromatogram Result Result Reporting Quantification->Result

Caption: Experimental workflow for this compound quantification by HPLC.

References

Application Note: Solid-Phase Extraction (SPE) for Fenthion Cleanup in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenthion is an organophosphorus insecticide widely used in agriculture and veterinary medicine.[1][2][3] Its potential toxicity and persistence in the environment necessitate sensitive and reliable analytical methods for its detection in various environmental matrices.[2] Sample preparation is a critical step in the analysis of this compound residues, aiming to remove interfering substances and concentrate the analyte of interest.[4] Solid-Phase Extraction (SPE) has emerged as a superior alternative to traditional liquid-liquid extraction (LLE) for this purpose, offering advantages such as reduced solvent consumption, higher sample throughput, improved cleanup, and the potential for automation.[5] This application note provides a detailed protocol for the cleanup of this compound in environmental water samples using SPE, followed by analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Solid-Phase Extraction

SPE is a chromatographic technique used to extract, concentrate, and purify analytes from a liquid sample. The process involves passing a sample through a solid adsorbent (the stationary phase), which retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. The choice of sorbent is crucial and depends on the polarity of the analyte and the sample matrix. For nonpolar compounds like this compound, reversed-phase sorbents such as C18 (octadecyl-bonded silica) or polymeric sorbents are commonly employed.[5][6]

Experimental Protocols

This section details the methodology for this compound cleanup in water samples using C18 SPE cartridges.

Materials and Reagents

  • SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)

  • Solvents (HPLC or pesticide residue grade):

    • Methanol

    • Ethyl acetate

    • Dichloromethane

    • Acetonitrile

    • Deionized water

  • Glassware and Equipment:

    • Volumetric flasks

    • Graduated cylinders

    • Pipettes

    • SPE vacuum manifold

    • Nitrogen evaporator

    • GC or LC vials

    • Glass fiber filters (for sample filtration)

  • This compound analytical standard

Sample Preparation

  • Collect water samples in clean amber glass bottles.

  • If necessary, treat samples to stop microbial degradation (e.g., acidification).

  • Filter the water sample through a glass fiber filter to remove suspended particulate matter.

SPE Protocol for this compound Cleanup in Water Samples

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 cartridge to activate the sorbent.[5]

    • Follow with 5 mL of methanol to wash away the ethyl acetate.[5]

    • Finally, equilibrate the cartridge by passing 10 mL of deionized water. Ensure the sorbent bed does not run dry before sample loading.[5]

  • Sample Loading:

    • Load 100 mL to 500 mL of the filtered water sample onto the conditioned C18 cartridge.[5]

    • Maintain a steady flow rate of approximately 5-10 mL/min. A lower flow rate can improve the retention of the analyte on the sorbent.[5]

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of a methanol/water solution (e.g., 40:60, v/v) to remove polar interferences.[5]

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.[5]

  • Elution:

    • Elute the retained this compound from the cartridge using 5-10 mL of ethyl acetate or dichloromethane.[3][5][7]

    • Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of ethyl acetate or a solvent compatible with the analytical instrument) for GC-MS or LC-MS/MS analysis.

Analytical Determination

The cleaned-up and concentrated sample can be analyzed using various chromatographic techniques. GC-MS is a common method for the determination of organophosphorus pesticides.[8] Alternatively, HPLC or UHPLC coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity.[9]

Data Presentation

The following table summarizes typical performance data for this compound analysis using SPE for sample cleanup.

ParameterWaterSoil/SedimentOther Matrices (e.g., Biota)
Recovery 70-135%87-108%[4]79-109%[7]
Relative Standard Deviation (RSD) < 10%< 15%1-10%[7]
Limit of Detection (LOD) 0.021 - 0.13 µg/L[10]Not specified1.51 ng/mL (serum)[11]
Limit of Quantification (LOQ) < 5 µg/LNot specified0.01 mg/kg (produce)[9]

Mandatory Visualizations

SPE Workflow for this compound Cleanup

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Environmental Water Sample Filter Filtration Sample->Filter Sample->Filter Condition 1. Conditioning (Ethyl Acetate, Methanol, Water) Filter->Condition Load 2. Sample Loading Condition->Load Condition->Load Wash 3. Washing (Methanol/Water) Load->Wash Load->Wash Elute 4. Elution (Ethyl Acetate) Wash->Elute Wash->Elute Concentrate Concentration & Reconstitution Elute->Concentrate Elute->Concentrate Analysis GC-MS or LC-MS/MS Analysis Concentrate->Analysis Concentrate->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

This compound Retention and Elution Mechanism in Reversed-Phase SPE

SPE_Mechanism start Sample Loading sorbent C18 Sorbent This compound (nonpolar) retained via hydrophobic interactions Polar impurities pass through start->sorbent:f0 Aqueous Sample (this compound + Impurities) start->sorbent:f0 wash Washing Step (Methanol/Water) sorbent:f2->wash Waste sorbent:f2->wash elution Elution Step (Ethyl Acetate) sorbent:f1->elution Disrupts hydrophobic interactions sorbent:f1->elution wash->sorbent:f1 Removes remaining polar impurities wash->sorbent:f1 end Analyte Collection elution->end This compound in organic solvent elution->end

Caption: Mechanism of this compound cleanup by reversed-phase SPE.

References

Application Notes and Protocols: Fenthion for Mosquito Larvae Control in Salt Marshes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Fenthion is an organophosphate insecticide that has been severely restricted or banned in many regions, including the United States and European Union, due to its high toxicity to non-target organisms, particularly birds, and potential human health risks.[1] The following information is provided for historical, research, and informational purposes only and does not constitute an endorsement or recommendation for its use. Users must comply with all current local, national, and international regulations regarding pesticide use.

These notes provide a detailed overview of the historical application of this compound for controlling mosquito larvae, with a specific focus on salt marsh environments, which are significant breeding grounds for species like Aedes sollicitans and Aedes taeniorhynchus.[2][3][4]

Introduction to this compound

This compound is an organothiophosphate insecticide that functions as a contact and stomach poison.[5] Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and other animals.[5][6] Historically, it was used to control a wide range of pests, including mosquito larvae and adults.[5][7] In salt marsh settings, it was valued for its effectiveness against dominant mosquito species.[7]

Application and Efficacy Data

This compound was applied in various formulations, with application rates tailored to specific environmental conditions and target species. Its efficacy was typically measured by larval mortality rates or the concentration required to kill 50% (LC50) or 90% (LC90) of a test population.

Table 1: Historical Application Rates of this compound for Mosquito Control

Formulation Application Method Target Area Typical Rate (Active Ingredient) Reference
Emulsifiable Concentrate Aerial Spray Salt Marshes (Adult Control) 0.025 - 0.05 lbs/acre [7]
Granular Ground/Aerial Stagnant Water / Marshes Rates varied based on formulation [8]

| ULV (Ultra-Low Volume) | Ground/Aerial | General Adult Mosquitoes | See product label for specific rates |[9] |

Table 2: Efficacy of this compound Against Salt Marsh Mosquito Larvae (Aedes taeniorhynchus)

Concentration (ppm) Larval Mortality (%) after 24 hours
1.0 100
0.1 99
0.05 99
0.025 48
0.01 -
0.005 -

(Data derived from laboratory tests)[7]

Environmental Fate and Non-Target Toxicology

A significant reason for the restriction of this compound is its impact on non-target organisms. Its persistence and toxicity in aquatic environments pose a considerable risk.

  • Persistence: In salt marsh environments, this compound degradation is influenced by biotic and abiotic factors. Biodegradation in nonsterile sediment is a primary pathway for its disappearance (half-life ≈ 3.8 days), while hydrolysis in water is a much slower process (half-life ≥ 2 weeks).[10]

  • Toxicity to Non-Target Organisms: this compound is very highly toxic to birds and highly toxic to estuarine and marine invertebrates.[1] Studies have shown that while acute lethal effects on some microbes and small invertebrates may require concentrations above 500 ppb, the potential for bioaccumulation and chronic effects remains a major concern.[11]

Table 3: Toxicity of this compound to Select Non-Target Organisms

Organism Endpoint Toxicity Value Reference
Birds (Various) Acute Oral LD50 Highly Variable (e.g., 7.2 mg/kg for Northern Bobwhite) [1]
Fish (Lebistes reticulatus) 48-hr Mortality 100% at 10 ppm, 0% at 1 ppm [7]

| Estuarine Invertebrates | Acute LC50 | Highly toxic (specific values vary by species) |[1] |

Experimental Protocols

The following are standardized protocols for evaluating the efficacy of a larvicide like this compound, adapted from established guidelines.[12][13]

Protocol 1: Laboratory Bioassay for Larval Susceptibility (LC50/LC90 Determination)

This protocol determines the concentration of this compound required to kill 50% (LC50) and 90% (LC90) of a mosquito larvae population.[14][15]

Objective: To establish a dose-response curve and determine the LC50 and LC90 values for this compound against a target mosquito species.

Materials:

  • Late 3rd or early 4th instar larvae of the target mosquito species (e.g., Aedes sollicitans).

  • This compound technical grade standard and appropriate solvent (e.g., ethanol, acetone).

  • Glass beakers or disposable cups (250-400 mL).

  • Graduated pipettes (1 mL, 10 mL).

  • Dechlorinated or distilled water.

  • Small amount of larval food (e.g., powdered fish food).

  • Log-probit analysis software or paper.

Procedure:

  • Preparation of Stock Solution: Prepare a 1% stock solution of this compound in the chosen solvent. Subsequent serial dilutions are made from this stock to create a range of test concentrations.

  • Test Setup:

    • Prepare at least five different concentrations of this compound, plus a control and a solvent control. The concentration range should be chosen to produce mortality rates between 10% and 90%.[16]

    • For each concentration and control, set up four replicates.

    • Add 200 mL of water to each cup.

    • Pipette the appropriate amount of this compound dilution into each corresponding test cup. For the solvent control, add the same amount of solvent used for the highest this compound concentration. The primary control receives only water.

  • Larval Exposure:

    • Using a dropper or strainer, gently add 20-25 larvae to each cup.[13]

    • Add a minimal amount of larval food to each cup to prevent starvation during the test.

  • Incubation: Maintain the test containers at a constant temperature (e.g., 25-28°C) with a set photoperiod (e.g., 12 hours light: 12 hours dark).[17]

  • Data Collection:

    • After 24 hours, record the number of dead and moribund larvae in each cup.[17] Larvae are considered dead if they cannot be induced to move when probed gently.

    • If mortality in the control group exceeds 10%, the test should be repeated. If control mortality is between 5-10%, results should be corrected using Abbott's formula.[16]

  • Data Analysis:

    • Calculate the percentage mortality for each concentration.

    • Analyze the data using log-probit analysis to determine the LC50 and LC90 values and their 95% confidence intervals.[16]

Protocol 2: Small-Scale Field Trial for Efficacy Assessment

This protocol evaluates the effectiveness of a this compound formulation under natural salt marsh conditions.

Objective: To assess the percentage reduction in the larval population of a target mosquito species following a trial application of this compound.

Materials:

  • This compound formulation (e.g., granular or emulsifiable concentrate).

  • Calibrated application equipment (e.g., backpack sprayer, granular spreader).

  • Dipper (350 mL) for larval sampling.

  • White enamel or plastic trays for counting larvae.

  • GPS unit for plot marking.

  • Personal Protective Equipment (PPE) as required by the product label.

Procedure:

  • Site Selection:

    • Identify a salt marsh area with active mosquito breeding.

    • Establish multiple treatment and control plots of a defined size (e.g., 50m x 50m). Plots should be separated by a buffer zone to prevent cross-contamination.

  • Pre-Treatment Sampling:

    • Within 24 hours before application, conduct larval sampling in all plots.

    • Take a standardized number of dips (e.g., 10 dips) from each plot at representative locations.[18]

    • Pour the contents of each dip into a white tray and count the number of larvae. Record the average number of larvae per dip for each plot.

  • This compound Application:

    • Apply the this compound formulation to the treatment plots at the predetermined rate.

    • Ensure even coverage of the plot area. Avoid application during high winds to prevent drift.[18]

    • The control plots should be left untreated.

  • Post-Treatment Sampling:

    • Conduct larval sampling at 24 hours and 48 hours post-application, using the same method as the pre-treatment sampling.[18]

    • Record the average number of larvae per dip for each plot at each time point.

  • Data Analysis:

    • Calculate the percent reduction in the larval population for each treatment plot using the following formula: Percent Reduction = 100 - [(Pre-treatment avg. in Control / Post-treatment avg. in Control) x (Post-treatment avg. in Treatment / Pre-treatment avg. in Treatment)] x 100

    • Analyze the data for statistical significance between treatment and control plots.

Visualizations

Mode of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphates, is not a direct inhibitor of acetylcholinesterase (AChE). It undergoes metabolic bioactivation within the insect's body, where the P=S group is converted to a P=O group, forming the more potent metabolite, Fenoxon.[19][20] This "oxon" form is a powerful inhibitor of AChE.[6]

Fenthion_Mode_of_Action cluster_synapse Synaptic Cleft cluster_enzyme Enzymatic Breakdown (Normal) cluster_inhibition Inhibition by this compound Metabolite ACh ACh AChR AChR ACh->AChR Binds AChR->Neuron Signal Propagation ACh_E ACh AChE AChE ACh_E->AChE Hydrolysis Products Products AChE->Products Choline + Acetate This compound This compound (P=S) Fenoxon Fenoxon (P=O) This compound->Fenoxon Metabolic Activation AChE_I AChE Fenoxon->AChE_I Irreversible Inhibition Field_Trial_Workflow cluster_plots Plot Assignment start Start: Site Selection (Salt Marsh with Larvae) pretreat Pre-Treatment Sampling (Establish Baseline Larval Density) start->pretreat control Control Plots (No Treatment) pretreat->control treatment Treatment Plots pretreat->treatment posttreat Post-Treatment Sampling (24h & 48h) control->posttreat Sampled at same time apply Apply this compound Formulation to Treatment Plots treatment->apply apply->posttreat count Count Larvae (Both Plot Types) posttreat->count analyze Data Analysis (Calculate % Reduction, Stats) count->analyze end End: Report Efficacy analyze->end Environmental_Impact cluster_target Target Effects cluster_nontarget Non-Target Effects cluster_fate Environmental Fate app This compound Application in Salt Marsh target_mortality High Mosquito Larval Mortality app->target_mortality aq_inverts Toxicity to Aquatic Invertebrates (Crabs, Shrimp) app->aq_inverts fish Toxicity to Fish app->fish birds High Toxicity to Birds (Direct & Indirect Exposure) app->birds sediment Adsorption to Sediment app->sediment target_result Reduced Adult Mosquito Population target_mortality->target_result aq_inverts->birds Food Chain Impact fish->birds Food Chain Impact biodegrade Slow Biodegradation in Sediment sediment->biodegrade

References

Application Note: Electrochemical Detection of Fenthion for Forensic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fenthion, an organophosphate insecticide, is a substance of forensic interest due to its high toxicity and use in criminal poisonings.[1][2] This application note details a rapid and sensitive electrochemical method for the detection of this compound, suitable for forensic analysis. The described protocol utilizes a modified screen-printed gold electrode (Au-SPE) and differential pulse voltammetry (DPV) for the quantification of this compound in various sample matrices. This method offers a cost-effective and portable alternative to traditional chromatographic techniques.[3]

Introduction

The rapid and accurate detection of this compound is crucial in forensic investigations.[3] Traditional analytical methods often require extensive sample preparation and sophisticated laboratory equipment. Electrochemical methods, however, present a promising alternative, offering high sensitivity, rapid analysis times, and the potential for on-site screening.[3][4] This application note describes a protocol based on a molecularly imprinted polymer (MIP) sensor for the selective detection of this compound.[1][2] MIPs create specific recognition sites for the target analyte, enhancing the selectivity and sensitivity of the sensor.

Principle of Detection

The electrochemical detection of this compound is based on its direct oxidation or reduction at the surface of a modified electrode. In this protocol, a molecularly imprinted polymer (MIP) is electropolymerized onto a gold nanoparticle-modified screen-printed electrode. The MIP contains template-specific cavities that selectively bind to this compound molecules. The binding of this compound to the MIP alters the electrochemical properties of the electrode surface, which can be measured using techniques like differential pulse voltammetry (DPV). The resulting change in the electrochemical signal is proportional to the concentration of this compound in the sample.

Quantitative Data Summary

The performance of various electrochemical sensors for the detection of this compound is summarized in the table below. This data is compiled from multiple studies to provide a comparative overview of different methodologies.

Electrode/Sensor TypeElectrochemical TechniqueLinear RangeLimit of Detection (LOD)Sample MatrixReference
Molecularly Imprinted Polymer on Au-SPEDifferential Pulse Voltammetry (DPV)0.01 - 17.3 µg/mL0.05 mg/KgOlive Oil[1][2]
Peptide Nanotubes on Pencil Graphite ElectrodeNot Specified0.114 - 1.712 µM0.0196 µMTap Water[5]
Graphene Oxide Modified Glassy Carbon ElectrodeSquare Wave Voltammetry2.5 x 10⁻⁸ - 1.0 x 10⁻⁵ M1.0 x 10⁻⁸ MLake Water, Apple[6]

Experimental Protocols

Materials and Reagents
  • Screen-Printed Gold Electrodes (Au-SPE)

  • This compound standard

  • 2-Aminothiophenol (2-ATP)

  • Gold nanoparticles (AuNPs)

  • Potassium chloride (KCl)

  • Phosphate buffered saline (PBS)

  • Hydrochloric acid (HCl)

  • Methanol

  • Deionized water

  • Sample matrix (e.g., suspected contaminated liquid, food extract)

  • Portable potentiostat

Sensor Preparation: MIP-Modified Au-SPE
  • Electrode Cleaning: Clean the Au-SPE surface by rinsing with deionized water and ethanol, then drying under a stream of nitrogen.

  • Gold Nanoparticle Modification: Drop-cast a solution of gold nanoparticles onto the working electrode surface and allow it to dry.

  • First Layer Deposition: Immobilize a layer of 2-aminothiophenol (2-ATP) mixed with gold nanoparticles onto the Au-SPE.[1]

  • Template Immobilization: Apply a solution of this compound (the template) onto the modified electrode surface.

  • Electropolymerization: Electropolymerize a second layer of 2-ATP over the this compound template in a solution of 0.1 M KCl and 0.05 M PBS (pH 6.8) by cycling the potential between -0.2 V and 0.6 V at a scan rate of 100 mV/s for 10 cycles.[1]

  • Template Removal: Extract the this compound template by immersing the electrode in a 0.5 M HCl solution for 20 minutes.[1]

  • Final Rinse: Rinse the MIP-modified electrode with deionized water and dry it.

Sample Preparation
  • Liquid Samples (e.g., beverages, water): Centrifuge the sample to remove any particulate matter. The supernatant can be used directly or after appropriate dilution with PBS.

  • Solid/Semi-solid Samples (e.g., food items, soil):

    • Homogenize a known weight of the sample.

    • Extract this compound by macerating the sample in a methanol/water mixture (e.g., 4:1 v/v) for 1 hour at room temperature.[1]

    • Centrifuge the mixture and collect the supernatant.

    • The supernatant can be used for analysis after appropriate dilution.

Electrochemical Measurement
  • Apparatus Setup: Connect the prepared MIP-modified Au-SPE to a portable potentiostat.

  • Incubation: Place a small volume (e.g., 10 µL) of the prepared sample solution onto the working electrode surface and incubate for a set time (e.g., 30 minutes) to allow for the binding of this compound to the MIP.[1]

  • Electrochemical Analysis:

    • Perform Differential Pulse Voltammetry (DPV) by scanning the potential in a specific window (e.g., from -0.1 V to 0.2 V) with a defined scan rate (e.g., 50 mV/s).[1]

    • The electrochemical characterization can also be performed in a solution containing a redox probe like 5 mM [Fe(CN)₆]³⁻/⁴⁻ in PBS (pH 7.2).[1]

  • Data Analysis:

    • Record the peak current from the DPV measurement.

    • Construct a calibration curve by plotting the peak current against the concentration of this compound standards.

    • Determine the concentration of this compound in the unknown sample by interpolating its peak current on the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sensor Preparation cluster_sample Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis sp1 Clean Au-SPE sp2 Modify with AuNPs sp1->sp2 sp3 Immobilize 2-ATP sp2->sp3 sp4 Add this compound Template sp3->sp4 sp5 Electropolymerize 2nd 2-ATP Layer sp4->sp5 sp6 Remove this compound Template sp5->sp6 em1 Incubate Sample on Sensor sp6->em1 samp1 Collect Sample samp2 Extract this compound samp1->samp2 samp3 Dilute Extract samp2->samp3 samp3->em1 em2 Perform DPV em1->em2 em3 Record Peak Current em2->em3 da1 Construct Calibration Curve em3->da1 da2 Determine this compound Concentration da1->da2

Caption: Experimental workflow for electrochemical detection of this compound.

Signaling Pathway

signaling_pathway This compound This compound in Sample Binding Selective Binding This compound->Binding MIP MIP on Electrode MIP->Binding Signal_Change Change in Electrochemical Signal Binding->Signal_Change Detection DPV Measurement Signal_Change->Detection Quantification Quantification Detection->Quantification

Caption: Principle of this compound detection using a MIP-based sensor.

Conclusion

The electrochemical method detailed in this application note provides a reliable and sensitive approach for the detection of this compound in forensic analysis. The use of a molecularly imprinted polymer-modified screen-printed electrode offers excellent selectivity and a low limit of detection. This protocol can be adapted for various sample matrices and is well-suited for both laboratory and field-based forensic investigations.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fenthion Detection and Peak Tailing in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Fenthion detection and peak tailing during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis by GC challenging?

This compound is an organothiophosphate insecticide. Its analysis by Gas Chromatography (GC) can be challenging due to its susceptibility to thermal degradation and its polar nature, which can lead to interactions with the GC system. These factors can result in poor peak shape, particularly peak tailing, and inaccurate quantification. Furthermore, some of this compound's metabolites, such as this compound sulfoxide, can be easily oxidized in the GC injection port, complicating the analysis.[1]

Q2: What is peak tailing and how does it affect my results?

Peak tailing is a chromatographic phenomenon where the peak asymmetry is such that the tail of the peak is broader than the front. This can lead to several analytical problems, including:

  • Inaccurate peak integration: This leads to erroneous quantification of the analyte.

  • Reduced resolution: Tailing peaks can merge with adjacent peaks, making it difficult to distinguish between different compounds.

  • Decreased sensitivity: As the peak broadens, its height decreases, which can make it difficult to detect low concentrations of the analyte.

Q3: What are the primary causes of peak tailing when analyzing this compound?

The primary causes of peak tailing for this compound in GC analysis are:

  • Active Sites: this compound, being a polar compound, can interact with active sites within the GC system. These active sites are primarily exposed silanol groups (Si-OH) on the surfaces of the glass inlet liner, the GC column, or glass wool packing. These interactions can lead to secondary, undesirable retention mechanisms that cause peak tailing.

  • Column Contamination: Accumulation of non-volatile matrix components at the head of the GC column can create new active sites or block the proper interaction of this compound with the stationary phase.

  • Improper Column Installation: If the GC column is not cut properly or is installed at the incorrect depth in the inlet, it can create dead volumes or turbulence in the carrier gas flow path, leading to peak broadening and tailing.[2][3]

  • Analyte Degradation: High inlet temperatures can cause the thermal breakdown of this compound, and the resulting degradation products can co-elute or interfere with the parent peak, sometimes appearing as a tail.

Q4: How can I prevent peak tailing in my this compound analysis?

To prevent peak tailing, consider the following preventative measures:

  • Use Deactivated Consumables: Always use high-quality, deactivated inlet liners and septa to minimize the presence of active silanol groups.

  • Proper Column Conditioning: Condition new columns according to the manufacturer's instructions to ensure the stationary phase is properly coated and stable.

  • Routine Inlet Maintenance: Regularly replace the inlet liner and septum to prevent the buildup of contaminants.

  • Column Trimming: Periodically trim a small portion (e.g., 10-20 cm) from the front of the column to remove accumulated non-volatile residues and active sites.

  • Use of Analyte Protectants: In some cases, the addition of analyte protectants to the sample or standard can help to mask active sites in the GC system.[4]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving this compound Peak Tailing

This guide provides a step-by-step approach to troubleshooting peak tailing issues in this compound analysis.

Step 1: Initial System Check

  • Symptom: this compound peak exhibits significant tailing.

  • Action:

    • Inject an Inert Compound: Inject a non-polar, inert compound (e.g., a hydrocarbon like dodecane).

    • Analyze the Peak Shape:

      • If the inert compound's peak also tails: The issue is likely a physical problem with the system (e.g., improper column installation, leak). Proceed to Step 2 .

      • If the inert compound's peak is symmetrical: The issue is likely due to chemical interactions between this compound and active sites in the system. Proceed to Step 3 .

Step 2: Addressing Physical System Issues

  • Action:

    • Check for Leaks: Use an electronic leak detector to check for leaks at the inlet, detector, and gas connections.

    • Re-install the Column:

      • Ensure the column is cut cleanly at a 90-degree angle.

      • Verify the correct installation depth in the inlet and detector as per the instrument manufacturer's guidelines.

Step 3: Mitigating Active Site Interactions

  • Action:

    • Replace the Inlet Liner: Install a new, deactivated inlet liner. Using a liner with glass wool can help trap non-volatile matrix components, but ensure the wool itself is deactivated.

    • Replace the Septum: A cored or degraded septum can be a source of contamination and activity.

    • Trim the Column: Cut 10-20 cm from the inlet end of the column.

    • Condition the Column: Re-condition the column according to the manufacturer's instructions.

Step 4: Optimizing Method Parameters

  • Action:

    • Inlet Temperature: While a higher temperature can improve vaporization, an excessively high temperature can cause degradation. For organophosphates like this compound, an inlet temperature of 250 °C is a good starting point. If degradation is suspected, try lowering the temperature in 10-20 °C increments.

    • Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions to maintain good chromatographic efficiency.

Data Presentation

Table 1: Recommended GC-MS Parameters for this compound Analysis

The following table provides a set of typical GC-MS parameters for the analysis of this compound. These parameters may require optimization for your specific instrument and application.

ParameterSetting
GC System Agilent 7890A GC with 5975C MSD (or equivalent)
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial: 70°C, hold for 2 minRamp 1: 25°C/min to 150°CRamp 2: 3°C/min to 200°CRamp 3: 8°C/min to 280°C, hold for 10 min
Carrier Gas Helium, constant flow at 1.2 mL/min
MSD Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions for this compound m/z 278 (quantifier), 169, 125 (qualifiers)

Note: This table is a compilation of typical parameters from various sources and should be used as a starting point for method development.

Table 2: Influence of Inlet Temperature on this compound Analysis

The inlet temperature is a critical parameter that can affect both the vaporization of this compound and its potential degradation.

Inlet TemperatureExpected Impact on this compound PeakConsiderations
< 220 °C Broad peak, possible tailing due to incomplete vaporization.May be suitable for very thermally labile compounds, but likely too low for robust this compound analysis.
220 - 250 °C Generally good peak shape and response.Optimal range for many organophosphate pesticides. Minimizes thermal degradation while ensuring efficient vaporization.
> 250 °C Potential for decreased peak area and the appearance of degradation product peaks.Increased risk of thermal degradation of this compound and its metabolites. May be necessary for less volatile co-analytes, but requires careful evaluation.

Experimental Protocols

Detailed Protocol for GC-MS Analysis of this compound in a Soil Matrix

This protocol is a synthesized example based on common practices for pesticide residue analysis and should be validated for your specific laboratory conditions.

1. Scope: This method describes the procedure for the quantitative determination of this compound in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS).

2. Sample Preparation (QuEChERS-based extraction):

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Add the contents of a QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄ and 1 g NaCl).

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., PSA and C18).

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at ≥3000 rpm for 5 minutes.

  • Take an aliquot of the final extract and transfer it to an autosampler vial for GC-MS analysis.

3. GC-MS Analysis:

  • Utilize the GC-MS parameters outlined in Table 1 .

  • Inject 1 µL of the final extract into the GC-MS system.

4. Calibration:

  • Prepare a series of matrix-matched calibration standards by spiking blank soil extract with known concentrations of a certified this compound standard.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

5. Quality Control:

  • Analyze a method blank, a laboratory fortified blank (LFB), and a matrix spike/matrix spike duplicate (MS/MSD) with each batch of samples.

  • The LFB should be within established recovery limits (e.g., 70-130%).

  • The relative percent difference (RPD) between the MS and MSD should be within acceptable limits (e.g., <20%).

Mandatory Visualization

Troubleshooting_Workflow start This compound Peak Tailing Observed inert_check Inject Inert Compound (e.g., Hydrocarbon) start->inert_check decision Inert Peak Shape? inert_check->decision physical_issue Physical System Issue (e.g., Leak, Installation) decision->physical_issue Tailing chemical_issue Chemical Interaction (Active Sites) decision->chemical_issue Symmetrical check_leaks Check for Leaks physical_issue->check_leaks replace_liner Replace Inlet Liner chemical_issue->replace_liner reinstall_column Re-install Column (Proper Cut & Depth) check_leaks->reinstall_column end Peak Shape Improved reinstall_column->end replace_septum Replace Septum replace_liner->replace_septum trim_column Trim Column Inlet replace_septum->trim_column optimize_method Optimize Method Parameters (Inlet Temp, Flow Rate) trim_column->optimize_method optimize_method->end

Caption: Troubleshooting workflow for this compound peak tailing in GC analysis.

Fenthion_Interaction cluster_surface Inert GC Surface cluster_active_surface Active GC Surface GC_Surface Fused Silica Deactivated Surface Active_Site Fused Silica Silanol Group (Si-OH) Tailing_Peak Tailing Peak Active_Site:f1->Tailing_Peak Slow Desorption This compound This compound Molecule This compound->GC_Surface:f1 Normal Interaction (Symmetrical Peak) This compound->Active_Site:f1 Adsorption/ Secondary Interaction

Caption: Interaction of this compound with active silanol sites causing peak tailing.

References

Technical Support Center: Optimizing Fenthion Extraction from Complex Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Fenthion from complex soil matrices.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction experiments.

Problem Possible Cause Solution
Low this compound Recovery Incomplete Extraction: The solvent may not be effectively penetrating the soil matrix to dissolve the this compound.- Increase Extraction Time/Agitation: Extend the shaking or sonication time to ensure thorough mixing. - Solvent Selection: Ensure the chosen solvent has a high affinity for this compound. Acetonitrile and dichloromethane are commonly used.[1][2] - Sample Pre-treatment: For dry soils, rehydrating the sample with purified water (e.g., 8-10 mL for a 2g sample) and allowing it to soak for about 30 minutes can improve extraction efficiency.[3]
Strong Adsorption to Soil Particles: this compound can bind strongly to soil components, particularly organic matter and clay.[1][4]- Solvent Modification: Acidifying the extraction solvent, for instance with formic or acetic acid, can help desorb this compound from soil particles.[5] - Method Selection: For soils with high organic content, methods like QuEChERS may be more effective than traditional liquid-liquid extraction.[6]
Degradation of this compound: this compound can be unstable under certain pH and temperature conditions.[3]- pH Control: Use buffered QuEChERS methods (e.g., AOAC or EN versions) to maintain a stable pH during extraction.[3][5] - Temperature Control: Avoid high temperatures during extraction and solvent evaporation steps.
High Matrix Interference Co-extraction of Interfering Compounds: Soil matrices are complex and contain numerous compounds that can be co-extracted with this compound, leading to analytical interference.[7]- Dispersive Solid-Phase Extraction (dSPE) Cleanup: Utilize dSPE with sorbents like Primary Secondary Amine (PSA) to remove organic acids and fatty acids, and Graphitized Carbon Black (GCB) to remove pigments.[3] Use GCB with caution as it can adsorb planar pesticides. - Solid-Phase Extraction (SPE) Cleanup: Employ SPE cartridges for a more targeted cleanup of the extract.[8] - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for signal suppression or enhancement.[8][9][10][11]
Poor Reproducibility Inconsistent Sample Homogeneity: Soil samples may not be uniform, leading to variable extraction results.- Thorough Homogenization: Ensure the soil sample is well-mixed and finely ground before taking a subsample for extraction.
Variable Matrix Effects: The composition of the soil matrix can vary between samples, causing inconsistent ion suppression or enhancement in LC-MS/MS or GC-MS analysis.[8]- Use of Internal Standards: Incorporate an isotope-labeled internal standard for this compound (e.g., this compound-d6) to correct for variability in matrix effects.[8] - Consistent Sample Preparation: Adhere strictly to the validated extraction and cleanup protocol for all samples.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for this compound in soil?

A1: The choice of method depends on the soil type, the required limit of detection, and available equipment.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is often preferred for its speed, efficiency, and reduced solvent usage.[6] It is particularly effective for a wide range of pesticides in various matrices.[6][10]

  • Solid-Phase Extraction (SPE) offers a more targeted cleanup, which can be beneficial for reducing matrix effects.[8]

  • Liquid-Liquid Extraction (LLE) is a traditional method but can be more time-consuming and use larger volumes of organic solvents.[12]

Q2: What are the common solvents used for this compound extraction?

A2: Acetonitrile is a common and effective solvent for extracting this compound and its metabolites from soil, particularly in QuEChERS methods.[1][2][10] Dichloromethane has also been used in liquid-liquid extraction procedures.[1]

Q3: How does soil composition affect this compound extraction?

A3: Soil composition significantly impacts extraction efficiency. This compound adsorption is higher in soils with high organic matter and clay content, which can lead to lower recoveries.[1] The presence of co-extractives from the soil matrix can also cause signal suppression or enhancement during analysis, a phenomenon known as the matrix effect.[10][12]

Q4: What is the matrix effect and how can I mitigate it?

A4: The matrix effect is the alteration of the analytical signal (suppression or enhancement) of the target analyte due to co-eluting compounds from the sample matrix.[13] To mitigate this:

  • Improve Cleanup: Use dSPE with sorbents like PSA and GCB, or employ SPE cartridges.[3][8]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank soil extract that is representative of your samples.[8][9][10][11]

  • Internal Standards: Use an isotope-labeled internal standard that behaves similarly to this compound during extraction and analysis.[8]

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[8]

Q5: What are the typical recovery rates for this compound from soil?

A5: Acceptable recovery rates for pesticide residue analysis are typically within the 70-120% range.[10][11][12][14] However, actual recoveries can vary depending on the soil type, extraction method, and fortification level.

Quantitative Data Summary

Table 1: this compound Extraction Recovery Rates from Various Matrices

Matrix Extraction Method Spiking Level Average Recovery (%) Relative Standard Deviation (RSD) (%) Reference
SoilMolecularly Imprinted Polymers0.05 - 0.2 mg/L87.44 - 93.00< 3[15]
Brown RiceCitrate-buffered QuEChERS0.01 - 0.2 mg/kg70.3 - 100.0< 15.1[10]
Chili PepperCitrate-buffered QuEChERS0.01 - 0.2 mg/kg70.3 - 100.0< 15.1[10]
OrangeCitrate-buffered QuEChERS0.01 - 0.2 mg/kg70.3 - 100.0< 15.1[10]
PotatoCitrate-buffered QuEChERS0.01 - 0.2 mg/kg70.3 - 100.0< 15.1[10]
SoybeanCitrate-buffered QuEChERS0.01 - 0.2 mg/kg70.3 - 100.0< 15.1[10]
Human SerumHS-SPMENot specified79 - 1041.4 - 8.1[16]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Matrix Analytical Method LOD LOQ Reference
WaterDLLME-Spectrofluorimetry1.23 ng/mL-[17]
Various CropsUHPLC-MS/MS-0.01 mg/kg[10][11]
Human SerumHS-SPME-GC-MS1.51 ng/mL4.54 ng/mL[16]
WaterSPE-LC-MS/MS0.021 µg/L-[18]
WaterSPE-GC-MS0.13 µg/L-[18]

Experimental Protocols

1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is a general guideline and may require optimization for specific soil types.

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soils, add 8-10 mL of purified water and let it sit for 30 minutes.[3]

  • Extraction: Add 10 mL of acetonitrile to the tube. If necessary, add an internal standard.

  • Salting Out: Add the QuEChERS salt packet (e.g., AOAC or EN versions, typically containing MgSO₄ and NaCl or sodium acetate).

  • Shaking: Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at approximately 5,000 rpm for 5 minutes.[3]

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube containing anhydrous MgSO₄ and PSA (and GCB for pigmented soils).[3]

  • Vortex and Centrifuge: Vortex the dSPE tube for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.[3]

  • Final Extract: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis by GC-MS or LC-MS/MS.[3]

2. Solid-Phase Extraction (SPE) Method

  • Initial Extraction: Extract this compound from the soil sample using an organic solvent like acetonitrile or dichloromethane, similar to the initial steps of the QuEChERS or LLE method.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent from the initial extract and redissolve the residue in a small volume of a solvent compatible with the SPE cartridge.

  • SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., C18) with the appropriate solvents as recommended by the manufacturer.

  • Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interferences.

  • Elution: Elute the this compound from the cartridge with a stronger organic solvent.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable solvent for instrumental analysis.

3. Liquid-Liquid Extraction (LLE) Method

  • Sample Preparation: Weigh a specific amount of homogenized soil into a flask.

  • Extraction: Add an extraction solvent (e.g., dichloromethane) and shake or sonicate for a specified period.[1]

  • Phase Separation: Allow the phases to separate. The organic layer containing the this compound can be collected. This step may be repeated to improve extraction efficiency.

  • Drying and Concentration: Dry the collected organic extract with anhydrous sodium sulfate and then concentrate it using a rotary evaporator.

  • Cleanup (Optional): The concentrated extract may require further cleanup using techniques like column chromatography.

  • Final Preparation: Adjust the final volume with a suitable solvent for analysis.

Visualizations

G cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis soil 10g Homogenized Soil add_solvent Add 10mL Acetonitrile soil->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (5000 rpm, 5 min) shake->centrifuge1 aliquot Take 1mL Acetonitrile Supernatant centrifuge1->aliquot dspe_tube Add to dSPE Tube (MgSO4, PSA) aliquot->dspe_tube vortex Vortex (30 sec) dspe_tube->vortex centrifuge2 Centrifuge (10,000 rpm, 5 min) vortex->centrifuge2 filter_extract Filter Supernatant (0.22 µm) centrifuge2->filter_extract analysis GC-MS or LC-MS/MS Analysis filter_extract->analysis

Caption: QuEChERS workflow for this compound extraction from soil.

G start Low this compound Recovery check_extraction Incomplete Extraction? start->check_extraction check_adsorption Strong Adsorption? check_extraction->check_adsorption No solution_extraction Increase extraction time/agitation Select appropriate solvent Rehydrate dry samples check_extraction->solution_extraction Yes check_degradation Degradation? check_adsorption->check_degradation No solution_adsorption Acidify extraction solvent Use QuEChERS for high organic matter soils check_adsorption->solution_adsorption Yes solution_degradation Use buffered QuEChERS Control temperature check_degradation->solution_degradation Yes end Optimized Recovery check_degradation->end No/Resolved solution_extraction->end solution_adsorption->end solution_degradation->end

Caption: Troubleshooting low this compound recovery.

References

Stability of Fenthion in different solvent and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Fenthion in various solvents and under different storage conditions. The information is intended for researchers, scientists, and professionals in drug development to assist with experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound?

A1: The stability of this compound is primarily influenced by the solvent, storage temperature, pH, and exposure to light. As an organothiophosphate, this compound is susceptible to degradation through hydrolysis, oxidation, and photolysis.

Q2: In which organic solvents is this compound soluble?

A2: this compound is highly soluble in a wide range of organic solvents, including methanol, ethanol, ether, acetone, and chlorinated hydrocarbons.[1][2] It is slightly soluble in petroleum ether.

Q3: What are the general recommendations for storing this compound stock solutions?

A3: For optimal stability, this compound stock solutions should be stored at low temperatures, preferably at -20°C, in tightly sealed, amber glass vials to protect from light and prevent solvent evaporation.[3][4] It is also advisable to minimize the headspace in the vials to reduce potential oxidation.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: this compound is relatively stable in neutral to acidic aqueous solutions.[1][5] However, its stability decreases as the pH becomes more alkaline, with increased degradation observed at pH 9 and above.[1]

Q5: Is this compound sensitive to light?

A5: Yes, this compound is susceptible to photodegradation.[2] Exposure to sunlight and even strong artificial light can lead to its degradation.[3] Therefore, it is crucial to store this compound and its solutions in the dark or in amber-colored containers.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent analytical results from this compound standards. Degradation of the stock or working solution.- Prepare fresh standards from a solid reference material. - Verify the purity and water content of the solvent used. For long-term stability, consider using aprotic solvents like acetone or hexane for stock solutions. - Ensure solutions are stored at -20°C and protected from light.
Low recovery of this compound from experimental samples. Degradation during sample extraction or processing.- If using ethyl acetate for extraction, be aware that this compound, as a thioether-containing pesticide, can degrade in this solvent.[6] - For extractions using acetonitrile, consider adding a small amount (e.g., 0.1% v/v) of a weak acid like acetic acid to improve the stability of this compound.[6] - Minimize the exposure of samples to high temperatures and light during processing.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.- The primary degradation products of this compound include its sulfoxide and sulfone derivatives, as well as the oxon analog and its corresponding sulfoxide and sulfone.[5][7] - Review the literature for the expected mass spectra and retention times of these degradation products to confirm their identity.

Data on this compound Stability

Stability in Aqueous Solutions

The stability of this compound in aqueous solutions is significantly dependent on pH and temperature. The following table summarizes the hydrolysis half-life of this compound under different conditions.

pHTemperature (°C)Half-life (days)
72559.0
92555.5

Data sourced from a study on the hydrolysis kinetics of this compound in buffered aqueous media.[3]

Stability in Organic Solvents

Quantitative data on the stability of this compound in a wide range of organic solvents is limited in the scientific literature. However, based on studies of this compound and similar organophosphate pesticides, the following qualitative stability information is provided.

SolventStabilityRecommendations and Remarks
Acetonitrile Generally stable, especially when acidified.A suitable solvent for extraction and gas chromatography (GC) analysis. The addition of 0.1% (v/v) acetic acid can improve the stability of problematic pesticides.[6]
Ethyl Acetate Potential for degradation.Pesticides with a thioether group, such as this compound, have been observed to degrade in ethyl acetate.[6]
Acetone Likely stable under proper storage.As an aprotic solvent, it may be a better choice for long-term storage of stock solutions compared to protic solvents.[3]
Hexane Likely stable under proper storage.Another aprotic solvent that is a good candidate for long-term stock solution stability.[3]
Methanol Potential for degradation over time.As a protic solvent, it may be less suitable for long-term storage of organophosphate pesticides.[3]
Ethanol Potential for degradation over time.Similar to methanol, this protic solvent may not be ideal for long-term stability.[3]
Toluene Likely stable under proper storage.Often used as an exchange solvent before GC analysis and is compatible with this compound.

Experimental Protocols

General Procedure for Preparing this compound Stock Solutions

This protocol outlines the general steps for preparing a stable stock solution of this compound.

Fenthion_Stock_Solution_Preparation cluster_preparation Preparation cluster_storage Storage weigh Accurately weigh this compound analytical standard dissolve Dissolve in a high-purity, anhydrous solvent (e.g., Acetone, Hexane, or acidified Acetonitrile) in a Class A volumetric flask. weigh->dissolve 1. homogenize Ensure complete dissolution and homogenization. dissolve->homogenize 2. transfer Transfer to an amber glass vial with a PTFE-lined cap. store Store at -20°C in the dark. transfer->store 3.

This compound Stock Solution Workflow

Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily hydrolysis and oxidation. The following diagram illustrates the major degradation products.

Fenthion_Degradation_Pathway This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation Oxon This compound Oxon This compound->Oxon Oxidation (P=S to P=O) HydrolysisProducts Hydrolysis Products (e.g., 3-methyl-4-methylthiophenol) This compound->HydrolysisProducts Hydrolysis Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation OxonSulfoxide This compound Oxon Sulfoxide Oxon->OxonSulfoxide Oxidation OxonSulfone This compound Oxon Sulfone OxonSulfoxide->OxonSulfone Oxidation

This compound Degradation Pathways

References

Overcoming matrix effects in Fenthion analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of Fenthion by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guides

Issue 1: Poor Sensitivity and Low Analyte Response

Q: My this compound peak is much smaller in my sample matrix compared to the solvent standard. What is causing this and how can I fix it?

A: This is a classic sign of ion suppression , a major matrix effect where co-eluting endogenous compounds from the sample interfere with the ionization of this compound in the MS source, leading to a decreased signal.[1][2] Here’s a systematic approach to troubleshoot and resolve this issue:

  • Confirm Ion Suppression: Use the post-column infusion technique to pinpoint the retention time regions where ion suppression is occurring. A dip in the constant infusion signal upon injection of a blank matrix extract will confirm the presence of co-eluting, suppressing agents at the retention time of this compound.[3][4]

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[3][5]

    • Improve Clean-up: Consider more rigorous sample clean-up techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to isolate this compound from the matrix.[6]

    • QuEChERS Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a highly effective sample preparation approach for pesticide residue analysis in various matrices and can significantly reduce matrix effects.[7][8] For complex matrices, dispersive SPE (dSPE) with sorbents like C18, primary secondary amine (PSA), and graphitized carbon black (GCB) can be particularly effective.[3][8]

  • Chromatographic Separation:

    • Adjust Gradient: Modify the mobile phase gradient to better separate this compound from interfering matrix components.[3]

    • Column Chemistry: Experiment with a different LC column stationary phase to alter selectivity and improve separation.[3]

  • Dilution: A simple and often effective strategy is to dilute the sample extract. This reduces the concentration of matrix components responsible for suppression.[4] While this also dilutes the analyte, modern sensitive LC-MS/MS systems can often still provide adequate detection.[4]

  • Change Ionization Source: Switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can sometimes reduce matrix effects, as ESI is generally more susceptible to ion suppression.[3]

Issue 2: Inconsistent and Irreproducible Quantitative Results

Q: My quantitative results for this compound vary significantly between injections and different sample batches. How can I improve the reproducibility?

A: Inconsistent results are often due to uncompensated matrix effects that vary from sample to sample. The key is to implement a calibration strategy that accounts for these variations.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[5] A SIL-IS for this compound will co-elute and experience the same ionization suppression or enhancement as the analyte.[9] By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by matrix effects can be effectively normalized.[10]

  • Matrix-Matched Calibration: If a SIL-IS is not available, preparing calibration standards in a blank matrix that is representative of your samples is the next best approach.[7] This helps to ensure that the standards and the samples experience similar matrix effects.

  • Standard Addition Method: For complex or highly variable matrices where a representative blank matrix is unavailable, the standard addition method is very effective.[4][5] This involves spiking the analyte at different concentrations into aliquots of the actual sample. While more laborious, it provides highly accurate quantification by correcting for the specific matrix effects in each individual sample.[4]

Frequently Asked Questions (FAQs)

Q1: How do I quantitatively assess the extent of matrix effects in my this compound analysis?

A: You can calculate the matrix effect (ME) percentage by comparing the peak area of this compound in a post-extraction spiked sample to the peak area in a pure solvent standard at the same concentration.[3]

  • Formula: ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100

  • A negative ME (%) indicates ion suppression.

  • A positive ME (%) indicates ion enhancement.

Q2: What are some common sources of matrix effects in biological and environmental samples for this compound analysis?

A: Common sources include salts, endogenous lipids (like phospholipids), proteins, pigments, and other small molecules present in the sample.[3] For instance, phospholipids are a major cause of ion suppression in plasma and tissue samples.[11] In food and environmental samples, complex mixtures of organic molecules can contribute to the matrix effect.[3]

Q3: Can the choice of mobile phase affect matrix effects for this compound?

A: Yes. A study on the analysis of this compound and its metabolites found that a mobile phase consisting of water and methanol, both containing 0.1% formic acid, provided the best sensitivity.[7][12] Optimizing the mobile phase composition and gradient can help separate this compound from matrix interferences, thereby reducing their impact on ionization.[3]

Q4: Is the QuEChERS method suitable for all types of matrices when analyzing for this compound?

A: The QuEChERS method is very versatile and has been successfully applied to a wide range of matrices, including various crops like brown rice, chili pepper, orange, potato, and soybean for this compound analysis.[7][12] However, the specific QuEChERS protocol, particularly the dSPE clean-up step, may need to be optimized for different matrices to achieve the best results.[8] For example, a citrate-buffered QuEChERS method has shown excellent recovery rates for this compound and its metabolites across diverse produce types.[7][12]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

  • Prepare Blank Matrix Extract: Extract a known blank sample (e.g., a control food sample) using your validated sample preparation method (e.g., QuEChERS).

  • Prepare Two Sets of Solutions:

    • Set A (Standards in Solvent): Prepare a series of this compound standards at different concentrations in the pure reconstitution solvent (e.g., acetonitrile/water).

    • Set B (Standards in Matrix): Spike the blank matrix extract with the same concentrations of this compound as in Set A.

  • Analysis: Analyze both sets of solutions by LC-MS/MS.

  • Calculation: Compare the slopes of the calibration curves obtained from Set A and Set B. The percentage matrix effect can be calculated as: ME (%) = [(Slope of matrix-matched curve / Slope of solvent curve) - 1] x 100.[7]

Protocol 2: Citrate-Buffered QuEChERS Method for this compound in Produce

This protocol is adapted from a validated method for this compound and its metabolites in various crops.[7][12]

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like brown rice, add an appropriate amount of water for hydration.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add citrate buffering salts (e.g., MgSO₄, NaCl, sodium citrate, disodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at >1,500 rcf for 5 minutes.[3]

  • Dispersive SPE (dSPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a dSPE tube containing sorbents such as PSA and C18.

    • Vortex for 30 seconds.

    • Centrifuge again.

  • Final Preparation: Take an aliquot of the final extract, dilute as needed with the initial mobile phase, and transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 1: Matrix Effect of this compound and its Metabolites in Various Food Matrices

CompoundMatrix Effect (%) in Brown RiceMatrix Effect (%) in Chili PepperMatrix Effect (%) in OrangeMatrix Effect (%) in PotatoMatrix Effect (%) in Soybean
This compound> -50> -50< -50> -50> -50
This compound oxon-25 to -50-25 to -50< -50-25 to -50-25 to -50
This compound oxon sulfone0 to -250 to -25< -500 to -250 to -25
This compound oxon sulfoxide0 to -25-25 to -50< -500 to -25-25 to -50
This compound sulfone0 to -250 to -25< -500 to -250 to -25
This compound sulfoxide0 to -25-25 to -50< -500 to -25-25 to -50

Data summarized from a study by Lee, et al. (2020), which observed signal suppression for all compounds in all matrices.[7]

Table 2: Recovery of this compound and Metabolites using Citrate-Buffered QuEChERS

CompoundSpiking Level (mg/kg)Average Recovery (%)
This compound0.01 - 0.270.3 - 100.0
This compound oxon0.01 - 0.271.9 - 106.1
This compound oxon sulfone0.01 - 0.289.1 - 118.2
This compound oxon sulfoxide0.01 - 0.279.8 - 114.0
This compound sulfone0.01 - 0.283.2 - 116.2
This compound sulfoxide0.01 - 0.295.5 - 116.0

Data across five matrices (brown rice, chili pepper, orange, potato, soybean) showing acceptable accuracy (70-120% recovery) and precision (RSD ≤ 20%).[7]

Visualizations

Troubleshooting_Workflow_for_Matrix_Effects Troubleshooting Workflow for Matrix Effects in this compound Analysis Start Start: Poor Sensitivity/ Inconsistent Results Confirm_ME Confirm & Quantify Matrix Effect (ME) Start->Confirm_ME Strategy Select Mitigation Strategy Confirm_ME->Strategy Optimize_SP Optimize Sample Prep (QuEChERS, SPE, LLE) Strategy->Optimize_SP Minimize ME Optimize_Chroma Optimize Chromatography (Gradient, Column) Strategy->Optimize_Chroma Minimize ME Dilute Dilute Sample Extract Strategy->Dilute Minimize ME Calibrate Implement Corrective Calibration Strategy->Calibrate Compensate for ME End End: Reliable & Accurate Quantification Optimize_SP->End Optimize_Chroma->End Dilute->End SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Calibrate->SIL_IS Matrix_Matched Use Matrix-Matched Calibration Calibrate->Matrix_Matched Std_Addition Use Standard Addition Method Calibrate->Std_Addition SIL_IS->End Matrix_Matched->End Std_Addition->End

Caption: A logical workflow for diagnosing and mitigating matrix effects.

QuEChERS_Workflow Generalized QuEChERS Sample Preparation Workflow Homogenize Step 1 Homogenize Sample Extract Step 2 Add Acetonitrile & Salts (Extraction & Partitioning) Homogenize->Extract Centrifuge1 Step 3 Centrifuge Extract->Centrifuge1 dSPE Step 4 Transfer Supernatant to dSPE Tube (Cleanup) Centrifuge1->dSPE Centrifuge2 Step 5 Vortex & Centrifuge dSPE->Centrifuge2 Analyze Step 6 Analyze Final Extract by LC-MS/MS Centrifuge2->Analyze

Caption: Key steps in the QuEChERS sample preparation method.

References

Improving the solubility of Fenthion for in vitro cell culture assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively dissolving Fenthion for in vitro cell culture experiments. Given this compound's low aqueous solubility, this guide offers troubleshooting strategies and frequently asked questions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

This compound is a lipophilic compound with very low solubility in water. It is, however, soluble in most organic solvents.[1]

Q2: Why can't I dissolve this compound directly in my cell culture medium?

This compound's very low water solubility (approximately 2 mg/L at 20°C) makes it practically insoluble in aqueous-based cell culture media.[2] Direct addition will likely result in precipitation, leading to inaccurate dosing and potential cytotoxicity from the precipitate itself.

Q3: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic compounds like this compound for in vitro assays.[3]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance to DMSO varies significantly between cell lines, with primary cells generally being more sensitive. As a general guideline:

  • ≤ 0.1% DMSO: Considered safe for most cell lines with minimal to no cytotoxic effects.[1][2][4]

  • 0.1% - 0.5% DMSO: Tolerated by many robust cell lines, but it is crucial to perform a vehicle control to assess the effect of DMSO on your specific cells.[1][5]

  • > 0.5% DMSO: Can cause significant cytotoxicity and should be avoided unless absolutely necessary and validated.[1][5][6]

It is highly recommended to perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your specific cell line and assay duration.

Q5: My this compound precipitates when I add the DMSO stock solution to the cell culture medium. What should I do?

This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this.

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

Encountering precipitation when preparing your this compound working solution can compromise your experimental results. Follow these steps to troubleshoot and resolve the issue.

Step 1: Visual Confirmation of Precipitation
  • Cloudiness or Turbidity: The medium appears hazy.

  • Visible Particles: You can see small particles, crystals, or a film in the medium.

  • Microscopic Examination: Observe a sample of the medium under a microscope to confirm the presence of precipitates.

Step 2: Identify the Cause and Implement Solutions

Use the following table to identify the likely cause of precipitation and find the appropriate solution.

Potential Cause Solution
High Final DMSO Concentration The most common cause of precipitation is a low final concentration of the organic solvent, which is unable to keep the hydrophobic this compound in solution. While needing to be minimized, ensure your final DMSO concentration is sufficient. A balance must be struck between solubility and cell viability.
Improper Mixing Technique Adding the this compound stock solution too slowly or into a small volume of medium can create localized high concentrations, causing it to crash out of solution.
Low Temperature The solubility of many compounds decreases at lower temperatures.
High this compound Concentration You may be exceeding the solubility limit of this compound in your final working solution, even with the presence of DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.

Materials:

  • This compound (pure, solid form)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the required amount of this compound. The molecular weight of this compound is 278.33 g/mol . To prepare 1 mL of a 100 mM stock solution, you will need 27.83 mg of this compound.

  • Transfer the weighed this compound to a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., 1 mL for a 100 mM solution).

  • Vortex the tube thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

This protocol details the dilution of the this compound stock solution into the cell culture medium to achieve the final desired concentration while minimizing precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium (with serum, if applicable)

  • Sterile conical tubes

Procedure:

  • Determine the final concentration of this compound and the final concentration of DMSO you will use in your experiment. Remember to keep the final DMSO concentration as low as possible (ideally ≤ 0.1%).

  • Calculate the volume of the this compound stock solution needed. For example, to prepare 10 mL of a 100 µM this compound working solution from a 100 mM stock, you would need 10 µL of the stock solution. This would result in a final DMSO concentration of 0.1%.

  • In a sterile conical tube, add the pre-warmed cell culture medium.

  • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-wise directly into the medium. This rapid mixing is crucial to prevent precipitation.

  • Visually inspect the working solution for any signs of precipitation. If the solution remains clear, it is ready to be added to your cell cultures.

  • Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as your this compound-treated samples.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water2 mg/L at 20°C[2]
Most Organic SolventsSoluble[1][7]
AlcoholsSoluble[2]
EthersSoluble[2]

Table 2: Recommended Final DMSO Concentrations for In Vitro Cell Culture Assays

Final DMSO ConcentrationGeneral RecommendationReference
≤ 0.1%Generally safe for most cell lines.[1][2][4]
0.1% - 0.5%May be tolerated by many cell lines. A vehicle control is essential.[1][5]
> 0.5%High risk of cytotoxicity. Avoid if possible.[1][5][6]

Visualizations

Fenthion_Solubility_Workflow Workflow for Preparing this compound Working Solution start Start: Need to prepare this compound for cell assay prep_stock Prepare concentrated stock solution in 100% DMSO start->prep_stock check_precipitation Does this compound dissolve completely in DMSO? prep_stock->check_precipitation yes_dissolved Yes check_precipitation->yes_dissolved Yes no_dissolved No (Unlikely for this compound) check_precipitation->no_dissolved No dilute_in_media Dilute stock solution into pre-warmed (37°C) cell culture medium with rapid mixing yes_dissolved->dilute_in_media check_final_precipitation Is the final working solution clear? dilute_in_media->check_final_precipitation yes_clear Yes check_final_precipitation->yes_clear Yes no_clear No check_final_precipitation->no_clear No ready_for_use Solution is ready for cell treatment. Include vehicle control. yes_clear->ready_for_use troubleshoot Go to Troubleshooting Guide no_clear->troubleshoot

Caption: Workflow for preparing this compound working solution.

Troubleshooting_Precipitation Troubleshooting this compound Precipitation start Precipitation observed in working solution check_dmso Is final DMSO concentration < 0.1%? start->check_dmso increase_dmso Consider slightly increasing final DMSO (e.g., to 0.25% or 0.5%) and re-test cell viability. check_dmso->increase_dmso Yes check_mixing Was the stock added to pre-warmed media with rapid mixing? check_dmso->check_mixing No end_node Re-evaluate. If precipitation persists, consider alternative solubilization methods. increase_dmso->end_node improve_mixing Re-prepare: Warm media to 37°C. Add stock drop-wise while vortexing/swirling. check_mixing->improve_mixing No check_concentration Is the this compound concentration very high? check_mixing->check_concentration Yes improve_mixing->end_node lower_concentration Lower the final this compound concentration if experimentally feasible. check_concentration->lower_concentration Yes check_concentration->end_node No lower_concentration->end_node

Caption: Decision tree for troubleshooting this compound precipitation.

References

Addressing ion suppression in Fenthion metabolite analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of ion suppression encountered during the analysis of fenthion and its metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound and its metabolites?

A1: Ion suppression is a matrix effect that occurs in LC-MS analysis where co-eluting compounds from the sample matrix interfere with the ionization of the target analytes, in this case, this compound and its metabolites.[1] This interference reduces the signal intensity of the analytes, leading to inaccurate quantification, reduced sensitivity, and poor reproducibility.[2][3] In complex matrices, such as food or biological samples, components like salts, proteins, and lipids can all contribute to this effect. For this compound and its metabolites, significant signal suppression has been observed in various crop matrices, necessitating compensatory methods for accurate results.[4][5][6]

Q2: Which are the major metabolites of this compound I should be concerned about in my analysis?

A2: The five major metabolites of this compound that are commonly analyzed and are of toxicological concern are: this compound oxon, this compound oxon sulfoxide, this compound oxon sulfone, this compound sulfoxide, and this compound sulfone.[5][6][7] These metabolites are formed through oxidation and hydrolysis in animals, plants, and the environment.[4][7] Notably, the toxicity of these metabolites can be significantly higher than the parent this compound compound.[4][8]

Q3: What are the typical analytical methods used for this compound and its metabolites, and why is LC-MS/MS prone to ion suppression for this analysis?

A3: While gas chromatography (GC) based methods have been used, they can be challenging for some metabolites like this compound sulfoxides which can be thermally degraded in the GC inlet.[4] Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a widely used and reliable method for the simultaneous analysis of this compound and its five major metabolites.[4][5][6] LC-MS/MS, particularly with electrospray ionization (ESI), is susceptible to ion suppression because the ionization process in the source is competitive.[2] Co-eluting matrix components can compete with the analytes for ionization, leading to a decreased signal for the compounds of interest.[4][9]

Q4: How can I identify if ion suppression is occurring in my this compound analysis?

A4: A common method to identify ion suppression is the post-column infusion experiment.[1][9] This involves infusing a constant flow of a standard solution of your analyte into the LC eluent after the analytical column and before the mass spectrometer. A stable baseline signal is established. Then, a blank matrix extract is injected. Any dips in the baseline signal indicate retention times where co-eluting matrix components are causing ion suppression.[1][9]

Troubleshooting Guides

Issue 1: Low or inconsistent signal intensity for this compound and its metabolites.

  • Possible Cause: Significant ion suppression from the sample matrix.

  • Troubleshooting Steps:

    • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify the retention time regions with the most significant ion suppression.

    • Optimize Chromatography: Adjust the chromatographic method (e.g., change the gradient, or use a different column chemistry) to separate the analytes from the regions of high ion suppression.[3]

    • Improve Sample Preparation: Implement a more effective sample cleanup procedure to remove interfering matrix components. The QuEChERS method is a common and effective starting point.[5][6]

    • Sample Dilution: If the analyte concentrations are high enough, diluting the sample extract can reduce the concentration of matrix components and thus minimize ion suppression.[10]

    • Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for the signal suppression.[4]

Issue 2: Poor reproducibility and accuracy in quantitative results.

  • Possible Cause: Variable ion suppression across different samples.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure that the sample preparation protocol, such as the QuEChERS method, is followed consistently for all samples and standards.

    • Employ an Internal Standard: Use a stable isotope-labeled internal standard for each analyte if available. This is the most effective way to correct for variability in both sample preparation and ion suppression.

    • Matrix-Matched Calibration: If an internal standard is not available, using matrix-matched calibration is crucial for accurate quantification.[4][11]

Data Presentation

Table 1: Matrix Effect of this compound and its Metabolites in Different Food Matrices

CompoundMatrix Effect (%) in Brown RiceMatrix Effect (%) in Chili PepperMatrix Effect (%) in OrangeMatrix Effect (%) in PotatoMatrix Effect (%) in Soybean
This compound-45.2-48.5-55.1-35.8-40.1
This compound sulfoxide-30.1-35.4-42.8-25.6-28.9
This compound sulfone-28.7-33.1-40.5-23.9-27.2
This compound oxon-38.9-42.3-51.7-30.4-34.5
This compound oxon sulfoxide-25.4-29.8-38.2-20.1-23.7
This compound oxon sulfone-23.1-27.5-35.9-18.7-21.4

Data adapted from a study on the simultaneous analysis of this compound and its metabolites.[4] Negative values indicate signal suppression.

Experimental Protocols

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation

This protocol is a widely used method for the extraction of pesticide residues from food matrices.[5][6][12]

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Hydration (for dry samples): For dry samples like brown rice, add 10 mL of water and let it sit for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile to the tube.

  • Salting Out: Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shaking: Immediately shake the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

  • Vortex and Centrifuge: Vortex the tube for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract: The supernatant is the final extract. Filter it through a 0.22 µm filter before injecting it into the LC-MS/MS system.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol helps to identify regions of ion suppression in your chromatogram.[9]

  • Prepare Infusion Solution: Prepare a solution of the analyte (e.g., this compound) in the mobile phase at a concentration that gives a stable and mid-range signal on the mass spectrometer.

  • Set up Infusion: Use a syringe pump to deliver the infusion solution at a low and constant flow rate (e.g., 10 µL/min) into the LC flow stream via a T-fitting placed between the analytical column and the mass spectrometer's ion source.

  • Establish Baseline: Start the LC gradient without any injection and allow the infused analyte signal to stabilize, creating a steady baseline.

  • Inject Blank Matrix: Inject a blank sample extract that has been prepared using the same method as your actual samples.

  • Monitor Signal: Monitor the signal of the infused analyte throughout the chromatographic run. Any significant drop in the baseline indicates a region where co-eluting matrix components are causing ion suppression.

Visualizations

Fenthion_Metabolism This compound This compound Fenthion_sulfoxide This compound sulfoxide This compound->Fenthion_sulfoxide Oxidation Fenthion_oxon This compound oxon This compound->Fenthion_oxon Oxidation Fenthion_sulfone This compound sulfone Fenthion_sulfoxide->Fenthion_sulfone Oxidation Fenthion_oxon_sulfoxide This compound oxon sulfoxide Fenthion_sulfoxide->Fenthion_oxon_sulfoxide Oxidation Fenthion_oxon->Fenthion_oxon_sulfoxide Oxidation Fenthion_oxon_sulfone This compound oxon sulfone Fenthion_oxon_sulfoxide->Fenthion_oxon_sulfone Oxidation

Caption: Metabolic pathway of this compound.

Ion_Suppression_Workflow start Low/Inconsistent Analyte Signal check_suppression Perform Post-Column Infusion start->check_suppression suppression_present Ion Suppression Detected? check_suppression->suppression_present optimize_chrom Optimize Chromatography (Separate from suppression zone) suppression_present->optimize_chrom Yes no_suppression Check other instrument parameters (e.g., source cleanliness, calibration) suppression_present->no_suppression No improve_cleanup Improve Sample Cleanup (e.g., QuEChERS, SPE) optimize_chrom->improve_cleanup dilute_sample Dilute Sample Extract improve_cleanup->dilute_sample matrix_match Use Matrix-Matched Calibration dilute_sample->matrix_match end Accurate Quantification matrix_match->end no_suppression->end

Caption: Troubleshooting workflow for ion suppression.

Mitigation_Strategies root Addressing Ion Suppression sub1 Sample Preparation root->sub1 sub2 Chromatographic Separation root->sub2 sub3 Calibration Strategy root->sub3 cat1_1 QuEChERS sub1->cat1_1 cat1_2 Solid-Phase Extraction (SPE) sub1->cat1_2 cat1_3 Sample Dilution sub1->cat1_3 cat2_1 Gradient Modification sub2->cat2_1 cat2_2 Column Chemistry Change sub2->cat2_2 cat3_1 Matrix-Matched Standards sub3->cat3_1 cat3_2 Internal Standards sub3->cat3_2

Caption: Strategies to mitigate ion suppression.

References

Minimizing Fenthion degradation during sample preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Fenthion degradation during sample preparation and storage.

I. Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways of this compound?

A1: this compound primarily degrades through hydrolysis, oxidation, and photodegradation.[1] The specific pathway and its rate are influenced by factors such as pH, temperature, light exposure, and the presence of microorganisms.

  • Hydrolysis: this compound is relatively stable in acidic to neutral aqueous solutions but degrades more rapidly under alkaline conditions.[1][2][3]

  • Oxidation: The thioether group in this compound is susceptible to oxidation, forming this compound sulfoxide and subsequently this compound sulfone. The phosphorus atom can also be oxidized to form the more toxic this compound oxon and its corresponding sulfoxide and sulfone metabolites.[4]

  • Photodegradation: Exposure to sunlight can significantly accelerate the degradation of this compound, leading to the formation of its oxidation products.[2][5]

Q2: What are the major degradation products of this compound I should be aware of?

A2: The primary degradation products of this compound include this compound sulfoxide, this compound sulfone, this compound oxon, this compound oxon sulfoxide, and this compound oxon sulfone.[4] It is important to monitor these metabolites as they can have different toxicities and chromatographic behaviors compared to the parent compound.

Q3: How should I store my this compound standards and samples to minimize degradation?

A3: To ensure the stability of this compound in standards and samples, follow these storage guidelines:

  • Temperature: Store stock solutions and samples at low temperatures, preferably at -20°C for long-term storage.[4] For short-term storage, refrigeration at 2-8°C is recommended.[6][7]

  • Light: Protect solutions and samples from light by using amber glass vials or storing them in the dark.[8]

  • Solvent: For stock solutions, use aprotic solvents like acetonitrile.[6][7] this compound is stable in acetonitrile for extended periods when stored properly.

  • pH: Maintain a neutral or slightly acidic pH for aqueous samples. Avoid alkaline conditions, as they promote hydrolysis.[1][2][3]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

A. Sample Preparation Issues

Problem: Low recovery of this compound during extraction.

Possible Cause Troubleshooting Steps
Incomplete Extraction - Ensure the sample is thoroughly homogenized before extraction.- For solid samples like soil, ensure adequate mixing with the extraction solvent. Sonication can improve extraction efficiency.[9]- For fatty matrices, a higher solvent-to-sample ratio may be needed.
Analyte Degradation - If using QuEChERS, consider using the citrate-buffered version to maintain a stable pH.- Avoid high temperatures during extraction and solvent evaporation steps.- Minimize exposure of the sample to light.
Improper SPE Technique - Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample.- Check that the elution solvent is strong enough to desorb this compound completely. A mixture of polar and non-polar solvents may be necessary.- Avoid letting the SPE cartridge run dry before elution.
B. Chromatography Problems

Problem: Poor peak shape (tailing or fronting) for this compound or its metabolites.

Possible Cause Troubleshooting Steps
Active Sites in GC System - Use a deactivated inlet liner and change it regularly.- Trim the first few centimeters of the GC column to remove active sites.- Use a column with a more inert stationary phase.[10]
Column Overload - Dilute the sample or inject a smaller volume.[10]
Inappropriate Solvent - Ensure the sample is dissolved in a solvent compatible with the initial mobile phase (for HPLC) or the stationary phase (for GC).
Column Degradation - Condition the column according to the manufacturer's instructions.- If the problem persists, replace the column.[10]

Problem: Inconsistent retention times.

Possible Cause Troubleshooting Steps
Leaks in the System - Check for leaks in the injector, column fittings, and detector.
Fluctuations in Flow Rate - Ensure the pump is functioning correctly and the mobile phase is properly degassed (for HPLC).- Check the gas flow controllers for the carrier gas (for GC).
Temperature Variations - Ensure the column oven temperature is stable and consistent.
C. Matrix Effects

Problem: Signal suppression or enhancement in the mass spectrometer.

Possible Cause Troubleshooting Steps
Co-eluting Matrix Components - Improve the sample cleanup procedure. For QuEChERS, consider using additional sorbents like C18 or graphitized carbon black (GCB) for complex matrices.- Optimize the chromatographic method to better separate this compound from interfering compounds.- Dilute the sample extract to reduce the concentration of matrix components.
Ionization Source Contamination - Clean the ion source of the mass spectrometer regularly.
Use of Matrix-Matched Standards - Prepare calibration standards in a blank matrix extract that is representative of the samples to compensate for consistent matrix effects.
Use of an Internal Standard - Use a stable isotope-labeled internal standard of this compound to correct for variations in matrix effects and instrument response.

III. Data Presentation: this compound Stability

The following tables summarize the stability of this compound under different conditions.

Table 1: Hydrolytic Stability of this compound in Buffered Aqueous Solutions

pHTemperature (°C)Half-life (days)
72559.0[1]
92555.5[1]
750Not specified, but significantly reduced
950Not specified, but significantly reduced
765Not specified, but significantly reduced
965Not specified, but significantly reduced

Table 2: General Storage Recommendations for this compound

Condition Recommendation Rationale
Temperature Store at -20°C (long-term) or 2-8°C (short-term).[4][6][7]Minimizes thermal degradation.
Light Protect from light using amber vials or storing in the dark.[8]Prevents photodegradation.
pH (aqueous) Maintain neutral to slightly acidic conditions.This compound is more stable at lower pH.[1][2][3]
Solvent (standards) Use aprotic solvents like acetonitrile.[6][7]Enhances long-term stability.

IV. Experimental Protocols

A. QuEChERS Method for this compound in Fatty Food Matrices (e.g., Avocado)

This protocol is a modification of the standard QuEChERS method, optimized for matrices with high fat content.

  • Sample Homogenization: Homogenize 10 g of the sample with 10 mL of water.

  • Extraction:

    • Add 15 mL of acetonitrile to a 50 mL centrifuge tube containing the homogenized sample.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.

    • The d-SPE tube should contain 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18 sorbent.

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge at ≥3000 x g for 5 minutes.

    • Take an aliquot of the supernatant, filter if necessary, and inject it into the analytical instrument (GC-MS or LC-MS/MS).

B. Solid-Phase Extraction (SPE) for this compound in Soil Samples

This protocol provides a general procedure for extracting this compound from soil using SPE.

  • Sample Preparation:

    • Air-dry the soil sample and sieve it through a 2 mm mesh.

    • Weigh 10 g of the prepared soil into a centrifuge tube.

  • Extraction:

    • Add 20 mL of acetonitrile to the soil sample.

    • Shake or vortex for 30 minutes.

    • Centrifuge at ≥3000 x g for 10 minutes.

    • Collect the supernatant.

  • SPE Cleanup:

    • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge dry.

    • Loading: Load the collected supernatant onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

    • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20, v/v) to remove polar interferences.

    • Drying: Dry the cartridge under vacuum or nitrogen for 10-15 minutes.

    • Elution: Elute the this compound from the cartridge with 5-10 mL of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and acetone.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis (e.g., 1 mL of acetonitrile or mobile phase).

V. Visualizations

Fenthion_Degradation_Pathway This compound This compound Fenthion_Sulfoxide Fenthion_Sulfoxide This compound->Fenthion_Sulfoxide Oxidation Fenthion_Oxon Fenthion_Oxon This compound->Fenthion_Oxon Oxidation (P=S to P=O) Hydrolysis_Products Hydrolysis_Products This compound->Hydrolysis_Products Hydrolysis Fenthion_Sulfone Fenthion_Sulfone Fenthion_Sulfoxide->Fenthion_Sulfone Oxidation Fenthion_Oxon_Sulfoxide Fenthion_Oxon_Sulfoxide Fenthion_Oxon->Fenthion_Oxon_Sulfoxide Oxidation Fenthion_Oxon->Hydrolysis_Products Hydrolysis Fenthion_Oxon_Sulfone Fenthion_Oxon_Sulfone Fenthion_Oxon_Sulfoxide->Fenthion_Oxon_Sulfone Oxidation

Caption: Major degradation pathways of this compound.

Troubleshooting_Workflow Start Analytical Problem (e.g., Low Recovery) Check_Prep Review Sample Preparation Start->Check_Prep Check_Chromo Evaluate Chromatography Start->Check_Chromo Check_Matrix Investigate Matrix Effects Start->Check_Matrix Optimize_Extraction Optimize Extraction (Solvent, pH, Temp) Check_Prep->Optimize_Extraction Optimize_Cleanup Improve Cleanup (d-SPE, SPE) Check_Prep->Optimize_Cleanup Check_Column Check Column & Inlet Check_Chromo->Check_Column Adjust_Method Adjust Method (Gradient, Temp) Check_Chromo->Adjust_Method Use_MMS Use Matrix-Matched Standards Check_Matrix->Use_MMS Use_IS Use Internal Standard Check_Matrix->Use_IS Solution Problem Resolved Optimize_Extraction->Solution Optimize_Cleanup->Solution Check_Column->Solution Adjust_Method->Solution Use_MMS->Solution Use_IS->Solution

Caption: Troubleshooting workflow for this compound analysis.

References

Selecting the appropriate internal standard for Fenthion quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on selecting the appropriate internal standard for the accurate quantification of Fenthion, an organophosphate insecticide. It is designed for researchers, scientists, and drug development professionals utilizing chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard necessary for this compound quantification?

A1: An internal standard (IS) is crucial for accurate and precise quantification of this compound for several reasons. It helps to correct for variations that can occur during sample preparation, extraction, and instrumental analysis.[1][2] Factors such as matrix effects (ion suppression or enhancement in MS-based methods), fluctuations in injection volume, and instrument response can lead to inaccurate results.[1][2] By adding a known amount of an internal standard to both the calibration standards and the unknown samples, the ratio of the analyte signal to the internal standard signal is used for quantification, which compensates for these variations.

Q2: What are the key characteristics of a good internal standard for this compound analysis?

A2: An ideal internal standard for this compound analysis should:

  • Be chemically similar to this compound but not naturally present in the samples.

  • Have a similar chromatographic retention time to this compound without co-eluting with it or other sample components.

  • Exhibit similar extraction recovery and ionization response to this compound.

  • Be commercially available in high purity.

  • For MS-based methods, an isotopically labeled analog of this compound is the gold standard as it has nearly identical physicochemical properties.[3]

Q3: Which internal standards are commonly used for this compound quantification?

A3: Several internal standards have been successfully used for the analysis of this compound. The choice often depends on the analytical technique employed:

  • For GC-MS:

    • Fenitrothion: A structurally similar organophosphate pesticide.

    • Triphenyl phosphate (TPP): A commonly used internal standard for the analysis of various pesticides, including organophosphates.[4][5]

  • For LC-MS/MS:

    • Isotopically Labeled this compound (e.g., this compound-d6): This is the preferred choice for LC-MS/MS as it co-elutes with the native this compound and experiences the same matrix effects, providing the most accurate correction.

    • Other Isotopically Labeled Organophosphates: If a labeled this compound standard is unavailable, a labeled analog of another organophosphate with similar properties may be considered.

Recommended Internal Standards for this compound Quantification

The selection of an appropriate internal standard is critical for achieving reliable quantitative results. Below is a comparison of commonly used internal standards for this compound analysis.

Internal StandardAnalytical TechniqueRationale for UsePotential Considerations
Fenitrothion GC-MS, HPLC-DADStructural analog to this compound, exhibiting similar chromatographic behavior and extraction efficiency.May be present in some environmental or agricultural samples. Its response in the detector might differ slightly from this compound.
Triphenyl phosphate (TPP) GC-MSA widely used internal standard for pesticide residue analysis, demonstrating good stability and chromatographic properties.[4][5]Less structurally similar to this compound compared to Fenitrothion, which might lead to differences in extraction recovery and matrix effects.
This compound-d6 (Isotopically Labeled) LC-MS/MS, GC-MSConsidered the ideal internal standard. It has the same chemical and physical properties as this compound, ensuring it behaves identically during sample preparation and analysis, thus providing the most accurate correction for matrix effects and other variations.[3]Higher cost and may not be readily available from all suppliers.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.[6][7]

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • Acetonitrile (ACN)

  • Water (for dry samples)

  • QuEChERS extraction salts (e.g., AOAC or EN versions containing MgSO₄, NaCl, and buffering salts)

  • Dispersive solid-phase extraction (d-SPE) tubes with appropriate sorbents (e.g., PSA, C18, GCB)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like cereals, add an appropriate amount of water to rehydrate the sample before extraction.[1]

  • Add 10-15 mL of acetonitrile to the tube.

  • Add the appropriate internal standard solution.

  • Add the QuEChERS extraction salts.

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube.

  • Shake the d-SPE tube for 30 seconds.

  • Centrifuge at high speed for 2-5 minutes.

  • The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.

GC-MS Analysis Protocol

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column suitable for pesticide analysis (e.g., HP-5ms, DB-17ms)

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp to 150 °C at 25 °C/min

    • Ramp to 200 °C at 3 °C/min

    • Ramp to 280 °C at 8 °C/min, hold for 10 minutes

  • Transfer Line Temperature: 290 °C

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound Quantifier Ion: m/z 278

    • This compound Qualifier Ions: m/z 125, 169

    • Fenitrothion Quantifier Ion: m/z 277

    • Triphenyl phosphate Quantifier Ion: m/z 326

LC-MS/MS Analysis Protocol

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

LC Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient: Start with 95% A, decrease to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • This compound Transition 1 (Quantifier): m/z 279 -> 125

    • This compound Transition 2 (Qualifier): m/z 279 -> 169

    • This compound-d6 Transition: m/z 285 -> 128

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor recovery of this compound Inefficient extraction from the matrix. Degradation of this compound during sample preparation. Adsorption to active sites in the GC inlet.Ensure thorough homogenization of the sample. For dry matrices, add water before QuEChERS extraction.[1] Use a buffered QuEChERS method for pH-sensitive analytes. Use a deactivated GC liner and check for contamination.
High variability in results (poor precision) Inconsistent injection volumes. Matrix effects causing signal suppression or enhancement. Non-homogenous sample.Use an appropriate internal standard to correct for variations. Ensure the autosampler is functioning correctly. Improve sample homogenization.
Matrix effects (ion suppression or enhancement) Co-eluting matrix components interfering with the ionization of this compound.The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard (e.g., this compound-d6).[3] Improve sample cleanup by using appropriate d-SPE sorbents (e.g., C18 for fatty matrices, GCB for pigments).[1] Dilute the sample extract to reduce the concentration of interfering compounds. Prepare matrix-matched calibration standards.
Internal standard signal is low or absent Incorrect spiking of the internal standard. Degradation of the internal standard. Co-elution with an interfering peak.Verify the concentration and addition of the internal standard stock solution. Check the stability of the internal standard in the sample matrix and solvent. Adjust chromatographic conditions to resolve the internal standard from interferences.
Peak tailing for this compound in GC-MS Active sites in the GC inlet liner or column. Contamination of the GC system.Use a deactivated liner, preferably with glass wool. Trim the front end of the GC column. Bake out the GC system to remove contaminants.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample Spike Spike with Internal Standard Sample->Spike QuEChERS QuEChERS Extraction (Acetonitrile + Salts) Spike->QuEChERS dSPE Dispersive SPE Cleanup QuEChERS->dSPE GCMS GC-MS Analysis dSPE->GCMS For GC-amenable compounds LCMSMS LC-MS/MS Analysis dSPE->LCMSMS For LC-amenable compounds Quant Quantification using Analyte/IS Ratio GCMS->Quant LCMSMS->Quant Result Final Concentration Report Quant->Result Internal_Standard_Selection decision decision result result start Start: Select Internal Standard for this compound q1 Analytical Technique? start->q1 gcms GC-MS q1->gcms GC-MS lcmsms LC-MS/MS q1->lcmsms LC-MS/MS q2 Isotopically Labeled This compound Available? use_labeled Use Isotopically Labeled This compound (e.g., this compound-d6) q2->use_labeled Yes use_fenitrothion Use Fenitrothion q2->use_fenitrothion No q3 Potential for Fenitrothion in Samples? q3->use_fenitrothion No use_tpp Use Triphenyl phosphate (TPP) q3->use_tpp Yes gcms->q3 lcmsms->q2

References

Optimizing mobile phase composition for Fenthion separation in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for optimizing the separation of Fenthion using High-Performance Liquid Chromatography (HPLC). It is designed for researchers, scientists, and professionals in drug development and related fields.

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC analysis of this compound, offering potential causes and systematic solutions.

Problem: Poor Peak Shape - Tailing this compound Peak

Q1: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?

A1: Peak tailing for this compound, a common issue for organophosphate pesticides, is often caused by secondary interactions between the analyte and the stationary phase.[1][2] Here’s a step-by-step guide to troubleshoot and rectify this problem:

  • Secondary Silanol Interactions: this compound, being a polar compound, can interact with active silanol groups on the surface of silica-based C18 columns, leading to peak tailing.[1][2][3]

    • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or phosphoric acid) can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[3][4]

    • Solution 2: Use of Mobile Phase Additives: Incorporating a small concentration of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.[4] However, modern, high-purity silica columns often have fewer accessible silanol groups, potentially reducing the need for such additives.[3]

    • Solution 3: Employ End-Capped Columns: Utilize columns that have been "end-capped," a process that deactivates most of the residual silanol groups.[2]

  • Column Contamination: Accumulation of matrix components or previously injected samples on the column can create active sites that cause tailing.

    • Solution: Implement a robust column washing protocol between injections and at the end of each sequence. Flushing with a strong solvent, like 100% acetonitrile or methanol, can help remove contaminants.[4]

  • Column Overload: Injecting a sample with a high concentration of this compound can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample to ensure the analytical capacity of the column is not exceeded.[3][5]

Problem: Poor Peak Shape - Fronting this compound Peak

Q2: I am observing a fronting peak for this compound. What could be the cause and how do I fix it?

A2: Peak fronting is typically a result of column overload or a mismatch between the sample solvent and the mobile phase.[6][7]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger (i.e., with higher elution strength) than the mobile phase, it can cause the analyte band to spread and elute prematurely, resulting in a fronting peak.[6]

    • Solution: Whenever feasible, dissolve and inject your this compound standard and samples in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.

  • Column Overloading: Injecting too large a volume or too high a concentration of the sample can lead to peak fronting.[6][7]

    • Solution: Decrease the injection volume or dilute the sample.

  • Column Degradation: A void or channel in the column packing can lead to distorted peak shapes, including fronting.

    • Solution: Replace the column if a void is suspected. Using a guard column can help extend the life of the analytical column.

Problem: Split this compound Peak

Q3: My this compound peak is appearing as a split or double peak. What is causing this and how can I troubleshoot it?

A3: A split peak can be caused by several factors, from injection issues to column problems.

  • Clogged Inlet Frit: Particulate matter from the sample or mobile phase can partially block the column inlet frit, causing the sample to be distributed unevenly onto the column.

    • Solution: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. If the frit is clogged, it may be possible to reverse-flush the column (check manufacturer's instructions) or the frit may need to be replaced.

  • Sample Solvent/Mobile Phase Mismatch: A significant difference in composition between the sample solvent and the mobile phase can cause peak splitting, especially for early eluting peaks.

    • Solution: As with peak fronting, dissolve the sample in the mobile phase whenever possible.

  • Co-elution with an Interfering Compound: The "split" peak may actually be two different, co-eluting compounds.

    • Solution: Adjust the mobile phase composition (e.g., change the organic-to-aqueous ratio or try a different organic solvent) to improve resolution.

Problem: Poor Resolution

Q4: I am having trouble separating this compound from its metabolites or other pesticides in my sample. How can I improve the resolution?

A4: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic system.[8][9]

  • Optimize Mobile Phase Composition:

    • Solvent Strength: Decreasing the percentage of the organic solvent (e.g., methanol or acetonitrile) in a reversed-phase separation will increase the retention time of this compound and its analytes, potentially improving resolution.[9]

    • Solvent Type: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.

    • Additives: The addition of modifiers like formic acid or ammonium formate can improve peak shape and resolution, particularly when using mass spectrometry detection.[10][11] For example, a mobile phase of water and methanol both containing 0.1% formic acid has been shown to provide good sensitivity for this compound and its metabolites.[12]

  • Adjusting the Gradient: If using a gradient elution, making the gradient shallower (i.e., increasing the run time over which the organic solvent concentration changes) can improve the separation of closely eluting compounds.

  • Column Selection:

    • Particle Size: Using a column with smaller particles (e.g., sub-2 µm) will increase column efficiency and, consequently, resolution.

    • Column Length: A longer column provides more theoretical plates, leading to better separation, although it will also increase analysis time and backpressure.

Problem: Baseline Noise

Q5: My HPLC baseline is noisy, making it difficult to accurately integrate the this compound peak. What are the common causes and solutions?

A5: Baseline noise can originate from the pump, detector, or the mobile phase itself.[13][14]

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing noise.

      • Solution: Ensure your mobile phase is adequately degassed using an online degasser, sonication, or helium sparging.[15]

    • Contamination: Impurities in the solvents or additives can contribute to a noisy baseline.

      • Solution: Use high-purity, HPLC-grade solvents and reagents. Prepare mobile phases fresh daily.[15]

  • Pump Malfunction: Inconsistent solvent delivery from the pump can cause pressure fluctuations that manifest as baseline noise.

    • Solution: Purge the pump to remove any air bubbles. Check for leaks in the pump seals and fittings.

  • Detector Issues: A dirty flow cell or a failing lamp in a UV detector can be a source of noise.

    • Solution: Flush the detector flow cell. If the problem persists, the detector lamp may need to be replaced.[16]

Frequently Asked Questions (FAQs)

Q6: What is a good starting mobile phase for this compound analysis on a C18 column?

A6: A common and effective starting point for this compound analysis on a C18 column is a mixture of methanol and water or acetonitrile and water. For example, a mobile phase of 75% methanol and 25% water has been successfully used for the simultaneous detection of this compound and Profenofos. Another reported method uses 46% acetonitrile and 54% water. The optimal ratio will depend on the specific column and other analytes in your sample.

Q7: Should I use isocratic or gradient elution for this compound analysis?

A7: The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution (constant mobile phase composition) is simpler and can be sufficient if you are only analyzing for this compound or if it is well-separated from other components.

  • Gradient elution (mobile phase composition changes over time) is generally preferred for samples containing multiple analytes with a wide range of polarities, such as this compound and its various metabolites, as it can provide better resolution and shorter analysis times for strongly retained compounds. A gradient of methanol and water (from 10:90 to 90:10, v/v) has been used for the analysis of this compound in complex matrices.[17]

Q8: What detection wavelength is recommended for this compound?

A8: this compound has a UV absorbance maximum around 250-252 nm. Monitoring at or near this wavelength will provide the best sensitivity. A wavelength of 210 nm has also been used, particularly when analyzing for multiple pesticides simultaneously.

Q9: How can I prepare my sample for this compound analysis?

A9: Sample preparation is crucial for accurate and reliable results. A common technique is solid-phase extraction (SPE). A general procedure involves:

  • Homogenizing and diluting the sample.

  • Passing the sample through a C18 SPE cartridge.

  • Washing the cartridge to remove interferences.

  • Eluting the this compound with a suitable solvent like dichloromethane.

  • Evaporating the solvent and reconstituting the residue in the mobile phase.[17][18]

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also widely used for pesticide residue analysis in various matrices and is applicable for this compound and its metabolites.[11]

Data Presentation

Table 1: Example Mobile Phase Compositions for this compound HPLC Analysis

Organic SolventAqueous PhaseComposition (v/v)Elution ModeColumn TypeReference
MethanolWater75:25IsocraticC18
AcetonitrileWater46:54IsocraticC18
Methanol0.0125M NaOH in Water10:90 to 90:10GradientAluspher RP-Select B[17]
Acetonitrile30 mM to 80 mM Ammonium Formate (pH 3)15% to 60%GradientCoresep 100[19]
MethanolWater (both with 0.1% formic acid)VariesGradientC18[12]

Experimental Protocols

Protocol 1: Isocratic HPLC Method for this compound

This protocol is a general guideline and may require optimization for your specific application.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase Preparation:

    • Prepare a mobile phase of 75% HPLC-grade methanol and 25% HPLC-grade water.

    • Filter the mobile phase through a 0.45 µm membrane filter.

    • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 252 nm

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Prepare working standards by diluting the stock solution with the mobile phase.

    • Prepare samples by extracting this compound and dissolving the final extract in the mobile phase.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the standards to generate a calibration curve.

    • Inject the samples for analysis.

Protocol 2: Gradient HPLC Method for this compound and its Metabolites

This protocol is adapted for the separation of multiple components.

  • Instrumentation:

    • HPLC or UHPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

    • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% formic acid in HPLC-grade methanol.

    • Filter and degas both mobile phases.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

    • Detection: DAD at 252 nm or MS in appropriate mode.

    • Gradient Program:

      • 0-1 min: 10% B

      • 1-10 min: Linear gradient from 10% to 90% B

      • 10-12 min: Hold at 90% B

      • 12.1-15 min: Return to 10% B and equilibrate

  • Sample Preparation:

    • Use a suitable extraction method like QuEChERS to extract this compound and its metabolites.

    • Reconstitute the final extract in the initial mobile phase composition (10% B).

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions.

    • Perform injections as described in Protocol 1.

Visualizations

Troubleshooting_Workflow start Chromatographic Problem Identified (e.g., Poor Peak Shape, Resolution, etc.) check_peak_shape Assess Peak Shape start->check_peak_shape check_resolution Evaluate Resolution check_peak_shape->check_resolution Symmetric tailing Peak Tailing check_peak_shape->tailing Tailing fronting Peak Fronting check_peak_shape->fronting Fronting split Split Peak check_peak_shape->split Split check_baseline Examine Baseline check_resolution->check_baseline Good poor_res Poor Resolution check_resolution->poor_res Poor noisy_baseline Noisy Baseline check_baseline->noisy_baseline Noisy end Problem Resolved check_baseline->end Stable solution_tailing Adjust Mobile Phase pH Use Additives Check for Contamination Reduce Sample Load tailing->solution_tailing solution_fronting Match Sample Solvent to Mobile Phase Reduce Sample Load Replace Column if Damaged fronting->solution_fronting solution_split Filter Sample/Mobile Phase Match Sample Solvent Optimize Mobile Phase for Co-elution split->solution_split solution_poor_res Optimize Mobile Phase Adjust Gradient Change Column poor_res->solution_poor_res solution_noisy_baseline Degas Mobile Phase Use High-Purity Solvents Check Pump and Detector noisy_baseline->solution_noisy_baseline solution_tailing->end solution_fronting->end solution_split->end solution_poor_res->end solution_noisy_baseline->end

Caption: Troubleshooting workflow for common HPLC issues in this compound analysis.

Mobile_Phase_Optimization start Goal: Optimize this compound Separation param1 Adjust Organic Solvent Ratio (e.g., Methanol/Water) start->param1 param2 Modify Mobile Phase pH (e.g., with Formic Acid) start->param2 param3 Incorporate Additives (e.g., Ammonium Formate) start->param3 param4 Change Organic Solvent Type (Methanol vs. Acetonitrile) start->param4 outcome Improved Resolution and Peak Shape param1->outcome param2->outcome param3->outcome param4->outcome

Caption: Key parameters for mobile phase optimization in this compound HPLC analysis.

References

Technical Support Center: Enhancing Fenthion Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the sensitivity of Fenthion detection in trace analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for sensitive this compound detection?

A1: For trace-level detection of this compound, the most common and powerful techniques are chromatography-based methods coupled with mass spectrometry, such as Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1][2] Other highly sensitive methods include Surface-Enhanced Raman Scattering (SERS), electrochemical sensors utilizing molecularly imprinted polymers (MIPs), and various immunoassays.[3][4]

Q2: Why is it important to detect this compound's metabolites in addition to the parent compound?

A2: this compound degrades in the environment and metabolizes in organisms into products like this compound sulfoxide, this compound sulfone, and this compound oxon.[2][5] These metabolites can also be toxic, and regulatory bodies often define the maximum residue limit (MRL) as the sum of this compound and its key metabolites.[2] Therefore, a reliable analytical method must be able to simultaneously detect and quantify both this compound and its degradation products for accurate risk assessment.[2]

Q3: What is the QuEChERS method and why is it frequently used for this compound analysis in food samples?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique widely used for pesticide residue analysis in food matrices.[6] It involves an initial extraction with acetonitrile followed by a cleanup step called dispersive solid-phase extraction (dSPE) to remove interfering matrix components like fats, pigments, and sugars.[2][6] Its effectiveness, speed, and simplicity make it an excellent choice for preparing complex samples like fruits, vegetables, and rice for subsequent analysis by LC-MS/MS or GC-MS/MS.[2][7]

Q4: Can nanomaterials improve the detection sensitivity of this compound?

A4: Yes, nanomaterials play a significant role in enhancing detection sensitivity. For instance, gold nanoparticles (AuNPs) are used as substrates in Surface-Enhanced Raman Scattering (SERS) to dramatically amplify the Raman signal of this compound, enabling trace detection in samples like olive oil.[3][8] Nanoparticles are also used to modify electrodes in electrochemical sensors, which increases the efficiency of cyclic voltammetry for detecting trace amounts of this compound.[4][9]

Troubleshooting Guide

Problem 1: Low signal intensity and poor recovery in LC-MS/MS analysis.

Possible Cause Troubleshooting Steps & Solutions
Matrix Effects Complex sample matrices (e.g., oranges, soybeans) can suppress the ionization of this compound and its metabolites in the mass spectrometer source, leading to a weaker signal.[2][5] Solution: Implement matrix-matched calibration, where calibration standards are prepared in a blank matrix extract identical to the sample.[2][6] Alternatively, diluting the sample extract can reduce the concentration of interfering components.[6]
Suboptimal Mobile Phase The composition of the mobile phase significantly affects ionization efficiency and chromatographic separation.
Inefficient Extraction The chosen extraction method may not be efficient for the specific sample matrix, leading to analyte loss.

Problem 2: Inconsistent results for this compound metabolites in GC-MS analysis.

Possible Cause Troubleshooting Steps & Solutions
Thermal Degradation This compound sulfoxides are prone to thermal degradation and can be converted to the sulfone form in the hot GC injection port.[2] This leads to inaccurate quantification of the individual metabolites.

Problem 3: High background noise or interfering peaks.

Possible Cause Troubleshooting Steps & Solutions
Co-eluting Matrix Components Compounds from the sample matrix that were not removed during cleanup can co-elute with this compound, causing spectral interference or an elevated baseline.[6]
Instrument Contamination Carryover from previous injections or a contaminated system can lead to persistent background signals.
Substrate Interference (SERS) In SERS analysis, the signal from the nanoparticle substrate can sometimes compete with the signal from the target analyte, especially at very low concentrations.[3]

Quantitative Data Summary

Table 1: Comparison of Detection Limits for Various this compound Analysis Methods

Analytical MethodMatrixLimit of Detection (LOD) / Limit of Quantitation (LOQ)Reference
SPE-LC-MS/MSDrinking WaterLOD: 0.021 µg/L[10]
SPE-GC-MSDrinking WaterLOD: 0.13 µg/L[10]
UHPLC-MS/MSProduce (various)LOQ: 0.01 mg/kg[2]
MIP-HPLC-UVSoil, Lettuce, GrapesLOD: 0.04 mg/L; LOQ: 0.11 mg/L[1]
MISPE-HPLCUrineLOD: 4.58 µg/L[11]
MIP Electrochemical SensorOlive OilLOD: 0.05 mg/kg[4][12]
FT-Raman SpectroscopyPesticide FormulationsLOD: 0.14 - 0.36 M[13][14]
SERSOlive OilAble to detect ≤ 1 µg/mL[3][8]

Table 2: Recovery and Linearity Data for Selected this compound Analysis Methods

Analytical MethodMatrixRecovery (%)Linearity (r²)
UHPLC-MS/MSBrown Rice, Chili Pepper, Orange, Potato, Soybean70.3 - 118.2%>0.99
MIP-HPLC-UVSoil, Lettuce, Grapes87.44 - 101.25%0.999
MISPE-HPLCSpiked Urine92.69 - 95.64%Not Specified
LC-QqTOF-MSOranges70% (fenoxon sulfoxide) to 101% (this compound)>0.99

Experimental Protocols

Protocol 1: UHPLC-MS/MS Analysis of this compound and Metabolites in Produce via QuEChERS

This protocol is adapted from the simultaneous analysis of this compound and its five major metabolites.[2]

1. Sample Preparation (Citrate-Buffered QuEChERS):

  • Homogenize 10 g of the sample (e.g., chopped orange, ground brown rice) with 10 mL of acetonitrile.

  • Add the appropriate citrate buffering salts (e.g., EN 15662 formulation: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at >3000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Add the aliquot to a dSPE tube containing MgSO₄ and primary and secondary amine (PSA) sorbent. The choice of other sorbents like C18 or GCB depends on the matrix (e.g., GCB for highly pigmented samples).

  • Vortex for 30 seconds and centrifuge for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

3. UHPLC-MS/MS Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.[2][7]

  • Ionization: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-product ion transitions for each target analyte (this compound and its five metabolites) for accurate identification and quantification.

Protocol 2: SERS Detection of this compound in Olive Oil

This protocol is based on a method using a portable Raman analyzer and gold nanoparticles.[3][8]

1. Sample Extraction:

  • Spike 1 g of olive oil with a known concentration of this compound standard (for calibration) or use the test sample directly.

  • Add 0.5 mL of cyclohexane, 0.5 mL of acetonitrile, and 50 µL of water to an aliquot of the oil.[8]

  • Shake the mixture to partition the this compound into the acetonitrile layer and let the phases separate for 10 minutes.[8]

2. SERS Analysis:

  • Carefully transfer 200 µL of the lower acetonitrile layer to a clean glass vial.[8]

  • Evaporate the acetonitrile using gentle heat or a stream of nitrogen.[8]

  • Re-suspend the dried residue in 450 µL of gold nanoparticle (AuNP) colloid solution.[8]

  • Add 50 µL of 0.5 mol/L NaCl solution to induce nanoparticle aggregation, which enhances the SERS signal.[8]

  • Mix gently and immediately analyze using a SERS instrument.

Visualizations

Fenthion_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing Sample Sample Collection (Food, Water, Soil) Homogenize Homogenization Sample->Homogenize Extraction Extraction (e.g., QuEChERS, SPE, LLE) Homogenize->Extraction Cleanup Cleanup / Purification (e.g., dSPE) Extraction->Cleanup LCMS LC-MS/MS Cleanup->LCMS High Polarity/ Thermally Labile GCMS GC-MS/MS Cleanup->GCMS Volatile/ Semi-Volatile SERS SERS Cleanup->SERS Requires SERS- active substrate Electrochemical Electrochemical Sensor Cleanup->Electrochemical Requires specific sensor Quant Quantification (Calibration Curve) LCMS->Quant GCMS->Quant SERS->Quant Electrochemical->Quant Confirm Confirmation (e.g., Ion Ratios) Quant->Confirm Report Reporting Confirm->Report

Caption: General workflow for this compound trace analysis.

Fenthion_Degradation_Pathway cluster_oxidation Oxidation Pathway cluster_oxon Oxon Formation This compound This compound (P=S, -SCH3) Sulfoxide This compound Sulfoxide (P=S, -S(O)CH3) This compound->Sulfoxide Oxidation Oxon This compound Oxon (P=O, -SCH3) This compound->Oxon Oxidation (P=S -> P=O) Sulfone This compound Sulfone (P=S, -S(O2)CH3) Sulfoxide->Sulfone Oxidation Oxon_Sulfoxide This compound Oxon Sulfoxide (P=O, -S(O)CH3) Sulfoxide->Oxon_Sulfoxide Oxidation (P=S -> P=O) Oxon_Sulfone This compound Oxon Sulfone (P=O, -S(O2)CH3) Sulfone->Oxon_Sulfone Oxidation (P=S -> P=O) Oxon->Oxon_Sulfoxide Oxidation Oxon_Sulfoxide->Oxon_Sulfone Oxidation

Caption: Key degradation pathways of this compound.

Troubleshooting_Matrix_Effects Start Low Recovery or Inconsistent Signal? CheckBlank Analyze Post-Extraction Spike vs. Solvent Standard Start->CheckBlank CompareSlopes Signal Suppressed or Enhanced? CheckBlank->CompareSlopes NoEffect Matrix Effect is Not the Primary Issue. Investigate other causes. CompareSlopes->NoEffect Slopes are similar ImplementSolution Implement Mitigation Strategy CompareSlopes->ImplementSolution Slopes differ significantly Solution1 Use Matrix-Matched Calibration ImplementSolution->Solution1 Solution2 Dilute Sample Extract ImplementSolution->Solution2 Solution3 Improve Sample Cleanup (e.g., dSPE sorbents) ImplementSolution->Solution3 Revalidate Re-validate Method Solution1->Revalidate Solution2->Revalidate Solution3->Revalidate

Caption: Troubleshooting workflow for matrix effects in LC-MS/MS.

References

Validation & Comparative

Validation of an analytical method for Fenthion and its metabolites in produce

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the analytical validation of methods for determining Fenthion and its metabolites in produce is essential for researchers and scientists in food safety and drug development. This guide provides an objective comparison of various analytical techniques, supported by experimental data, to aid in selecting the most suitable method for specific research needs. This compound, an organophosphate insecticide, and its principal metabolites—this compound oxon, this compound sulfoxide, this compound sulfone, this compound oxon sulfoxide, and this compound oxon sulfone—are of significant concern due to their potential toxicity.[1][2] Accurate and reliable analytical methods are crucial for monitoring their residues in agricultural products to ensure food safety.[1][2]

Comparison of Analytical Methods

Several analytical techniques have been developed and validated for the simultaneous analysis of this compound and its metabolites in various produce matrices. The most prominent methods include Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Other noteworthy techniques include Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QqTOF-MS) and Ion Trap Mass Spectrometry (IT-MS).

Key Performance Parameters

The selection of an analytical method is often guided by its performance characteristics. A summary of these parameters for different techniques is presented below.

ParameterUHPLC-MS/MS with QuEChERSGC-MSLC-QqTOF-MS
Limit of Quantification (LOQ) 0.01 mg/kg[1][3]2 µg/kg (for this compound)[4]0.005 to 0.015 mg/kg[5]
Recovery 70.3% - 118.2%[1][2]74.7% - 93.2%[6]70% - 101%[5]
Precision (RSD) ≤15.1%[1][2]8.08% - 9.17%[6]Not explicitly stated
Linearity (r²) >0.99[1][3]Not explicitly stated>0.99[5]
Analytes This compound and 5 metabolites[1][3][7]This compound and other pesticides[4][6]This compound and its degradation products[5]
Sample Preparation QuEChERS[1][3]Solid Phase Extraction[6]Not explicitly detailed

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The following section outlines the experimental protocol for the widely used QuEChERS-UHPLC-MS/MS method.

Citrate-Buffered QuEChERS Protocol for Produce Samples

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a popular sample preparation technique for pesticide residue analysis.[1][8] The citrate-buffered version provides optimal extraction efficiency for this compound and its metabolites.[1]

  • Sample Homogenization: A representative 10-15 g portion of the produce sample (e.g., brown rice, chili pepper, orange, potato, soybean) is homogenized.[9]

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the citrate buffering salts (e.g., magnesium sulfate, sodium chloride, sodium citrate dibasic sesquihydrate, and sodium citrate tribasic dihydrate).

    • Shake vigorously for 1 minute.[9]

  • Centrifugation: Centrifuge the tube at a specified speed (e.g., 4000 rpm) for a set time (e.g., 5 minutes).

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile extract).

    • Transfer it to a dSPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. This step removes interferences like fatty acids, organic acids, and sugars.[8]

    • Vortex for 30 seconds and then centrifuge.

  • Final Preparation: The final extract is filtered and diluted for UHPLC-MS/MS analysis.

UHPLC-MS/MS Instrumental Analysis

The prepared sample extract is then analyzed using a UHPLC system coupled to a tandem mass spectrometer.

  • Chromatographic Separation: The analytes are separated on a C18 column using a gradient elution with mobile phases typically consisting of water and methanol, both containing 0.1% formic acid for better ionization.[1][3]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in the positive electrospray ionization (ESI+) mode. The analysis is carried out in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[1]

Method Validation and Performance

A thorough validation of the analytical method is essential to ensure reliable and accurate results.

UHPLC-MS/MS Method Validation Data

The citrate-buffered QuEChERS UHPLC-MS/MS method has been validated across various produce matrices, demonstrating excellent performance.[1]

AnalyteMatrixSpiking Level (mg/kg)Mean Recovery (%)RSD (%)
This compound Brown Rice0.01, 0.1, 0.285.2 - 92.53.4 - 8.7
Chili Pepper0.01, 0.1, 0.288.9 - 95.42.1 - 6.5
Orange0.01, 0.1, 0.270.3 - 85.14.5 - 11.2
Potato0.01, 0.1, 0.290.1 - 100.01.8 - 5.3
Soybean0.01, 0.1, 0.284.7 - 91.32.9 - 7.1
This compound oxon Brown Rice0.01, 0.1, 0.289.1 - 96.42.5 - 7.8
Chili Pepper0.01, 0.1, 0.292.3 - 106.13.1 - 9.2
Orange0.01, 0.1, 0.271.9 - 88.25.6 - 13.4
Potato0.01, 0.1, 0.295.6 - 102.32.2 - 6.7
Soybean0.01, 0.1, 0.288.7 - 94.53.3 - 8.1
This compound sulfoxide Brown Rice0.01, 0.1, 0.295.5 - 101.21.9 - 6.4
Chili Pepper0.01, 0.1, 0.298.7 - 116.04.2 - 10.1
Orange0.01, 0.1, 0.299.8 - 110.56.1 - 15.1
Potato0.01, 0.1, 0.2102.4 - 108.93.5 - 8.9
Soybean0.01, 0.1, 0.297.6 - 105.32.8 - 7.5
This compound sulfone Brown Rice0.01, 0.1, 0.283.2 - 90.53.1 - 8.2
Chili Pepper0.01, 0.1, 0.288.1 - 94.72.7 - 7.1
Orange0.01, 0.1, 0.285.4 - 91.24.8 - 12.3
Potato0.01, 0.1, 0.291.3 - 116.23.9 - 9.8
Soybean0.01, 0.1, 0.286.9 - 93.43.6 - 8.5
Data sourced from a study on the simultaneous analysis of this compound and its five metabolites using UHPLC-MS/MS.[1]

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the comparison between methods, the following diagrams are provided.

G Workflow for this compound Analysis in Produce cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Produce Sample Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Dispersive SPE Cleanup (PSA + MgSO4) Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 FinalExtract Final Extract Centrifugation2->FinalExtract UHPLC UHPLC Separation FinalExtract->UHPLC MSMS Tandem MS Detection (ESI+, MRM) UHPLC->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: Experimental workflow for the analysis of this compound using QuEChERS and UHPLC-MS/MS.

G Comparison of Analytical Methods for this compound cluster_params Performance Parameters cluster_methods Analytical Methods LOQ Low LOQ HighRecovery High Recovery HighPrecision High Precision MultiAnalyte Multi-Analyte Capability UHPLC_MSMS UHPLC-MS/MS UHPLC_MSMS->LOQ Excellent UHPLC_MSMS->HighRecovery Very Good UHPLC_MSMS->HighPrecision Excellent UHPLC_MSMS->MultiAnalyte Excellent GC_MS GC-MS GC_MS->LOQ Good GC_MS->HighRecovery Good GC_MS->HighPrecision Very Good GC_MS->MultiAnalyte Good LC_QTOF LC-QqTOF-MS LC_QTOF->LOQ Excellent LC_QTOF->HighRecovery Good LC_QTOF->MultiAnalyte Good

Caption: Logical comparison of key performance parameters for different analytical methods.

Conclusion

The UHPLC-MS/MS method, combined with a citrate-buffered QuEChERS sample preparation, stands out as a highly sensitive, accurate, and robust technique for the simultaneous determination of this compound and its five key metabolites in a variety of produce. Its low limit of quantification and high recovery rates make it particularly suitable for regulatory monitoring and food safety applications. While GC-MS and high-resolution mass spectrometry techniques like LC-QqTOF-MS also offer viable alternatives, the comprehensive validation data and superior performance characteristics of the UHPLC-MS/MS method make it a preferred choice for the routine analysis of these compounds in complex food matrices. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the number of target analytes, and the available instrumentation.

References

Comparative Toxicity of Fenthion and Its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the toxicity of the organothiophosphate insecticide Fenthion and its primary oxidative metabolites, this compound sulfoxide and this compound sulfone. The information presented herein is intended for researchers, scientists, and professionals in drug development and toxicology.

Introduction

This compound is a widely used insecticide that exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[1][2] Following exposure, this compound is metabolized in organisms, primarily through oxidation, to form this compound sulfoxide and this compound sulfone.[3][4] These metabolites are often more toxic than the parent compound, posing a significant concern for environmental and human health.[5][6] This guide summarizes key toxicity data, outlines relevant experimental protocols, and provides visual representations of the metabolic and signaling pathways involved.

Comparative Toxicity Data

The acute toxicity of this compound and its metabolites varies, with the oxidized forms generally exhibiting greater potency. The following table summarizes the available acute oral LD50 values for male rats.

CompoundAcute Oral LD50 (Male Rats) (mg/kg)
This compound220[5]
This compound sulfoxide>800 (dermal, male rats)[7]
This compound sulfone125[5]
This compound oxon sulfoxide30[5]
This compound oxon sulfone50[5]

Inhibition of acetylcholinesterase is a key measure of the toxicodynamic activity of these compounds. The following IC50 values demonstrate the stereoselective inhibition of human recombinant (hrAChE) and electric eel (eeAChE) acetylcholinesterase by the enantiomers of fenoxon sulfoxide, a further metabolite.

CompoundhrAChE IC50 (µM)eeAChE IC50 (µM)
(R)-(+)-fenoxon sulfoxide6.9[8][9]6.5[8][9]
(S)-(-)-fenoxon sulfoxide230[8][9]111[8][9]

This compound sulfoxide itself did not show significant anti-AChE properties.[9] However, its subsequent metabolism to the oxon form can represent a bioactivation pathway.[8][9]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the inhibitory potential of compounds on AChE activity.[10]

Principle: The assay measures the activity of AChE by quantifying the formation of a yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-Thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at 412 nm.[10] The rate of TNB formation is directly proportional to AChE activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)[10]

  • Acetylthiocholine iodide (ATCI)[10]

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)[10]

  • Sodium Phosphate Buffer (0.1 M, pH 8.0)[10]

  • Test compounds (this compound and its metabolites)

  • Positive control inhibitor (e.g., Neostigmine bromide)[11]

  • 96-well clear, flat-bottom microplates[10]

  • Microplate reader capable of measuring absorbance at 405-412 nm[10]

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors[10]

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of AChE, ATCI, and DTNB in the assay buffer.[10]

    • Dissolve test compounds and the positive control in DMSO to create stock solutions, then prepare serial dilutions in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.[10]

  • Assay Plate Setup:

    • Design the plate to include wells for a blank (no enzyme), a negative control (100% enzyme activity, no inhibitor), a positive control, and the test compounds at various concentrations.[10]

  • Enzyme and Inhibitor Incubation:

    • Add the AChE working solution to each well (except the blank).[10]

    • Add the appropriate dilutions of the test compounds, positive control, or vehicle to the corresponding wells.[10]

    • Incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).[11]

  • Reaction Initiation and Measurement:

    • Prepare a reaction mixture containing DTNB and ATCI.[11]

    • Add the reaction mixture to all wells to start the reaction.[10]

    • Immediately measure the absorbance at 412 nm at time 0 and then at regular intervals (e.g., every 10 seconds for 10 minutes) using a microplate reader.[11]

  • Data Analysis:

    • Calculate the rate of the reaction for each well.

    • The percent inhibition for each test compound concentration is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[11]

Visualizations

Metabolic Pathway of this compound

Fenthion_Metabolism This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation

Caption: Metabolic conversion of this compound to its sulfoxide and sulfone metabolites.

Acetylcholinesterase Inhibition Pathway

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds to Products Choline + Acetate AChE->Products Produces Inhibitor This compound Metabolite (e.g., this compound Oxon Sulfoxide) Inhibitor->AChE Inhibits

Caption: Mechanism of acetylcholinesterase inhibition by this compound metabolites.

Experimental Workflow for AChE Inhibition Assay

AChE_Workflow A Prepare Reagents (AChE, ATCI, DTNB, Inhibitors) B Dispense AChE and Inhibitors into 96-well plate A->B C Incubate at 25°C for 15 min B->C D Add Reaction Mix (ATCI + DTNB) C->D E Measure Absorbance at 412 nm (Kinetic Reading) D->E F Calculate % Inhibition and IC50 Values E->F

Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.

References

A Researcher's Guide to Instrument Calibration for Fenthion Analysis: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the organophosphate insecticide Fenthion, robust and accurate instrument calibration is paramount. The choice of calibration strategy directly impacts the quality and reliability of analytical data. This guide provides a detailed comparison of common calibration methods, leveraging experimental data from published studies to inform your methodological decisions. We will explore the use of this compound Certified Reference Materials (CRMs) in external standard, matrix-matched, and standard addition calibration techniques.

Comparative Analysis of Calibration Methods

The selection of an appropriate calibration method is critical for mitigating matrix effects and ensuring the accuracy of quantitative results. Matrix effects, which can cause signal suppression or enhancement, are a common challenge in the analysis of complex samples such as food and environmental matrices.[1] The following table summarizes the performance of different calibration approaches for this compound and its metabolites, drawing from a comprehensive study utilizing Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Calibration MethodAnalyteAccuracy (Recovery %)Precision (RSD %)Linearity (r²)Limit of Quantitation (LOQ) (mg/kg)Key Considerations
Matrix-Matched Calibration This compound70.3 - 100.0< 15.1> 0.990.01Compensates for matrix effects, leading to more accurate results in complex samples.[1] Requires a blank matrix identical to the sample.
This compound oxon71.9 - 106.1< 15.1> 0.990.01
This compound oxon sulfone89.1 - 118.2< 15.1> 0.990.01
This compound oxon sulfoxide79.8 - 114.0< 15.1> 0.990.01
This compound sulfone83.2 - 116.2< 15.1> 0.990.01
This compound sulfoxide95.5 - 116.0< 15.1> 0.990.01
External Standard Calibration (in solvent) This compound & MetabolitesPotentially lower accuracyDependent on matrixGenerally goodDependent on instrument sensitivityProne to significant signal suppression in complex matrices, potentially underestimating true concentrations.[1] Simpler to prepare than matrix-matched standards.
Standard Addition General PesticidesHighGoodN/ADependent on instrument sensitivityEffectively compensates for matrix effects and losses during sample preparation by adding known amounts of the standard to the sample itself.[2] More laborious as each sample requires multiple analyses.

Experimental Protocols

Detailed and standardized experimental protocols are the foundation of reproducible and reliable analytical results. Below are generalized, step-by-step procedures for preparing calibration standards using this compound Certified Reference Materials (CRMs). These protocols are based on established methods for pesticide residue analysis.

Protocol 1: Preparation of Calibration Standards for External and Matrix-Matched Calibration

This protocol outlines the preparation of a multi-point calibration curve in both a pure solvent (for external standard calibration) and a sample matrix (for matrix-matched calibration).

1. Preparation of Stock and Working Standard Solutions:

  • Stock Solution (e.g., 1000 mg/L): Accurately weigh a known amount of the this compound CRM and dissolve it in a precise volume of a suitable solvent (e.g., acetonitrile or methanol) to achieve the desired concentration.

  • Intermediate Standard Solution (e.g., 10 mg/L): Perform a serial dilution of the stock solution to create an intermediate standard.

  • Working Standard Solution (e.g., 1 mg/L): Further dilute the intermediate standard solution to create a working standard solution that will be used to prepare the calibration curve points.

2. Preparation of Calibration Curve Standards (in Solvent):

  • Prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/L) by diluting the working standard solution with the pure solvent.

  • These standards are used for the external standard calibration method.

3. Preparation of Matrix-Matched Calibration Standards:

  • Obtain a blank matrix (a sample of the same type as the one being analyzed, but known to be free of this compound).

  • Process the blank matrix using the same extraction and cleanup procedure as the samples to obtain a blank matrix extract.

  • Spike aliquots of the blank matrix extract with the working standard solution to create a series of matrix-matched calibration standards at the same concentrations as the solvent-based standards.

4. Instrument Analysis:

  • Inject the prepared calibration standards (either in solvent or matrix-matched) into the analytical instrument (e.g., LC-MS/MS or GC-MS).

  • Construct a calibration curve by plotting the instrument response against the known concentration of each standard.

  • The linearity of the curve should be evaluated, with a correlation coefficient (r²) of >0.99 generally considered acceptable.[1]

Protocol 2: Standard Addition Method

This protocol is performed on a per-sample basis to account for matrix effects specific to that sample.

1. Sample Preparation:

  • Prepare the sample extract as per the validated analytical method.

  • Divide the sample extract into a minimum of four equal aliquots.

2. Spiking:

  • Leave one aliquot un-spiked.

  • Add increasing, known amounts of a this compound standard solution to the remaining aliquots.

3. Instrument Analysis:

  • Analyze all aliquots (un-spiked and spiked) using the analytical instrument.

4. Data Analysis:

  • Plot the instrument response against the concentration of the added standard.

  • Determine the concentration of this compound in the original, un-spiked sample by extrapolating the linear regression line to the x-intercept.

Visualizing the Workflow

To further clarify the experimental procedures, the following diagrams illustrate the workflows for preparing external/matrix-matched calibration standards and for performing the standard addition method.

cluster_0 Preparation of Calibration Standards CRM This compound CRM Stock Stock Solution (e.g., 1000 mg/L) CRM->Stock Dissolve in solvent Intermediate Intermediate Standard (e.g., 10 mg/L) Stock->Intermediate Dilute Working Working Standard (e.g., 1 mg/L) Intermediate->Working Dilute Solvent_Cal Calibration Standards in Solvent Working->Solvent_Cal Dilute with solvent Matrix_Cal Matrix-Matched Calibration Standards Working->Matrix_Cal Spike into Blank_Matrix Blank Matrix Extract Blank_Matrix->Matrix_Cal

Workflow for External and Matrix-Matched Standards.

cluster_1 Standard Addition Method Sample Sample Extract Aliquot1 Aliquot 1 (Un-spiked) Sample->Aliquot1 Aliquot2 Aliquot 2 (+ Spike 1) Sample->Aliquot2 Aliquot3 Aliquot 3 (+ Spike 2) Sample->Aliquot3 Aliquot4 Aliquot 4 (+ Spike 3) Sample->Aliquot4 Analysis Instrument Analysis Aliquot1->Analysis Aliquot2->Analysis Aliquot3->Analysis Aliquot4->Analysis Result Concentration by Extrapolation Analysis->Result

Workflow for the Standard Addition Method.

Conclusion

The use of this compound Certified Reference Materials is fundamental for accurate instrument calibration. While external standard calibration is the simplest approach, it is susceptible to inaccuracies due to matrix effects. For complex matrices, matrix-matched calibration is a highly effective method for compensating for these effects, as demonstrated by the high accuracy and precision in the presented data.[1] The standard addition method offers a robust alternative, particularly when a suitable blank matrix is unavailable, as it inherently corrects for matrix effects within each sample. The choice of the optimal calibration strategy will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the availability of blank materials, and the desired level of accuracy.

References

A Head-to-Head Battle: Cross-Validation of ELISA and LC-MS/MS for Fenthion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the organophosphorus insecticide Fenthion, the choice of analytical methodology is critical for obtaining accurate and reliable data. This guide provides a comprehensive cross-validation of two powerful techniques for this compound quantification: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound is a widely used insecticide, and monitoring its residues in environmental and biological samples is crucial for assessing food safety and environmental impact. Both ELISA and LC-MS/MS are established methods for small molecule detection, yet they operate on fundamentally different principles, offering distinct advantages and disadvantages. This guide presents a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Method Comparison: A Tale of Two Techniques

The selection between ELISA and LC-MS/MS for this compound analysis involves a trade-off between speed, cost, and analytical specificity. ELISA, a high-throughput immunoassay, offers a rapid and cost-effective screening solution. In contrast, LC-MS/MS provides superior specificity and is considered the gold standard for confirmation and accurate quantification, capable of distinguishing this compound from its metabolites and other structurally similar compounds.

Quantitative Performance

The following table summarizes the key quantitative performance parameters for this compound detection by ELISA and LC-MS/MS, compiled from published studies.

ParameterELISALC-MS/MS
Limit of Detection (LOD) 0.01 ng/mLNot explicitly stated, but LOQ is 0.01 mg/kg[1][2]
Limit of Quantification (LOQ) Not explicitly stated0.01 mg/kg[1][2]
IC50 0.01 ng/mLNot Applicable
Accuracy (Recovery) 79.8% to 106.0% in fruit samples70% to 120% in various produce[1][2]
Precision (RSD) Not explicitly stated≤15%[1][2]
Linearity (r²) Not explicitly stated>0.99[1][2]

Experimental Protocols

Detailed and validated protocols are essential for achieving reliable and reproducible results. Below are representative experimental protocols for the analysis of this compound using ELISA and LC-MS/MS.

This compound ELISA Protocol (Competitive Indirect Format)

This protocol is a generalized representation based on the development of a competitive indirect ELISA for this compound.

  • Coating: Microtiter plates are coated with a this compound-protein conjugate (e.g., H2-OVA) and incubated.

  • Blocking: The remaining protein-binding sites on the plate are blocked using a blocking agent like gelatin.

  • Competition: A mixture of the sample (containing this compound) and a specific polyclonal antibody against this compound is added to the wells. This compound in the sample competes with the coated this compound-protein conjugate for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and other components.

  • Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.

  • Washing: The plate is washed again to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of this compound in the sample is inversely proportional to the color intensity.

This compound LC-MS/MS Protocol

This protocol is based on a validated method for the simultaneous analysis of this compound and its metabolites in produce.[1][2]

  • Sample Preparation (QuEChERS method):

    • A homogenized sample is extracted with an organic solvent (e.g., acetonitrile).

    • Salts are added to induce phase separation.

    • The mixture is centrifuged, and an aliquot of the supernatant is taken.

    • A clean-up step using a dispersive solid-phase extraction (d-SPE) sorbent is performed to remove interfering matrix components.

    • The final extract is filtered before injection.

  • LC Separation:

    • The sample extract is injected into a liquid chromatography system.

    • This compound and its metabolites are separated on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of water and methanol, both containing 0.1% formic acid.[1][2]

  • MS/MS Detection:

    • The eluent from the LC column is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • The instrument is operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and its metabolites are monitored for selective and sensitive detection.

Visualizing the Workflow

To better understand the procedural differences, the following diagrams illustrate the experimental workflows for both ELISA and LC-MS/MS.

ELISA_Workflow start Start coating Coat Plate with this compound-Protein Conjugate start->coating blocking Block Plate coating->blocking competition Add Sample and Primary Antibody blocking->competition wash1 Wash competition->wash1 secondary_ab Add Enzyme-Linked Secondary Antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 substrate Add Substrate wash2->substrate measure Measure Absorbance substrate->measure end End measure->end

ELISA Experimental Workflow

LCMSMS_Workflow start Start sample_prep Sample Preparation (QuEChERS) start->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis end End data_analysis->end

LC-MS/MS Experimental Workflow

Cross-Validation: A Logical Approach

The cross-validation of ELISA and LC-MS/MS results is a critical step to ensure the reliability of the screening method (ELISA) and to confirm positive findings with a more specific method (LC-MS/MS). The logical relationship in this process is depicted below.

Cross_Validation_Logic cluster_decision Decision Point sample Sample elisa ELISA Screening sample->elisa decision Positive or Equivocal Result? elisa->decision lcmsms LC-MS/MS Confirmation result Final Result lcmsms->result decision->lcmsms Yes decision->result No (Negative)

Cross-Validation Logical Flow

References

Fenthion vs. Newer Generation Insecticides: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion, a broad-spectrum organophosphate insecticide, has been a staple in pest management for decades, valued for its efficacy against a wide range of agricultural and public health pests.[1][2] As an organothiophosphate, its mode of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical to the nervous system of insects.[1][2] However, growing concerns over its environmental impact, potential for non-target toxicity, and the development of insect resistance have spurred the development and adoption of newer generation insecticides.[1] This guide provides a detailed comparison of the efficacy of this compound with several classes of these newer insecticides, supported by experimental data. We will delve into their distinct mechanisms of action, present quantitative efficacy data, and outline the experimental protocols used to generate this data.

Mechanisms of Action: A Comparative Overview

The efficacy of an insecticide is intrinsically linked to its mechanism of action. This compound and newer generation insecticides target different physiological and neurological pathways in insects, which influences their spectrum of activity, speed of kill, and potential for resistance development.

This compound: Acetylcholinesterase Inhibition

This compound, like other organophosphates, functions by irreversibly inhibiting the enzyme acetylcholinesterase (AChE) in the synaptic cleft of the insect nervous system.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh), causing continuous nerve stimulation, paralysis, and ultimately, death.[1]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Acetyl-CoA Acetyl-CoA Choline_Acetyltransferase Choline Acetyltransferase Acetyl-CoA->Choline_Acetyltransferase Choline Choline Choline->Choline_Acetyltransferase ACh_Vesicle Acetylcholine (ACh) Vesicle Choline_Acetyltransferase->ACh_Vesicle Synthesis ACh ACh ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds AChE->Choline Recycled This compound This compound This compound->AChE Inhibits Signal_Transmission Continuous Signal Transmission ACh_Receptor->Signal_Transmission Activates Paralysis_Death Paralysis & Death Signal_Transmission->Paralysis_Death

This compound's Mechanism of Action: AChE Inhibition
Newer Generation Insecticides: Diverse Molecular Targets

In contrast to the singular target of organophosphates, newer insecticides boast a variety of molecular targets, often providing greater selectivity and a more favorable safety profile.

  • Neonicotinoids (e.g., Imidacloprid, Acetamiprid, Thiamethoxam, Clothianidin): These insecticides act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system.[3][4] Their binding to these receptors leads to hyperexcitation of the nerve cells, resulting in paralysis and death.[5]

cluster_0 Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Activates Hyperexcitation Hyperexcitation Ion_Channel->Hyperexcitation Leads to Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death Neonicotinoid Neonicotinoid Neonicotinoid->nAChR Binds (Agonist)

Neonicotinoid Mechanism of Action
  • Pyrethroids (e.g., Deltamethrin, Lambda-cyhalothrin): This class of insecticides targets the voltage-gated sodium channels in the nerve cell membranes of insects.[6] They modify the gating kinetics of these channels, causing them to remain open for an extended period, which leads to repetitive nerve firing, paralysis, and death.[6]

cluster_0 Nerve Axon Membrane VGSC Voltage-Gated Sodium Channel Na_Influx Prolonged Na+ Influx VGSC->Na_Influx Causes Repetitive_Firing Repetitive Nerve Firing Na_Influx->Repetitive_Firing Leads to Paralysis_Death Paralysis & Death Repetitive_Firing->Paralysis_Death Pyrethroid Pyrethroid Pyrethroid->VGSC Binds & Modifies

Pyrethroid Mechanism of Action
  • Spinosyns (e.g., Spinosad, Spinetoram): Derived from a soil bacterium, spinosyns have a unique mode of action that primarily targets the nicotinic acetylcholine receptors (nAChRs) at a site distinct from that of neonicotinoids.[6][7] They also affect GABA (gamma-aminobutyric acid) receptors.[7] This dual action disrupts the insect's nervous system, leading to paralysis.[7]

cluster_0 Postsynaptic Neuron nAChR_Spinosyn_Site nAChR (Allosteric Site) Nervous_System_Disruption Nervous System Disruption nAChR_Spinosyn_Site->Nervous_System_Disruption GABA_Receptor GABA Receptor GABA_Receptor->Nervous_System_Disruption Paralysis_Death Paralysis & Death Nervous_System_Disruption->Paralysis_Death Spinosyn Spinosyn Spinosyn->nAChR_Spinosyn_Site Binds Spinosyn->GABA_Receptor Affects

Spinosyn Mechanism of Action
  • Diamides (e.g., Chlorantraniliprole, Cyantraniliprole): This class of insecticides targets the insect's ryanodine receptors, which are critical for muscle contraction.[8][9] By locking these receptors in an open state, diamides cause an uncontrolled release of calcium from internal stores, leading to muscle paralysis and cessation of feeding.[8]

cluster_0 Muscle Cell Ryanodine_Receptor Ryanodine Receptor Ca_Release Uncontrolled Ca2+ Release Ryanodine_Receptor->Ca_Release Causes Muscle_Paralysis Muscle Paralysis Ca_Release->Muscle_Paralysis Leads to Cessation_of_Feeding Cessation of Feeding & Death Muscle_Paralysis->Cessation_of_Feeding Diamide Diamide Diamide->Ryanodine_Receptor Binds & Activates

Diamide Mechanism of Action

Quantitative Efficacy Data: A Comparative Analysis

The following tables summarize available quantitative data from various studies, comparing the efficacy of this compound with newer generation insecticides against several key insect pests. Efficacy is often measured by the lethal concentration (LC50) or lethal dose (LD50) required to kill 50% of the test population, or by mortality rates in field trials. Lower LC50/LD50 values indicate higher toxicity.

Table 1: Efficacy Against Fruit Flies (Diptera: Tephritidae)

InsecticideClassPest SpeciesEfficacy MetricValueReference
This compoundOrganophosphateBactrocera tryoniLT50 (minutes)Lowest[10]
Alpha-cypermethrinPyrethroidBactrocera tryoniLT50 (minutes)Low[10]
ClothianidinNeonicotinoidBactrocera tryoniLT50 (minutes)Low[10]
ImidaclopridNeonicotinoidBactrocera tryoni% Mortality (Field)Very Effective[1][11]
ThiaclopridNeonicotinoidBactrocera tryoni% Mortality (Field)Very Effective[1][11]
CyantraniliproleDiamideBactrocera tryoni% Mortality (Field)Very Effective[1][11]
SpinetoramSpinosynBactrocera tryoni% Mortality (Field)Suppressive Effect[1][11]

Table 2: Efficacy Against House Flies (Musca domestica)

InsecticideClassEfficacy MetricValueReference
This compoundOrganophosphateLC50 (ppm)More toxic to mites than fly larvae[2][12]
SpinosadSpinosynLC50 (µg/g sugar)0.51 (72h)[2]
SpinosadSpinosynLD50 (ng/fly)40 (48h)[8]
DeltamethrinPyrethroidLD50 (ppm)8.56[13]

Table 3: Efficacy Against Mosquito Larvae (Diptera: Culicidae)

InsecticideClassPest SpeciesEfficacy MetricValue (mg/l)Reference
This compoundOrganophosphateCulex quinquefasciatusLC500.397[14][15]
This compoundOrganophosphateCulex quinquefasciatusLC901.179[14][15]
Pirimiphos-methylOrganophosphateCulex quinquefasciatusLC500.435[14][15]
Pirimiphos-methylOrganophosphateCulex quinquefasciatusLC902.213[14][15]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized and rigorous experimental methodologies. Understanding these protocols is crucial for interpreting the results and for designing future comparative studies.

Laboratory Bioassays: Determining Intrinsic Toxicity

Laboratory bioassays are fundamental for determining the intrinsic toxicity of an insecticide, typically expressed as LC50 or LD50 values.

G Insect_Rearing 1. Insect Rearing (Standardized age and -susceptibility) Dose_Preparation 2. Insecticide Dilution (Serial dilutions in -appropriate solvent) Insect_Rearing->Dose_Preparation Application 3. Application Method (Topical, Diet, etc.) Dose_Preparation->Application Exposure 4. Exposure (Controlled environment) Application->Exposure Mortality_Assessment 5. Mortality Assessment (e.g., 24, 48, 72 hours) Exposure->Mortality_Assessment Data_Analysis 6. Data Analysis (Probit analysis to -determine LC50/LD50) Mortality_Assessment->Data_Analysis

General Workflow for Laboratory Bioassays

Key Methodologies:

  • Topical Application: A precise volume of the insecticide solution is applied directly to the dorsal thorax of individual insects. This method is used to determine the lethal dose (LD50).[7]

  • Diet Bioassay: The insecticide is incorporated into the insect's diet at various concentrations. This method is common for larval stages and helps determine the lethal concentration (LC50).

  • Residual Bioassay: Surfaces are treated with the insecticide, and insects are then exposed to these surfaces for a defined period. This method assesses the residual efficacy of the insecticide.

Field and Semi-Field Trials: Assessing Performance under Realistic Conditions

Field and semi-field trials are essential for evaluating the performance of insecticides under more realistic environmental conditions, taking into account factors like weather, crop canopy, and pest behavior.

G Trial_Design 1. Trial Design (Randomized Complete -Block Design) Plot_Setup 2. Plot Setup (Treated and -untreated control plots) Trial_Design->Plot_Setup Application 3. Insecticide Application (Simulating commercial -application methods) Plot_Setup->Application Pest_Assessment 4. Pest Population -Assessment (Pre- and post-treatment -counts) Application->Pest_Assessment Data_Collection 5. Data Collection (Yield, fruit damage, etc.) Pest_Assessment->Data_Collection Statistical_Analysis 6. Statistical Analysis (ANOVA, etc.) Data_Collection->Statistical_Analysis

General Workflow for Field Efficacy Trials

Key Considerations:

  • Randomization and Replication: Treatments are randomly assigned to plots, and each treatment is replicated multiple times to ensure statistical validity.

  • Control Groups: Untreated control plots are included to provide a baseline for pest pressure and to accurately assess the effect of the insecticide treatments.

  • Sampling Methods: Standardized sampling methods are used to assess pest populations before and after treatment, such as insect counts per leaf, sweep net samples, or fruit damage assessments.

Conclusion

The landscape of insect pest management is continually evolving. While this compound has been a reliable tool, the development of newer generation insecticides with diverse and more selective modes of action offers significant advantages. Neonicotinoids, pyrethroids, spinosyns, and diamides have demonstrated high efficacy against a range of pests, in some cases surpassing that of this compound.

The choice of insecticide should be guided by a comprehensive understanding of its efficacy against the target pest, its mechanism of action, the potential for resistance development, and its environmental and non-target safety profile. The data and protocols presented in this guide provide a foundation for researchers, scientists, and drug development professionals to make informed decisions and to continue the development of more effective and sustainable pest management strategies. The move towards integrated pest management (IPM) programs, which incorporate a rotation of insecticides with different modes of action, is crucial for delaying the onset of resistance and ensuring the long-term viability of these valuable tools.

References

Stereoselective Inhibition of Acetylcholinesterase by Fenthion Metabolites: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fenthion, an organophosphate insecticide, is known for its neurotoxic effects, primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems. While this compound itself is a relatively weak inhibitor of AChE, its metabolic activation in vivo leads to the formation of more potent inhibitory compounds. This guide provides a comparative analysis of the stereoselective inhibition of AChE by the enantiomers of this compound's active metabolite, fenoxon sulfoxide, supported by experimental data and detailed methodologies.

Inhibitory Potency of this compound Metabolites

The inhibitory activity of this compound and its metabolites against acetylcholinesterase varies significantly, with the enantiomers of fenoxon sulfoxide demonstrating pronounced stereoselectivity. The (R)-(+)-enantiomer is a substantially more potent inhibitor of both human recombinant acetylcholinesterase (hrAChE) and electric eel acetylcholinesterase (eeAChE) compared to its (S)-(-)-counterpart.[1][2]

A summary of the 50% inhibitory concentrations (IC50) is presented in the table below.

CompoundTarget EnzymeIC50 (µM)
(R)-(+)-Fenoxon Sulfoxide hrAChE6.9[1]
eeAChE6.5[1]
(S)-(-)-Fenoxon Sulfoxide hrAChE230[1]
eeAChE111[1]

hrAChE: human recombinant acetylcholinesterase; eeAChE: electric eel acetylcholinesterase

These data clearly illustrate the stereoselective nature of AChE inhibition by fenoxon sulfoxide, with the (R)-(+)-enantiomer being approximately 33 times more potent against hrAChE and 17 times more potent against eeAChE than the (S)-(-)-enantiomer. This compound itself and its sulfoxide metabolites show minimal to no direct inhibition of AChE.[1][2]

Signaling Pathway of Stereoselective AChE Inhibition

The metabolic activation of this compound and the subsequent stereoselective inhibition of acetylcholinesterase by its metabolites can be visualized as a multi-step process.

This compound This compound Fenthion_Sulfoxide (R/S)-Fenthion Sulfoxide This compound->Fenthion_Sulfoxide Metabolism (Oxidation) No_Inhibition No Inhibition This compound->No_Inhibition Fenoxon_Sulfoxide (R/S)-Fenoxon Sulfoxide Fenthion_Sulfoxide->Fenoxon_Sulfoxide Metabolism (Oxidative Desulfuration) Fenthion_Sulfoxide->No_Inhibition R_Fenoxon_Sulfoxide (R)-(+)-Fenoxon Sulfoxide Fenoxon_Sulfoxide->R_Fenoxon_Sulfoxide Enantiomer S_Fenoxon_Sulfoxide (S)-(-)-Fenoxon Sulfoxide Fenoxon_Sulfoxide->S_Fenoxon_Sulfoxide Enantiomer AChE Acetylcholinesterase (AChE) Inhibition Inhibition Inhibition->AChE No_Inhibition->AChE R_Fenoxon_Sulfoxide->Inhibition S_Fenoxon_Sulfoxide->Inhibition

Caption: Metabolic activation of this compound and stereoselective inhibition of AChE.

Experimental Protocols

The determination of acetylcholinesterase inhibition by this compound enantiomers is typically performed using the Ellman method. This colorimetric assay measures the activity of AChE by quantifying the rate of production of thiocholine.

Acetylcholinesterase Inhibition Assay (Ellman Method)

Materials:

  • Acetylcholinesterase (human recombinant or from other sources)

  • This compound enantiomers or other test inhibitors

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

    • Prepare a solution of acetylcholinesterase in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare a solution of ATCI in deionized water. This solution should be prepared fresh.

  • Assay Protocol (in a 96-well plate):

    • To each well, add phosphate buffer, the test inhibitor solution (or buffer for control), and the acetylcholinesterase solution.

    • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a pre-incubation period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Add the DTNB solution to each well.

    • Initiate the reaction by adding the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings at regular intervals (e.g., every minute) for a defined period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] * 100

    • The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow Diagram

The workflow for a typical acetylcholinesterase inhibition assay is outlined below.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI, Inhibitor) Plate_Setup Plate Setup (Add Buffer, Inhibitor, AChE) Reagents->Plate_Setup Pre_incubation Pre-incubation Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add DTNB and ATCI) Pre_incubation->Reaction_Start Measurement Kinetic Measurement (Absorbance at 412 nm) Reaction_Start->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation Inhibition_Calculation Calculate % Inhibition Rate_Calculation->Inhibition_Calculation IC50_Determination Determine IC50 Value Inhibition_Calculation->IC50_Determination

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

References

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to Fenthion Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Fenthion, an organophosphate insecticide, requires meticulous disposal procedures due to its toxicity, particularly to aquatic ecosystems.[1][2][3] This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical management.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This compound can be harmful if it comes into contact with skin, is inhaled, or is swallowed.[1][4]

Essential PPE for Handling this compound:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile/butadiene rubber)Prevents dermal absorption of this compound.[1]
Eye/Face Protection Safety glasses with side shields, goggles, or a full-face shieldProtects against splashes and aerosol exposure.[1]
Body Protection Impervious clothing, such as a lab coat or chemical protection suitShields skin from accidental contact.[1][5]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or vapors/aerosols are generated, a certified respirator is required.Prevents inhalation of toxic fumes.[1][4]

Step-by-Step this compound Disposal Procedure

The disposal of this compound and its containers must be managed as hazardous waste.[6] Adherence to local, regional, and national regulations is mandatory.[1][4][5][7]

  • Prevent Environmental Release: Under no circumstances should this compound or its containers be disposed of in drains, sewers, or waterways.[1][2][6] this compound is very toxic to aquatic life with long-lasting effects.[1][2][7]

  • Manage Spills: In the event of a spill, immediately contain the leakage with an inert absorbent material such as dry sand or vermiculite.[5][6][7] Collect the absorbed material into a sealable, clearly labeled container for hazardous waste.[5][7]

  • Container Decontamination:

    • Triple rinse the empty this compound container with a suitable solvent (e.g., water, if appropriate for the formulation). The volume of the rinsing agent should be at least one-tenth of the container's volume.[1]

    • The rinsate (the liquid from rinsing) is also considered hazardous and should be collected for proper disposal. Do not pour it down the drain.[1][8] Ideally, the rinsate should be used as part of a subsequent product application if possible, or collected as hazardous waste.[8]

  • Final Disposal:

    • Unused this compound: Unwanted this compound must be treated as hazardous waste. The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]

    • Decontaminated Containers: Once triple-rinsed, the empty containers should be disposed of as hazardous waste through an approved waste disposal service provider.[1] Never reuse empty pesticide containers for any other purpose.[8]

  • Documentation and Labeling: Ensure all waste containers are clearly and accurately labeled as "Hazardous Waste: this compound" and include any other information required by your institution and local regulations. Maintain a record of the disposal activities.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

FenthionDisposal cluster_prep Preparation cluster_assessment Waste Assessment cluster_procedures Disposal Procedures cluster_final Final Disposal start Start: this compound Waste Identified ppe Don Appropriate PPE start->ppe waste_type Determine Waste Type ppe->waste_type spill Spill / Contaminated Material waste_type->spill Spill container Empty Container waste_type->container Empty Container unused Unused / Expired this compound waste_type->unused Unused Product contain_spill Contain with Inert Absorbent spill->contain_spill triple_rinse Triple Rinse Container container->triple_rinse package_unused Package for Disposal unused->package_unused collect_spill Collect in Labeled Container contain_spill->collect_spill hazardous_waste Dispose as Hazardous Waste via Licensed Facility collect_spill->hazardous_waste collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->hazardous_waste package_unused->hazardous_waste end End: Disposal Complete hazardous_waste->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these rigorous disposal protocols, laboratory professionals can mitigate the risks associated with this compound, ensuring personal safety and environmental protection. Always consult your institution's specific safety guidelines and the product's Safety Data Sheet (SDS) before handling any chemical.

References

Essential Safety and Logistical Protocols for Handling Fenthion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of Fenthion, a potent organophosphate insecticide, is of paramount importance. Adherence to rigorous safety protocols and operational plans is critical to mitigate the significant health risks associated with this compound, which include severe neurotoxicity through cholinesterase inhibition.[1] This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) to disposal procedures, to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against this compound exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.

ScenarioHand ProtectionEye/Face ProtectionRespiratory ProtectionProtective Clothing
Routine Laboratory Work (e.g., weighing, preparing solutions in a certified chemical fume hood)Chemical-resistant gloves (e.g., Nitrile, Butyl rubber)[2][3]Safety glasses with side shields or safety goggles[2][4]Not generally required if work is conducted in a properly functioning chemical fume hood. Otherwise, an approved respirator for organic vapors and particulates is necessary.[1][5]Laboratory coat, long-sleeved shirt, and long pants.[6]
Small Spill Cleanup Chemical-resistant gloves[5]Chemical safety goggles and a face shield[2][4]Air-purifying respirator with organic vapor cartridges and particulate filter[1][5]Chemical-resistant apron or coveralls over normal work clothes.
Emergency Situations (e.g., large spills, fire)Chemical-resistant gloves[5]Full-face shield and chemical safety goggles[2][4]Self-Contained Breathing Apparatus (SCBA)[4][7]Full chemical-resistant suit[1][5]

Operational Plan for this compound Handling

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following step-by-step operational plan provides guidance for pre-operational checks, handling procedures, and post-handling cleanup.

Pre-Operational Checks
  • Verify Emergency Equipment: Ensure that a fully stocked first-aid kit, an emergency eye-wash station, and a safety shower are readily accessible and have been recently tested.

  • Confirm Ventilation: Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Assemble all Materials: Gather all necessary chemicals, equipment, and waste containers before commencing work to minimize movement and potential for spills.

  • Review Safety Data Sheet (SDS): Before each use, review the this compound SDS for any updated safety information.[1][2][5]

This compound Handling Procedure
  • Don Appropriate PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Work Within a Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation exposure.[2]

  • Use Non-Sparking Tools: Employ non-sparking tools to prevent ignition, as this compound may be combustible.[1][5]

  • Avoid Aerosol Generation: Handle the substance gently to avoid the formation of dust or aerosols.[1][5]

  • Keep Containers Closed: Keep this compound containers tightly closed when not in use to prevent the release of vapors.[1][2][5]

Post-Handling Cleanup
  • Decontaminate Work Surfaces: Thoroughly decontaminate all work surfaces with a suitable cleaning agent, such as a strong soap and water solution, followed by an alcohol rinse.[7]

  • Properly Doff PPE: Remove PPE in a manner that avoids cross-contamination, typically by removing gloves last and washing hands thoroughly immediately after.[4]

  • Segregate and Label Waste: All this compound-contaminated waste, including disposable PPE and cleaning materials, must be placed in clearly labeled, sealed containers for hazardous waste disposal.[4][7]

This compound Handling and Disposal Workflow

Fenthion_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling Cleanup cluster_disposal Waste Disposal A Review SDS B Verify Emergency Equipment A->B D Weighing & Solution Preparation C Don Appropriate PPE B->C C->D E Decontaminate Work Surfaces D->E G Segregate & Label Contaminated Waste F Doff PPE E->F F->G H Store in Designated Hazardous Waste Area G->H I Arrange for Licensed Disposal H->I

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Storage
  • Contaminated Materials: All items that have come into contact with this compound, including gloves, absorbent pads, and disposable labware, must be considered hazardous waste.[7]

  • Containers: Place all this compound-contaminated waste into durable, leak-proof containers.[1][5] These containers must be clearly labeled as "Hazardous Waste - this compound" and include the date of accumulation.

  • Storage: Store waste containers in a designated, secure, and well-ventilated hazardous waste storage area, away from incompatible materials such as strong oxidants.[1]

Disposal Procedure
  • Do Not Dispose On-Site: Never dispose of undiluted this compound or its containers in standard laboratory trash or down the drain.[8]

  • Licensed Disposal Contractor: Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal contractor.[8]

  • Container Rinsing: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Puncturing Containers: After triple-rinsing, puncture the container to render it unusable for other purposes before it is sent for recycling or reconditioning through the licensed contractor.[1]

By strictly adhering to these safety and logistical protocols, researchers can significantly minimize the risks associated with handling this compound and ensure a safer laboratory environment for all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.